Sulfo-LC-SPDP
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNTZYQMIUCEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169751-10-4 | |
| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Sulfo-LC-SPDP: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. It is extensively utilized in bioconjugation, particularly for creating reversible linkages between proteins and other molecules for applications in drug delivery, immunoassays, and proteomics research. This guide provides a comprehensive overview of its chemical properties, reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.
Introduction to this compound
This compound is a versatile crosslinking reagent that facilitates the conjugation of molecules containing primary amines to molecules with sulfhydryl groups.[1] Its key features include a water-soluble Sulfo-NHS ester group for targeting amines, a pyridyldithiol group for reacting with sulfhydryls, and a cleavable disulfide bond within its spacer arm.[1][2] The incorporation of a sulfonate group on the N-hydroxysuccinimide ring renders the molecule water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[3][4] Furthermore, its membrane impermeability makes it ideal for selectively labeling cell surface proteins.
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental design.
| Property | Value | Reference |
| Full Chemical Name | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate, Sodium Salt | |
| Molecular Formula | C₁₈H₂₂N₃NaO₈S₃ | |
| Molecular Weight | 527.57 Da | |
| Spacer Arm Length | 15.7 Å | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldisulfide | |
| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | |
| Solubility | Soluble in water (up to 10 mM) | |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | |
| Byproduct Monitoring | Pyridine-2-thione release measured at 343 nm |
Mechanism of Action
The mechanism of action of this compound is a two-step process that leverages its heterobifunctional nature to controllably conjugate two different molecules.
Step 1: Amine Acylation
The first step involves the reaction of the Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester with a primary amine-containing molecule (Molecule A), such as a protein or a peptide. The primary amines are typically found on the N-terminus of a polypeptide chain or on the side chain of lysine (B10760008) residues. This reaction proceeds optimally at a pH range of 7.2 to 8.0 and results in the formation of a stable amide bond, releasing Sulfo-N-hydroxysuccinimide as a byproduct.
Step 2: Disulfide Exchange
The second step involves the reaction of the pyridyldithiol group on the now-modified Molecule A with a sulfhydryl-containing molecule (Molecule B). This reaction is a disulfide exchange that occurs optimally at a pH between 7.0 and 8.0. The sulfhydryl group of Molecule B attacks the disulfide bond of the SPDP moiety, leading to the formation of a new disulfide bond between Molecule A and Molecule B. This reaction releases pyridine-2-thione, a chromogenic byproduct that can be quantified by measuring its absorbance at 343 nm to monitor the progress of the conjugation reaction.
Cleavage of the Disulfide Linkage
The newly formed disulfide bond linking the two molecules is cleavable. This reversibility is a key advantage of this compound, allowing for the separation of the conjugated molecules under mild reducing conditions. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Visualizing the Mechanism and Workflow
Reaction Mechanism Pathway
References
Sulfo-LC-SPDP: A Comprehensive Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure, chemical properties, and applications of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-[3'-(2-pyridyldithio)propionamido]hexanoate), a key reagent in bioconjugation and drug development. This document will serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this versatile crosslinker.
Core Chemical Properties and Structure
This compound is a water-soluble, heterobifunctional crosslinker.[1][2] Its structure features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester at one end and a pyridyldithio group at the other, connected by a long-chain spacer arm.[1][2] The Sulfo-NHS ester reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[3] The pyridyldithio group reacts with sulfhydryl groups, found in cysteine residues, to form a cleavable disulfide bond.[1]
A key feature of this compound is its water solubility, imparted by the sulfo group on the NHS ring.[4] This allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[3] Furthermore, its membrane impermeability makes it an ideal reagent for labeling cell surface proteins.
The "LC" in its name signifies a "long chain" spacer arm, which provides a spatial separation of 15.7 Å between the conjugated molecules.[1][2] This extended spacer arm can be advantageous in minimizing steric hindrance and preserving the biological activity of the conjugated partners.
The disulfide bond within the linker is readily cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the separation of the conjugated molecules when desired.[1][5] This reversibility is a critical feature for applications such as affinity purification and the release of drugs from antibody-drug conjugates (ADCs).[6]
The reaction of the pyridyldithio group with a sulfhydryl results in the release of pyridine-2-thione, a byproduct that can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[5][7]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 527.57 g/mol (or 527.6 Da) | [7] |
| Molecular Formula | C₁₈H₂₂N₃NaO₈S₃ | [1] |
| CAS Number | 169751-10-4 | [8] |
| Spacer Arm Length | 15.7 Å | [7] |
| Purity | ≥90% | [1][5] |
| Solubility | Soluble in water up to 10 mM | [3] |
| Reactive Groups | Sulfo-NHS ester, Pyridyldisulfide | [7] |
| Reactivity Towards | Primary amines (-NH₂), Sulfhydryls (-SH) | [7] |
| Cleavable | Yes, by reducing agents (e.g., DTT, TCEP) | [1][5] |
| Storage Temperature | -20°C, protected from moisture | [7][9] |
Visualizing the Structure and Reaction Pathway
To better understand the molecular architecture and reaction mechanism, the following diagrams have been generated.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.
Materials and Buffers
-
This compound: Store at -20°C, desiccated. Equilibrate to room temperature before opening.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, bicarbonate) at pH 7.2-8.0 for the amine reaction. The sulfhydryl reaction proceeds optimally at a slightly lower pH of 6.5-7.5.[9]
-
Reducing Agent (for cleavage): 20-50 mM DTT or TCEP in a suitable buffer at pH ~8.5.[5]
-
Quenching Buffer: 20-50 mM Tris, lysine, or glycine (B1666218) to quench the reaction of the Sulfo-NHS ester.
-
Protein/Molecule Solutions: Purified proteins or other molecules to be conjugated, dissolved in the appropriate conjugation buffer.
-
Desalting Columns: To remove excess crosslinker and byproducts.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one containing primary amines and the other containing free sulfhydryls.
-
Preparation of this compound: Immediately before use, dissolve this compound in the conjugation buffer to a final concentration of 10-20 mM.[3][9]
-
Modification of the First Protein (Amine-containing):
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, non-reacted this compound using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation to the Second Protein (Sulfhydryl-containing):
-
Immediately add the sulfhydryl-containing protein to the desalted, SPDP-modified first protein. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Monitoring the Reaction (Optional): The release of pyridine-2-thione can be measured at 343 nm (molar extinction coefficient ≈ 8,000 M⁻¹cm⁻¹) to monitor the progress of the sulfhydryl reaction.
-
Purification of the Conjugate: The final conjugate can be purified from unconjugated molecules and byproducts using size-exclusion chromatography or other appropriate purification methods.
Protocol 2: Introduction of a Thiol Group and Subsequent Conjugation
This protocol is for when the second molecule does not possess a free sulfhydryl group.
-
Thiolation of the Second Molecule: Introduce a sulfhydryl group onto the second molecule using a reagent such as N-acetyl-DL-homocysteine thiolactone or by reducing existing disulfide bonds with a mild reducing agent like TCEP, followed by desalting to remove the reducing agent.
-
Follow Steps 1-5 of Protocol 1.
Protocol 3: Cleavage of the Disulfide Bond
-
Prepare the Conjugate: The purified conjugate should be in a suitable buffer.
-
Add Reducing Agent: Add DTT or TCEP to a final concentration of 20-50 mM.
-
Incubate: Incubate the reaction for 30 minutes at 37°C or 1-2 hours at room temperature.
-
Confirm Cleavage: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its water solubility, long spacer arm, and the cleavable nature of the disulfide bond it forms make it an invaluable reagent for a wide range of applications, from fundamental research in protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this compound in your research endeavors.
References
- 1. covachem.com [covachem.com]
- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | 多荧生物_Duofluor [duofluor.com]
- 5. This compound 90 Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. polyorginc.com [polyorginc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Water Solubility and Application of Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility, chemical properties, and applications of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a key reagent in bioconjugation and drug development. This document details its physicochemical characteristics, provides structured experimental protocols, and illustrates relevant chemical reactions and workflows through diagrams.
Introduction to this compound
This compound is a heterobifunctional crosslinker widely used for covalently linking molecules containing primary amines to molecules with sulfhydryl groups.[1][2][3] It is a water-soluble analog of LC-SPDP, a feature conferred by the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester.[4] This enhanced water solubility allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to the structure and function of proteins and other biomolecules.[5]
The molecule possesses two reactive moieties: a sulfo-NHS ester that reacts specifically with primary amines, and a pyridyldithio group that reacts with sulfhydryl groups to form a reversible disulfide bond. The spacer arm between these two reactive groups is 15.7 Å in length. The disulfide bond within the crosslinker can be cleaved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the separation of the conjugated molecules, a feature valuable in various analytical and drug delivery applications.
Physicochemical Properties and Water Solubility
The key properties of this compound are summarized in the table below, providing a clear comparison of its quantitative characteristics.
| Property | Value | References |
| Molecular Weight | 527.57 g/mol | |
| Chemical Formula | C18H22N3NaO8S3 | |
| Water Solubility | >95 mg/mL | |
| Spacer Arm Length | 15.7 Å | |
| Purity | ≥90% | |
| Appearance | White solid/powder | |
| Storage Conditions | -20°C, protected from moisture |
Reaction Mechanism
The utility of this compound lies in its two-step reaction mechanism, which allows for controlled conjugation of biomolecules.
Step 1: Amine Reaction The sulfo-NHS ester end of this compound reacts with primary amines (e.g., the side chain of a lysine (B10760008) residue in a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 9.
Step 2: Sulfhydryl Reaction The pyridyldithio group at the other end of the crosslinker reacts with a sulfhydryl group (e.g., from a cysteine residue) to form a disulfide bond. This reaction releases a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.
Caption: Reaction mechanism of this compound with amine and sulfhydryl groups.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
Due to its high water solubility, this compound can be dissolved directly in aqueous buffers. However, the sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, so stock solutions should be prepared immediately before use.
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Dissolution: To prepare a 10 mM stock solution, dissolve 5.2 mg of this compound in 1 mL of ultrapure water. For a 20 mM solution, dissolve 2 mg of the reagent in 200 µL of ultrapure water. Vortex briefly to ensure complete dissolution.
-
Usage: Use the freshly prepared solution immediately in the conjugation reaction. Do not store aqueous stock solutions.
Two-Step Protein-Protein Conjugation Workflow
This protocol describes the conjugation of two proteins, one containing primary amines and the other containing sulfhydryl groups.
-
Materials:
-
Protein A (with accessible primary amines) in a suitable amine-free buffer (e.g., PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Protein B (with accessible sulfhydryl groups) in a suitable buffer.
-
Freshly prepared this compound stock solution (e.g., 20 mM in water).
-
Reducing agent (e.g., 50 mM DTT).
-
Desalting columns.
-
-
Procedure:
-
Step 1: Modification of Protein A with this compound
-
Dissolve Protein A in the reaction buffer at a concentration of 2-5 mg/mL.
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution. For example, add 25 µL of 20 mM this compound to 1 mL of a 2-5 mg/mL protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound and the sulfo-NHS byproduct using a desalting column equilibrated with the reaction buffer. The resulting product is the pyridyldithiol-activated protein.
-
-
Step 2: Conjugation of Activated Protein A with Protein B
-
If Protein B does not have free sulfhydryl groups, they can be generated by reducing existing disulfide bonds with DTT. Incubate the protein with 50 mM DTT for 30 minutes, followed by removal of the DTT using a desalting column.
-
Mix the activated Protein A with Protein B (containing free sulfhydryls).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from the reaction mixture using size-exclusion chromatography or other appropriate purification methods.
-
-
Caption: Experimental workflow for a two-step protein-protein conjugation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugate (ADC) Development: this compound is used to link cytotoxic drugs to monoclonal antibodies, creating ADCs that can specifically target and kill cancer cells. The cleavable disulfide bond allows for the release of the drug payload within the target cell.
-
Protein-Protein Crosslinking: It is used to study protein-protein interactions, create protein dimers or oligomers, and immobilize proteins onto surfaces.
-
Cell Surface Modification: Due to its membrane impermeability, this compound can be used to label or crosslink proteins on the surface of living cells without affecting intracellular components.
-
Biotinylation and Fluorescent Labeling: By reacting this compound with a molecule containing a primary amine and then with a biotin (B1667282) or fluorophore derivative containing a sulfhydryl group, it can be used for indirect labeling.
Conclusion
This compound is a highly versatile and user-friendly crosslinking reagent. Its excellent water solubility circumvents the need for organic solvents, preserving the integrity of sensitive biomolecules. The well-defined reactivity of its sulfo-NHS ester and pyridyldithio groups, combined with the cleavable disulfide linkage, provides researchers and drug developers with a powerful tool for creating specific and reversible bioconjugates. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of scientific endeavors.
References
- 1. covachem.com [covachem.com]
- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Core Principles of Sulfo-NHS Ester Chemistry: An In-depth Technical Guide for Crosslinking Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the ability to covalently link molecules with precision and stability is paramount. Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters have emerged as a cornerstone technology for researchers, scientists, and drug development professionals, offering a robust and versatile method for crosslinking biomolecules. This technical guide provides a comprehensive overview of the key features of Sulfo-NHS esters, detailing their chemical properties, experimental protocols, and applications, with a focus on providing actionable data and visual workflows to empower your research.
Fundamental Chemistry and Key Advantages of Sulfo-NHS Esters
Sulfo-NHS esters are amine-reactive chemical crosslinkers that form stable amide bonds with primary amino groups (-NH₂) present on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other biomolecules.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the Sulfo-NHS ester, leading to the formation of a covalent amide linkage and the release of the N-hydroxysulfosuccinimide leaving group.[3]
The defining feature of Sulfo-NHS esters is the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring.[4][] This modification imparts several critical advantages over their non-sulfonated counterparts, NHS esters.
Key Advantages:
-
Enhanced Water Solubility: The negatively charged sulfonate group renders Sulfo-NHS esters water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[][6][7] This is particularly crucial when working with sensitive proteins that can be denatured by organic solvents.[]
-
Membrane Impermeability: The charged nature of Sulfo-NHS esters prevents them from passively crossing cell membranes.[8][9] This property is instrumental for specifically labeling proteins on the cell surface, a vital technique in cell biology and immunology research.[9][10]
-
Reduced Hydrophobic Interactions: The hydrophilic nature of Sulfo-NHS esters minimizes hydrophobic collapse and aggregation of proteins during the conjugation process, which can be a concern with less soluble NHS esters.[]
Quantitative Data: A Comparative Overview
For successful and reproducible crosslinking experiments, a clear understanding of the quantitative parameters of Sulfo-NHS esters is essential. The following tables summarize key data points for solubility and stability.
Table 1: Solubility of Sulfo-NHS Esters
| Solvent | Sulfo-NHS Ester Solubility | NHS Ester Solubility | Reference(s) |
| Aqueous Buffers (e.g., PBS) | High (e.g., ~10 mM) | Generally Insoluble | [6][9] |
| Dimethyl Sulfoxide (DMSO) | High (e.g., up to 50 mg/mL) | Soluble | [6] |
| Dimethylformamide (DMF) | High (e.g., up to 50 mg/mL) | Soluble | [6] |
Table 2: Hydrolytic Stability of NHS and Sulfo-NHS Esters
The primary competing reaction in aqueous solutions is the hydrolysis of the ester, which renders it inactive. The rate of hydrolysis is highly dependent on pH. While Sulfo-NHS esters are generally considered slightly more stable in aqueous solutions than NHS esters, the half-life is significantly affected by the pH of the reaction buffer.[8]
| pH | Temperature (°C) | Half-life of NHS Esters | Reference(s) |
| 7.0 | 0 | 4-5 hours | [4][11][12] |
| 7.0 | Room Temperature | ~7 hours | [9] |
| 8.0 | 4 | 1 hour | [11][12] |
| 8.6 | 4 | 10 minutes | [11][12] |
| 9.0 | Room Temperature | Minutes | [9] |
Experimental Protocols
The following are detailed methodologies for common applications of Sulfo-NHS esters.
General Protein-Protein Crosslinking
This protocol describes a general method for crosslinking proteins in solution using a homobifunctional Sulfo-NHS ester crosslinker like BS³ (bis[sulfosuccinimidyl] suberate).
Materials:
-
Protein A and Protein B to be crosslinked
-
Homobifunctional Sulfo-NHS ester crosslinker (e.g., BS³)
-
Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 20 mM sodium phosphate, 0.15 M NaCl; 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate (B1201080) buffer).[4][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine (B1666218).[6][13]
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Prepare a solution of the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-10 mg/mL.[14] If the protein solution contains primary amines (e.g., Tris buffer), exchange it for the Conjugation Buffer using a desalting column or dialysis.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the Sulfo-NHS ester crosslinker in the Conjugation Buffer. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[13]
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution. The molar ratio of crosslinker to protein needs to be optimized for each specific application. A starting point is a 10- to 50-fold molar excess of the crosslinker.[13]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[11] Incubate for an additional 15 minutes at room temperature. This will consume any unreacted Sulfo-NHS ester.[11]
-
Purification: Remove excess crosslinker and quenching buffer byproducts using a desalting column or dialysis against an appropriate buffer.
Cell Surface Protein Labeling
This protocol outlines the steps for biotinylating cell surface proteins using a Sulfo-NHS-biotin derivative.
Materials:
-
Suspension or adherent cells
-
Sulfo-NHS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine or Tris.
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.[10]
-
Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS, pH 8.0.[10]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin in PBS to a final concentration of 1-2 mg/mL.[10]
-
Labeling Reaction: Add the Sulfo-NHS-Biotin solution to the cell suspension. A final concentration of 0.5 mg/mL is a good starting point.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the labeling reagent.[10]
-
Quenching: Add the Quenching Buffer to the cell suspension and incubate for 15 minutes on ice to quench any unreacted Sulfo-NHS-Biotin.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts. The labeled cells are now ready for downstream applications such as lysis, immunoprecipitation, or flow cytometry.
Visualizing Workflows with Sulfo-NHS Esters
Diagrams are powerful tools for understanding complex biological and chemical processes. The following workflows are represented using the DOT language for Graphviz.
General Protein Crosslinking Workflow
This diagram illustrates the fundamental steps involved in a typical protein crosslinking experiment using a Sulfo-NHS ester.
Caption: A generalized workflow for protein crosslinking using Sulfo-NHS esters.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
This diagram outlines the key stages in the synthesis of an antibody-drug conjugate (ADC) where a Sulfo-NHS ester is used to attach a linker-drug payload to an antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. nbinno.com [nbinno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. store.sangon.com [store.sangon.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-depth Technical Guide to Sulfo-LC-SPDP for Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), a versatile crosslinking reagent, with a specific focus on its application in the labeling of cell surface proteins. This document details the chemical properties, mechanism of action, and experimental protocols for its use, along with data presentation and visualizations to aid in experimental design and execution.
Introduction to this compound
This compound is a water-soluble, heterobifunctional crosslinker that is widely used in bioconjugation chemistry.[1] Its unique properties make it an ideal tool for labeling and crosslinking proteins on the surface of living cells without permeating the cell membrane. This is crucial for studying protein-protein interactions, receptor dimerization, and for the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[2]
The key features of this compound include:
-
Heterobifunctionality: It possesses two different reactive groups: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., cysteine residues).
-
Water Solubility: The presence of a sulfonate group on the NHS ring makes the molecule water-soluble, allowing for direct addition to aqueous buffers and preventing the need for organic solvents that can be harmful to cells.
-
Membrane Impermeability: The charged sulfonate group also prevents the crosslinker from crossing the cell membrane, ensuring that labeling is restricted to extracellularly exposed proteins.
-
Cleavable Spacer Arm: The disulfide bond within its 15.7 Å spacer arm can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the separation of crosslinked proteins for downstream analysis.
-
Reaction Monitoring: The reaction of the pyridyldithiol group with a sulfhydryl results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Chemical Properties and Mechanism of Action
The chemical structure of this compound facilitates a two-step crosslinking process.
First Step: Amine Reaction
The Sulfo-NHS ester end of the molecule reacts with primary amines on the target protein (Protein 1), forming a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.0.
Second Step: Sulfhydryl Reaction
The pyridyldithiol group on the other end of the now-activated Protein 1 reacts with a sulfhydryl group on a second protein (Protein 2), forming a disulfide bond and releasing pyridine-2-thione.
Below is a diagram illustrating the reaction mechanism of this compound.
Caption: Mechanism of this compound crosslinking.
Quantitative Data Summary
The efficiency of this compound labeling can be influenced by several factors, including the concentration of the crosslinker, the cell type, and the abundance of target proteins. The following tables summarize key quantitative parameters of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Solubility | Water-soluble | |
| Purity | >90% | |
| Storage Temperature | -20°C, desiccated |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Reference |
| pH for Amine Reaction | 7.2 - 8.0 | |
| pH for Sulfhydryl Reaction | 7.0 - 8.0 | |
| Reaction Time (Amine) | 30 - 60 minutes | |
| Reaction Time (Sulfhydryl) | 8 - 16 hours | |
| Molar Excess of this compound to Protein | 20-fold to 50-fold | |
| Cleavage Agent Concentration (DTT or TCEP) | 10 - 50 mM |
Experimental Protocols
This section provides detailed protocols for the use of this compound in cell surface protein labeling.
General Protocol for Two-Step Protein Crosslinking in Solution
This protocol is foundational and can be adapted for more specific applications.
Materials:
-
This compound
-
Protein #1 (containing primary amines)
-
Protein #2 (containing sulfhydryl groups)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting column
-
Reducing agent (DTT or TCEP)
Procedure:
-
Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening. Prepare a 20 mM stock solution of this compound in ultrapure water immediately before use (e.g., 2 mg in 200 µL of water).
-
Activation of Protein #1: Dissolve Protein #1 in the reaction buffer. Add the this compound stock solution to the protein solution at a desired molar excess. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Crosslinking to Protein #2: Add the sulfhydryl-containing Protein #2 to the activated Protein #1 solution. Incubate for 8-16 hours at room temperature or overnight at 4°C.
-
Cleavage of Crosslink (Optional): To cleave the disulfide bond, add DTT or TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at 37°C.
Protocol for Labeling Cell Surface Proteins on Live Cells
This protocol is specifically designed for labeling proteins on the surface of intact, living cells.
Materials:
-
Adherent or suspension cells
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5, in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash the cell monolayer three times with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
Labeling Reaction: Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.25 to 1 mg/mL. Immediately add the this compound solution to the cells, ensuring the cell monolayer is completely covered or the cell pellet is fully resuspended.
-
Incubation: Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes membrane trafficking and internalization of labeled proteins.
-
Quenching: Aspirate the this compound solution and wash the cells once with ice-cold PBS. Add the Quenching Buffer to the cells and incubate for 10 minutes at 4°C to quench any unreacted crosslinker.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the labeled cell surface proteins is now ready for downstream applications such as immunoprecipitation, Western blotting, or mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Immunoprecipitation of Crosslinked Cell Surface Proteins
This workflow outlines the steps to identify protein-protein interactions on the cell surface using this compound followed by immunoprecipitation.
Caption: Workflow for IP of crosslinked proteins.
Signaling Pathway: Investigating Receptor Dimerization
This compound can be used to study the dimerization of cell surface receptors, such as growth factor receptors, which is often a key step in signal transduction.
Caption: Receptor dimerization signaling pathway.
Troubleshooting
Table 3: Troubleshooting Guide for Cell Surface Labeling with this compound
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient this compound concentration. | Optimize the concentration of this compound (try a range from 0.25 to 2 mg/mL). |
| Inactive this compound due to hydrolysis. | Prepare the this compound solution immediately before use. Ensure the reagent is stored properly under desiccated conditions. | |
| Quenching of the reaction by components in the buffer. | Use a buffer free of primary amines (e.g., Tris, glycine) during the labeling step. | |
| High Background/Non-specific Labeling | Intracellular labeling due to compromised cell membranes. | Ensure cells are healthy and membranes are intact. Perform all steps on ice to minimize membrane damage and internalization. |
| Insufficient quenching. | Ensure the quenching step is performed thoroughly with an adequate concentration of quenching buffer. | |
| Loss of Cell Viability | Toxicity of the crosslinker at high concentrations. | Reduce the concentration of this compound or shorten the incubation time. |
| Harsh cell handling procedures. | Handle cells gently, especially during washing and centrifugation steps. | |
| Poor Recovery of Labeled Proteins | Inefficient cell lysis. | Use a lysis buffer optimized for membrane proteins and ensure complete cell disruption. |
| Degradation of labeled proteins. | Always include protease inhibitors in the lysis buffer. |
Conclusion
This compound is a powerful and versatile tool for the specific labeling of cell surface proteins. Its water solubility and membrane impermeability make it particularly well-suited for applications involving live cells. By understanding its chemical properties and optimizing experimental protocols, researchers can effectively utilize this crosslinker to investigate a wide range of biological processes, from protein-protein interactions and signaling pathways to the development of targeted therapies. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in your research endeavors.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable chemical tools in modern biochemistry, drug development, and diagnostics. These reagents possess two different reactive groups, enabling the specific and controlled covalent linkage of two distinct biomolecules.[1][2] This targeted approach minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers that have identical reactive groups at each end.[3]
The versatility of heterobifunctional crosslinkers stems from their ability to facilitate a two-step conjugation process.[3] This sequential reaction provides greater control over the conjugation, making them ideal for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs), enzyme-labeled antibodies for immunoassays, and for immobilizing biomolecules onto surfaces for biosensor development.[2][4] Furthermore, they are crucial for elucidating protein-protein, protein-DNA, and protein-ligand interactions, offering valuable insights into cellular signaling pathways and structural biology.[2]
The core structure of a heterobifunctional crosslinker consists of three main components: two distinct reactive moieties and a spacer arm that connects them. The choice of reactive groups is dictated by the available functional groups on the target biomolecules, while the spacer arm's length and chemical nature (e.g., hydrophilicity, cleavability) can be tailored to specific applications.
Core Chemistry and Common Reactive Groups
The efficacy of heterobifunctional crosslinkers lies in the specific reactivity of their terminal groups. The most widely utilized chemistries target primary amines and sulfhydryl groups, which are readily available on proteins.
Amine-to-Sulfhydryl Crosslinking
This is the most prevalent strategy in bioconjugation.[5]
-
N-hydroxysuccinimide (NHS) Esters : These are the most common amine-reactive groups. They react with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) under neutral to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[6]
-
Maleimides : This group exhibits high specificity for sulfhydryl groups (e.g., on cysteine residues), forming a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[5]
The sequential nature of this chemistry allows for the "activation" of one protein with the NHS ester, followed by purification to remove excess crosslinker, and then conjugation to a second, sulfhydryl-containing protein.
Other Reactive Chemistries
Beyond the classic amine-to-sulfhydryl linkers, a diverse array of reactive groups are available to target other functional groups:
-
Photoreactive Groups : Aryl azides and diazirines are examples of photoreactive groups that remain inert until activated by UV light. Upon activation, they can form covalent bonds with a wide range of functional groups, making them ideal for capturing transient or unknown protein interactions.[7]
-
Carbonyl-Reactive Groups : Hydrazides and aminooxy groups react with aldehydes and ketones, which can be naturally present or introduced into biomolecules like glycoproteins.
-
Carboxyl-to-Amine Crosslinkers : Carbodiimides, such as EDC, facilitate the formation of an amide bond between a carboxyl group and a primary amine. While technically a "zero-length" crosslinker as it is not incorporated into the final product, it is often used in heterobifunctional crosslinking strategies.
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables provide quantitative data for a selection of common amine-to-sulfhydryl heterobifunctional crosslinkers to aid in experimental design.
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Key Features |
| SMCC | 334.32 | 8.3 | NHS ester, Maleimide (B117702) | Non-cleavable, hydrophobic. |
| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | Water-soluble version of SMCC. |
| LC-SMCC | 447.48 | 16.2 | NHS ester, Maleimide | Longer spacer arm than SMCC. |
| SPDP | 312.36 | 6.8 | NHS ester, Pyridyldithiol | Cleavable by reducing agents. |
| LC-SPDP | 425.51 | 15.7 | NHS ester, Pyridyldithiol | Long-chain, cleavable version of SPDP. |
| SIA | 284.19 | 1.8 | NHS ester, Iodoacetyl | Short spacer arm. |
| SBAP | 333.31 | 10.6 | NHS ester, Bromoacetyl | Alternative to iodoacetyl chemistry. |
| BMPS | 266.22 | 6.9 | NHS ester, Maleimide | Shorter spacer arm than SMCC. |
Mandatory Visualizations
Signaling Pathway: Investigating the RAF-MEK Interaction in the MAPK Pathway
Heterobifunctional crosslinkers can be employed to study direct protein-protein interactions within signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The interaction between RAF and MEK is a critical step in this pathway, which is often dysregulated in cancer.[8] A heterobifunctional crosslinker could be used to covalently link RAF and MEK, allowing for the isolation and identification of the complex.
Experimental Workflow: Antibody-Drug Conjugation (ADC) using SMCC
The creation of ADCs is a prime application for heterobifunctional crosslinkers. The following workflow illustrates the two-step conjugation of a cytotoxic drug to an antibody using SMCC.[4]
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol details the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using SMCC.[9]
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein-SH in sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.0)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Protein-NH₂:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess SMCC:
-
Remove the unreacted SMCC using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.0). This step is crucial to prevent the quenching of the sulfhydryl groups on Protein-SH.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, maleimide-activated protein to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM to quench any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
-
Analysis:
-
The efficiency of the conjugation can be assessed by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate can be visualized. Further characterization can be performed using techniques like mass spectrometry.
-
Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC
This protocol outlines the steps for creating an ADC using SMCC.[4][8]
Materials:
-
Antibody (1-10 mg/mL in Amine Reaction Buffer, e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing cytotoxic drug
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 2 mM EDTA, pH 6.8)
-
Desalting columns
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation:
-
Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubating for 30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug, drug-linker species, and any protein aggregates.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the ADC by SDS-PAGE and size-exclusion chromatography.
-
Protocol 3: Photoreactive Crosslinker Pull-Down Assay
This protocol describes a general procedure for identifying protein-protein interactions using a photoreactive heterobifunctional crosslinker and a pull-down assay.
Materials:
-
Bait protein with an affinity tag (e.g., His-tag, GST-tag)
-
Photoreactive heterobifunctional crosslinker (e.g., with an NHS ester and a diazirine group)
-
Cell lysate containing prey proteins
-
Affinity resin (e.g., Ni-NTA agarose, Glutathione agarose)
-
UV lamp (350-370 nm)
-
Wash and elution buffers specific to the affinity tag
Procedure:
-
Labeling of Bait Protein:
-
React the purified, tagged bait protein with the NHS ester end of the photoreactive crosslinker in an appropriate buffer (pH 7.2-8.5) for 30-60 minutes at room temperature in the dark.
-
Remove excess crosslinker using a desalting column.
-
-
Interaction with Prey Proteins:
-
Incubate the labeled bait protein with the cell lysate for 1-2 hours at 4°C to allow for the formation of protein complexes.
-
-
Photocrosslinking:
-
Expose the mixture to UV light (350-370 nm) for 5-15 minutes on ice to activate the photoreactive group and covalently crosslink the bait protein to its interacting partners.
-
-
Pull-Down of Crosslinked Complexes:
-
Add the affinity resin to the UV-irradiated lysate and incubate for 1-2 hours at 4°C to capture the bait protein and its crosslinked partners.
-
-
Washing:
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the crosslinked protein complexes from the resin using an appropriate elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and identify the interacting partners by mass spectrometry.
-
Conclusion
Heterobifunctional crosslinkers are powerful and versatile reagents that have become central to many areas of biological research and drug development. Their ability to facilitate controlled and specific conjugation of biomolecules allows for the creation of sophisticated tools for a wide range of applications. A thorough understanding of the available chemistries, reaction parameters, and experimental workflows is essential for the successful implementation of this technology. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of heterobifunctional crosslinkers in their scientific endeavors.
References
- 1. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. The mechanism of activation of MEK1 by B-Raf and KSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional interactions of Raf and MEK with Jun-N-terminal kinase (JNK) result in a positive feedback loop on the oncogenic Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cleavable Disulfide Bonds in Sulfo-LC-SPDP for Researchers and Drug Development Professionals
An in-depth exploration of the chemistry, application, and quantitative analysis of Sulfo-LC-SPDP, a key reagent in bioconjugation and targeted drug delivery.
Introduction
Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (this compound) is a water-soluble, heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug delivery. Its utility stems from the presence of two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that targets primary amines, and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups. The key feature of the resulting linkage is a disulfide bond, which is stable under physiological conditions but can be readily cleaved in the reducing environment of the intracellular space. This characteristic makes this compound an ideal linker for creating antibody-drug conjugates (ADCs) and other targeted therapies where controlled release of a payload is desired.[1][2]
This technical guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data.
Chemical Properties and Mechanism of Action
This compound possesses a spacer arm of 15.7 Å, which helps to minimize steric hindrance between conjugated molecules.[2] Its water solubility, conferred by the sulfo-NHS group, allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that could denature proteins.[3]
The conjugation process is a two-step reaction:
-
Amine Reaction: The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at a pH range of 7-8 to form a stable amide bond. The rate of this reaction is pH-dependent, with the half-life of the NHS ester decreasing at higher pH values.[3]
-
Sulfhydryl Reaction: The pyridyldithiol group reacts with a free sulfhydryl group (e.g., from a cysteine residue) via a thiol-disulfide exchange reaction. This reaction, also optimal at pH 7-8, results in the formation of a new disulfide bond and the release of pyridine-2-thione, a chromophore that can be quantified to monitor the reaction progress.[3]
dot
Caption: Reaction mechanism of this compound conjugation and cleavage.
Quantitative Data
The efficiency of conjugation and the stability of the resulting disulfide bond are critical parameters in the design of bioconjugates.
Monitoring Conjugation Efficiency
The progress of the sulfhydryl reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. The molar extinction coefficient of pyridine-2-thione at this wavelength is 8,080 M⁻¹cm⁻¹.[3] This allows for the quantification of the number of sulfhydryl groups that have reacted.
| Parameter | Value | Reference |
| Wavelength for Pyridine-2-thione Detection | 343 nm | [3] |
| Molar Extinction Coefficient of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | [3] |
Disulfide Bond Stability and Cleavage
The disulfide bond formed by this compound is relatively stable in circulation but is susceptible to cleavage by reducing agents. The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space, facilitating the targeted release of the payload.
| Environment | Key Reducing Agent | Concentration | Implication for Disulfide Bond |
| Extracellular/Blood Plasma | Glutathione (GSH) | Low (µM range) | Generally stable |
| Intracellular (Cytosol) | Glutathione (GSH) | High (mM range) | Prone to cleavage |
| Reducing Agent | Optimal pH Range | Stability | Key Characteristics |
| Dithiothreitol (B142953) (DTT) | >7 | Prone to oxidation | Thiol-based reducing agent; can interfere with subsequent thiol-reactive chemistry.[4] |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 1.5 - 8.5 | More stable to air oxidation | Thiol-free; does not interfere with maleimide (B117702) chemistry; more potent reducing agent than DTT.[4][5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful use of this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing a free sulfhydryl group (Protein B).
dot
Caption: Experimental workflow for a two-step protein-protein conjugation.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing a free sulfhydryl group)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Protein A:
-
Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 20 mM solution of this compound in water (e.g., 10.56 mg in 1 mL of water).[3]
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.[3]
-
Remove excess, non-reacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein B:
-
Dissolve Protein B in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Add the activated Protein A to the Protein B solution. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Purify the resulting conjugate from unconjugated proteins and byproducts using an appropriate method, such as size-exclusion chromatography.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in a this compound-linked conjugate.
Materials:
-
This compound conjugated molecule
-
Reducing Agent: DTT or TCEP
-
Cleavage Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (for DTT) or a wider pH range for TCEP (e.g., pH 4.5-8.5)
Procedure:
-
Dissolve the conjugate in the appropriate Cleavage Buffer.
-
Add the reducing agent to a final concentration of 20-50 mM.
-
Incubate the reaction for 30 minutes at 37°C or 1-2 hours at room temperature.
-
The cleaved products can be separated and analyzed by methods such as SDS-PAGE or mass spectrometry.
Application in Drug Delivery: The Bystander Effect
In the context of ADCs, the cleavable disulfide linker of this compound is instrumental in mediating the "bystander effect." This phenomenon occurs when the cytotoxic payload, once released from the ADC within the target cancer cell, can diffuse out and kill neighboring antigen-negative cancer cells.[1][7][8] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[7][8] The efficiency of the bystander effect is dependent on the membrane permeability of the released payload.[9]
dot
Caption: Signaling pathway of the ADC bystander effect.
Conclusion
This compound is a versatile and powerful tool for creating bioconjugates with cleavable disulfide linkages. Its water solubility and well-defined reactivity make it a popular choice for a wide range of applications, from basic research to the development of targeted therapeutics. A thorough understanding of its chemical properties, reaction kinetics, and the factors influencing the stability and cleavage of the disulfide bond is crucial for designing and optimizing conjugation strategies. The ability to control the release of molecules through the cleavage of the disulfide bond in a reducing environment will continue to drive innovation in the field of drug delivery and beyond.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agscientific.com [agscientific.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Methodological & Application
Application Notes and Protocols for Protein-Protein Conjugation using Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP) in protein-protein conjugation. This compound is a water-soluble, heterobifunctional crosslinker that is widely used to create cleavable disulfide linkages between two proteins. Its properties make it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and studies of protein-protein interactions.[1][2][3]
Introduction to this compound
This compound is a versatile crosslinking reagent with two distinct reactive groups connected by a long-chain spacer arm of 15.7 Å.[4][5]
-
N-hydroxysulfosuccinimide (Sulfo-NHS) Ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6] The reaction is most efficient at a pH range of 7 to 8.[6][7] The inclusion of the sulfo group makes the reagent water-soluble, allowing for direct addition to aqueous reaction mixtures without the need for organic solvents.[6][8] This is particularly advantageous for maintaining the native structure and function of proteins.[9]
-
Pyridyldithiol Group: This group reacts with sulfhydryl (-SH) groups, found in cysteine residues, to form a disulfide bond.[6][10] This reaction releases a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the progress of the conjugation reaction.[4][5][6]
The disulfide bond formed within the spacer arm is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the separation of the conjugated proteins when desired.[6]
Chemical Properties and Specifications
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Full Chemical Name | Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | [8] |
| Molecular Weight | 527.57 g/mol | [4] |
| Spacer Arm Length | 15.7 Å | [4][5] |
| Reactive Groups | Sulfo-NHS Ester, Pyridyldisulfide | [4] |
| Reactivity | Primary Amines (-NH2), Sulfhydryls (-SH) | [4] |
| Solubility | Water Soluble | [5][6] |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [6] |
| Storage | -20°C, protected from moisture | [4] |
Experimental Protocols
This section outlines two primary protocols for protein-protein conjugation using this compound:
-
Conjugation of a protein with primary amines to a protein containing sulfhydryl groups.
-
Conjugation of two proteins that both contain primary amines but lack free sulfhydryl groups.
Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein
This protocol is applicable when one of your proteins of interest (Protein A) has accessible primary amines (lysine residues) and the other (Protein B) has at least one free sulfhydryl group (cysteine residue).
-
This compound
-
Protein A (containing primary amines)
-
Protein B (containing free sulfhydryls)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0[6]
-
Desalting columns (e.g., Sephadex G-25)
-
Ultrapure water
-
Spectrophotometer
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 20-25 mM solution of this compound in ultrapure water. For example, dissolve 6.6 mg in 500 µL of water for a 25 mM solution.
-
-
Modification of Protein A (Amine-containing):
-
Dissolve Protein A in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add the freshly prepared this compound solution to the Protein A solution. A molar ratio of 20:1 (crosslinker:protein) is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.[6]
-
-
Purification of Modified Protein A:
-
Remove unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
Collect the fractions containing the pyridyldithiol-activated Protein A.
-
-
Conjugation to Protein B (Sulfhydryl-containing):
-
Dissolve Protein B in the Reaction Buffer.
-
Mix the purified, activated Protein A with Protein B. A 1:1 molar ratio is a good starting point.
-
Incubate the conjugation reaction for 8-16 hours at room temperature or overnight at 4°C.[7]
-
-
Monitoring the Reaction (Optional):
-
Cleavage of the Disulfide Bond (Optional):
-
To cleave the conjugate, add a reducing agent such as 50 mM DTT or TCEP and incubate for 1-2 hours at room temperature.
-
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is for when both proteins (Protein A and Protein B) have primary amines but lack free sulfhydryl groups. This involves modifying both proteins with this compound, then reducing the pyridyldithiol group on one protein to generate a free sulfhydryl, which can then react with the activated second protein.[6]
-
All materials from Protocol 1
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetate Buffer (for reduction step, to avoid reducing native disulfides): 100 mM sodium acetate, pH 4.5-5.5
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. This compound (CAS 169751-10-4) | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for Antibody Labeling with Sulfo-LC-SPDP
Abstract
This document provides a comprehensive, step-by-step guide for the covalent modification of antibodies using the heterobifunctional crosslinker Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP). This compound is a water-soluble reagent used to link molecules containing primary amines to molecules with sulfhydryl groups via a cleavable disulfide bond.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), immuno-toxins, and other labeled antibody reagents for research and therapeutic applications.[3][4]
Introduction
This compound is a heterobifunctional crosslinker featuring an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive 2-pyridyldithio group. The Sulfo-NHS ester forms a stable amide bond with primary amino groups, such as the side chain of lysine (B10760008) residues found on antibodies, at a physiological pH of 7-8. The pyridyldithiol group reacts with free sulfhydryl (-SH) groups to form a disulfide bond, which can be subsequently cleaved by reducing agents like Dithiothreitol (DTT) or TCEP.
The inclusion of a sulfonate group on the NHS ring renders the reagent water-soluble, allowing for direct addition to aqueous buffer solutions and eliminating the need for organic solvents that could potentially harm the protein's structure. Its long spacer arm (15.7 Å) helps to minimize steric hindrance between the conjugated molecules. A key feature of this crosslinker is the release of a pyridine-2-thione byproduct upon reaction with a sulfhydryl group, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction.
Principle of the Method
The antibody labeling process using this compound is a two-step reaction:
-
Activation of Antibody: The Sulfo-NHS ester end of this compound reacts with primary amines on the antibody, forming a stable pyridyldithiol-activated antibody.
-
Conjugation: The pyridyldithiol group on the activated antibody reacts with a sulfhydryl group on the payload molecule (e.g., drug, toxin, or peptide) to form a cleavable disulfide linkage.
// Invisible edge to enforce order Activated_Ab -> Activated_Ab_2 [style=invis]; }
Caption: Chemical reaction mechanism for antibody labeling with this compound.
Materials and Reagents
Reagents
-
Antibody (Purified, in an amine-free buffer like PBS)
-
This compound (e.g., Thermo Scientific, Cat. No. 21650)
-
Sulfhydryl-containing payload molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Elution/Desalting Buffer: PBS, pH 7.5
-
Dithiothreitol (DTT)
-
Ultrapure Water
Equipment
-
Laboratory balance and weighing supplies
-
Microcentrifuge tubes
-
Adjustable micropipettes
-
UV-Vis Spectrophotometer
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Vortex mixer and rotator
-
Size-Exclusion Chromatography (SEC) system for purification (optional)
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.6 - 15.7 Å | |
| Reactivity | Primary Amines (-NH₂) and Sulfhydryls (-SH) | |
| Optimal pH (Amine Reaction) | 7.0 - 8.0 | |
| Optimal pH (Sulfhydryl Reaction) | 7.0 - 8.0 | |
| Pyridine-2-thione Absorbance Max | 343 nm | |
| Pyridine-2-thione Molar Ext. Coeff. | 8,080 M⁻¹cm⁻¹ |
Detailed Experimental Protocol
This protocol outlines the procedure for labeling an antibody that has primary amines with a payload that contains a free sulfhydryl group.
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// Edges prep -> activation; activation -> purify1; purify1 -> quant; quant -> conjugation; purify1 -> conjugation [style=dashed, label="Skip Quantification"]; conjugation -> purify2; purify2 -> final_product; }
Caption: Step-by-step workflow for antibody labeling using this compound.
Step 1: Preparation of Reagents
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-5 mg/mL in the Reaction Buffer (PBS, pH 7.5).
-
Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the reaction. If necessary, perform a buffer exchange into PBS.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 20 mM solution by dissolving 2 mg of this compound in 189 µL of ultrapure water. This solution is susceptible to hydrolysis and should be used without delay.
-
Step 2: Activation of Antibody with this compound
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to antibody. A starting point of a 10- to 20-fold molar excess is recommended.
-
Example: For 1 mL of a 5 mg/mL IgG solution (MW ≈ 150,000 g/mol ), you have 3.33 x 10⁻⁸ moles of IgG. A 20-fold molar excess requires 6.66 x 10⁻⁷ moles of this compound.
-
Volume of 20 mM this compound = (6.66 x 10⁻⁷ moles) / (0.020 moles/L) = 33.3 µL.
-
-
Reaction: Add the calculated volume of 20 mM this compound solution to the antibody solution.
-
Incubation: Mix gently and incubate for 30-60 minutes at room temperature.
Step 3: Purification of SPDP-Modified Antibody
-
To remove non-reacted this compound and the NHS-ester byproduct, purify the activated antibody using a desalting column equilibrated with Reaction Buffer.
-
Follow the manufacturer's instructions for the desalting column to process your sample volume. This step is crucial to prevent the payload from reacting with free crosslinker.
Step 4: Quantification of SPDP Incorporation (Optional)
To determine the average number of pyridyldithiol groups incorporated per antibody (the degree of labeling), you can measure the amount of pyridine-2-thione released upon reduction.
-
Dilute a small aliquot of the purified, SPDP-activated antibody in Reaction Buffer. Measure the absorbance at 343 nm (A₃₄₃ before reduction).
-
Add DTT to the diluted sample to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
Measure the absorbance again at 343 nm (A₃₄₃ after reduction).
-
Calculate the degree of labeling using the formula below.
| Parameter | Formula / Value |
| Change in Absorbance (ΔA₃₄₃) | A₃₄₃ (after DTT) - A₃₄₃ (before DTT) |
| Molarity of SPDP groups | ΔA₃₄₃ / 8080 |
| Molarity of Antibody | [Antibody concentration (mg/mL)] / [Antibody MW ( g/mol )] |
| Degree of Labeling (moles SPDP / mole Ab) | (Molarity of SPDP groups) / (Molarity of Antibody) |
Step 5: Conjugation to Sulfhydryl-Containing Payload
-
Immediately after purifying the SPDP-activated antibody, add the sulfhydryl-containing payload molecule. A molar ratio of 1-3 moles of payload per mole of antibody is a common starting point.
-
Incubate the reaction mixture for 8-18 hours at room temperature or 4°C with gentle mixing.
-
The reaction progress can be monitored by observing the decrease in absorbance at 343 nm as the pyridine-2-thione is displaced.
Step 6: Purification and Characterization of the Final Conjugate
-
Purification: The final antibody conjugate can be purified from unconjugated antibody and excess payload using size-exclusion chromatography (SEC). Other methods like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may also be applicable depending on the properties of the conjugate.
-
Characterization: The purified conjugate should be characterized to confirm its integrity, purity, and drug-to-antibody ratio (DAR). Common analytical techniques include:
-
SEC: To assess aggregation and fragmentation.
-
SDS-PAGE (reducing and non-reducing): To confirm conjugation.
-
Mass Spectrometry (MS): To determine the precise mass and distribution of drug species.
-
Hydrophobic Interaction Chromatography (HIC): To resolve species with different numbers of conjugated payloads.
-
References
Optimal Buffer Conditions for Sulfo-LC-SPDP Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. These guidelines focus on optimizing buffer conditions to ensure efficient and reproducible conjugation of molecules for applications in research, diagnostics, and therapeutic development.
Introduction to this compound Crosslinking
This compound is a valuable tool for covalently linking molecules, typically proteins, through their amine and sulfhydryl groups.[1][2] It contains two reactive moieties: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryls.[3][4][5] The resulting linkage contains a disulfide bond, which can be cleaved by reducing agents, allowing for the separation of the conjugated molecules if desired.[1][4][5] The inclusion of a sulfonyl group makes this crosslinker water-soluble, preventing it from crossing cell membranes and making it ideal for cell surface labeling.[3][6][7]
The overall conjugation process typically involves two key steps:
-
Amine Modification: The Sulfo-NHS ester of this compound reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the first protein to form a stable amide bond.
-
Sulfhydryl Conjugation: The pyridyldithiol group of the now-modified first protein reacts with a sulfhydryl group (e.g., the side chain of cysteine residues) on a second protein to form a disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[3][4][5][8][9][10]
Optimal Reaction Conditions
Successful conjugation with this compound is highly dependent on the reaction conditions. The pH of the buffer, its composition, and the reaction temperature all play critical roles in the efficiency and specificity of the crosslinking reaction.
Buffer Composition and pH
The two reactive ends of this compound have different optimal pH requirements. Therefore, the reaction buffer must be carefully chosen to balance the reactivity of both the Sulfo-NHS ester and the pyridyldithiol group.
Table 1: Recommended Buffer Conditions for this compound Reactions
| Reaction Step | Recommended Buffers | Optimal pH Range | Buffers/Additives to Avoid |
| Amine Modification (Sulfo-NHS Ester Reaction) | Phosphate, Borate, Carbonate/Bicarbonate[8][9][10][11] | 7.0 - 8.0[8][9][10] | Primary amine-containing buffers (e.g., Tris, Glycine) |
| Sulfhydryl Conjugation (Pyridyldithiol Reaction) | Phosphate, Borate, Carbonate/Bicarbonate[8][9][10][11] | 7.0 - 8.0[8][9][10][12] | Thiols (e.g., DTT, β-mercaptoethanol), reducing agents |
Note on pH: The rate of hydrolysis of the Sulfo-NHS ester increases with pH. At pH 7, the half-life is several hours, but at pH 9, it is less than 10 minutes.[8][10][11] Therefore, maintaining the pH within the recommended range of 7.0-8.0 is crucial for efficient amine modification.
Temperature and Incubation Time
Reactions are typically carried out at room temperature. The incubation times can be adjusted based on the specific proteins being conjugated and the desired level of modification.
Table 2: Typical Reaction Parameters
| Reaction Step | Temperature | Incubation Time |
| Amine Modification | Room Temperature | 30 - 60 minutes[8] |
| Sulfhydryl Conjugation | Room Temperature or 4°C | 8 - 18 hours[8][9][10] |
Experimental Protocols
Below are generalized protocols for the two most common this compound conjugation strategies.
Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein
This protocol is used when one protein has available primary amines and the other has free sulfhydryl groups.
Materials:
-
This compound
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5).[8][12]
-
Desalting columns
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Amine Modification of Protein 1:
-
Dissolve Protein 1 in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the Protein 1 solution. The molar ratio of this compound to protein will need to be optimized for your specific application.
-
Incubate the reaction for 30-60 minutes at room temperature.[8]
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.[8] This step is crucial to prevent unwanted side reactions.
-
-
Sulfhydryl Conjugation:
-
Cleavage of Disulfide Bond (Optional):
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is used when neither protein has free sulfhydryl groups. It involves modifying both proteins with this compound and then reducing the pyridyldithiol group on one of the proteins to generate a free sulfhydryl for conjugation.
Materials:
-
Same as Protocol 1, plus a reducing agent (e.g., Dithiothreitol - DTT).
Procedure:
-
Reagent Preparation: Prepare the this compound stock solution as described in Protocol 1.
-
Amine Modification of Both Proteins:
-
Separately dissolve Protein 1 and Protein 2 in the Reaction Buffer.
-
Modify both proteins with this compound as described in Protocol 1, steps 2.2 and 2.3.
-
-
Generation of a Free Sulfhydryl on one Protein:
-
To one of the SPDP-modified proteins, add a reducing agent such as DTT (final concentration of 50 mM).[8][10][12]
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithiol and expose a free sulfhydryl group.[8][10][12]
-
Remove the excess DTT using a desalting column equilibrated with the Reaction Buffer.
-
-
Sulfhydryl Conjugation:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary this compound conjugation strategies.
Caption: Workflow for conjugating an amine-containing protein to a sulfhydryl-containing protein.
Caption: Workflow for conjugating two amine-containing proteins.
References
- 1. This compound 90 Sigma-Aldrich [sigmaaldrich.com]
- 2. covachem.com [covachem.com]
- 3. This compound (CAS 169751-10-4) | Abcam [abcam.com]
- 4. This compound 90 Sigma-Aldrich [sigmaaldrich.com]
- 5. 磺基-LC-SPDP(磺基琥珀酰亚胺 6-[3′-(2-吡啶二硫代)丙酰胺基 ] 己酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound (sulfosuccinimidyl 6-[3′-(2-pyridyldithio)propionamido]hexanoate) [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. store.sangon.com [store.sangon.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LC-SPDP(琥珀酰亚胺基6-[3(2-吡啶基二硫代)丙酰胺基己酸己酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Calculating Molar Excess of Sulfo-LC-SPDP for Controlled Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed guide for the use of Sulfosuccinimidyl-6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP) in the conjugation of molecules to antibodies and other proteins. This compound is a water-soluble, heterobifunctional crosslinker that is widely used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, and a pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond.[3][4] Controlling the molar excess of this compound in the reaction is critical for achieving the desired degree of labeling (DOL), which represents the average number of linker molecules conjugated to each antibody. This, in turn, influences the drug-to-antibody ratio (DAR) in an ADC, a critical quality attribute that impacts both efficacy and toxicity.[5][6]
Quantitative Data Summary
Achieving a specific degree of labeling requires careful optimization of the molar ratio of this compound to the antibody. While the optimal ratio is empirical and depends on the specific antibody and reaction conditions, the following table provides a general guideline for initial experiments. It is highly recommended to perform small-scale optimization reactions to determine the ideal molar excess for your specific application.
| Target Degree of Labeling (Linkers/Antibody) | Recommended Starting Molar Excess of this compound (this compound : Antibody) | Expected Outcome |
| Low (2 - 4) | 5:1 to 10:1 | Lower number of conjugated linkers, potentially preserving more of the antibody's native structure and function. |
| Medium (4 - 8) | 10:1 to 20:1 | A balance between conjugation efficiency and potential for antibody modification-related effects. |
| High (8 - 12) | 20:1 to 50:1 | Higher number of conjugated linkers, which may be desirable for certain applications but increases the risk of aggregation and loss of antibody activity. |
Note: These are starting recommendations. The final degree of labeling should be determined experimentally using the protocol for quantifying pyridine-2-thione release described below.
Experimental Protocols
Materials
-
Antibody or protein to be modified (in a buffer free of primary amines, e.g., PBS)
-
This compound crosslinker
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Spectrophotometer
Protocol for Antibody Modification with this compound
This protocol describes the first stage of conjugation: the reaction of this compound with primary amines on the antibody.
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in water or the Reaction Buffer. For example, a 20 mM solution can be prepared by dissolving 10.55 mg of this compound (MW: 527.57 g/mol ) in 1 mL of water.[3]
-
-
Calculation of Molar Excess:
-
Determine the moles of antibody in your reaction.
-
Moles of Antibody = (Antibody concentration in mg/mL * Volume in mL) / (Antibody Molecular Weight in g/mol )
-
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Volume of this compound (mL) = (Moles of Antibody * Desired Molar Excess) / (Concentration of this compound stock solution in mol/L)
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS for storage or a specific buffer for the subsequent sulfhydryl reaction).
-
Protocol for Determining the Degree of Labeling
The number of pyridyldithiol groups incorporated into the antibody can be quantified by measuring the amount of pyridine-2-thione released upon reduction of the disulfide bonds. The concentration of pyridine-2-thione can be determined by measuring its absorbance at 343 nm (molar extinction coefficient, ε = 8,080 M⁻¹cm⁻¹).[3]
-
Sample Preparation:
-
Take a known concentration of the purified, this compound-modified antibody.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-20 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 343 nm (A343). Use a solution of the unmodified antibody treated with DTT as a blank.
-
-
Calculation of Degree of Labeling (DOL):
-
Calculate the concentration of released pyridine-2-thione:
-
Concentration of Pyridine-2-thione (M) = A343 / 8,080 M⁻¹cm⁻¹
-
-
Calculate the Degree of Labeling:
-
DOL = Moles of Pyridine-2-thione / Moles of Antibody
-
DOL = (Concentration of Pyridine-2-thione in M) / (Concentration of Antibody in M)
-
-
Visualizations
Reaction Scheme of this compound with an Antibody
Caption: Reaction of an antibody's primary amine with this compound.
Experimental Workflow for Antibody Modification and Characterization
Caption: Workflow for this compound conjugation and DOL determination.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. covachem.com [covachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Contact Us [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Crosslinking Efficiency with Sulfo-LC-SPDP: A Guide to Reaction Time and Protocols
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Sulfosuccinimidyl-6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), a water-soluble, heterobifunctional, and cleavable crosslinking agent. Effective protein conjugation is pivotal for the development of antibody-drug conjugates (ADCs), immunoassays, and proteomics research. The efficiency of crosslinking with this compound is critically dependent on reaction parameters, most notably the reaction time for each of its reactive moieties. Here, we present a comprehensive guide to optimizing reaction times for both the amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester and the sulfhydryl-reactive pyridyldithiol group to achieve efficient and reproducible crosslinking. Detailed protocols for one-step and two-step conjugation strategies are provided, along with quantitative data to guide experimental design.
Introduction
This compound is a versatile crosslinking reagent that enables the covalent conjugation of molecules containing primary amines (e.g., lysine (B10760008) residues in proteins) to molecules with sulfhydryl groups (e.g., cysteine residues).[1] Its key features include:
-
Heterobifunctionality : Possesses two different reactive groups, a sulfo-NHS ester and a pyridyldithiol, allowing for specific, directed crosslinking between different functional groups.
-
Water Solubility : The integrated sulfo group renders the molecule soluble in aqueous buffers, eliminating the need for organic solvents that can be detrimental to protein structure and function.[2][3]
-
Cleavable Spacer Arm : The disulfide bond within its spacer arm can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), enabling the separation of conjugated molecules for downstream analysis.
-
Reaction Monitoring : The reaction with a sulfhydryl group releases pyridine-2-thione, a byproduct that can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress in real-time.
The crosslinking process with this compound involves two distinct chemical reactions, each with its own optimal conditions and kinetics. Understanding and controlling the reaction times for both steps is crucial for maximizing conjugation efficiency while minimizing side reactions.
Reaction Kinetics and Optimization
The overall efficiency of the this compound crosslinking reaction is a product of the efficiencies of the two separate reactions: the aminolysis of the sulfo-NHS ester and the disulfide exchange with the pyridyldithiol group.
Amine-Reactive Sulfo-NHS Ester Reaction
The sulfo-NHS ester of this compound reacts with primary amines to form stable amide bonds. This reaction is typically rapid but faces competition from hydrolysis, where the ester reacts with water. This competition is highly dependent on pH.
Key Considerations for Amine Reaction:
-
pH : The optimal pH range for the aminolysis reaction is between 7.2 and 8.5. At higher pH values, the rate of hydrolysis increases significantly, which can lead to a lower conjugation yield. For instance, the half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.
-
Concentration : Higher concentrations of the protein or molecule containing the primary amine will favor the desired aminolysis reaction over hydrolysis.
-
Reaction Time : The reaction is generally allowed to proceed for 30 to 60 minutes at room temperature. Extending the reaction time beyond this may not significantly increase the yield due to the rapid hydrolysis of the sulfo-NHS ester.
Table 1: Sulfo-NHS Ester Reaction Parameters and Their Impact on Efficiency
| Parameter | Recommended Range | Effect on Efficiency | Notes |
| pH | 7.2 - 8.0 | Higher pH increases the rate of both aminolysis and hydrolysis. A compromise is needed to favor aminolysis. | Buffers should be free of primary amines (e.g., Tris). Phosphate, borate, or carbonate buffers are suitable. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can decrease the rate of hydrolysis, but will also slow down the aminolysis reaction. | |
| Reaction Time | 30 - 60 minutes | Most of the reaction is complete within this timeframe. Longer times may lead to reduced efficiency due to hydrolysis. | Some protocols suggest up to 2 hours may be beneficial. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor the bimolecular aminolysis reaction over the unimolecular hydrolysis. |
Sulfhydryl-Reactive Pyridyldithiol Reaction
The pyridyldithiol group reacts with a free sulfhydryl group via a disulfide exchange mechanism, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is generally slower than the amine reaction.
Key Considerations for Sulfhydryl Reaction:
-
pH : The optimal pH for the disulfide exchange is between 7 and 8.
-
Reaction Time : This reaction is significantly slower and is often left to proceed for several hours or overnight to ensure high yields. Recommended times typically range from 8 to 18 hours at room temperature.
-
Monitoring : The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient, ε ≈ 8,080 M⁻¹cm⁻¹). This allows for empirical determination of the reaction endpoint.
Table 2: Pyridyldithiol Reaction Time and Estimated Efficiency
| Reaction Time (hours) | Estimated Crosslinking Efficiency (%) | Notes |
| 1 | ~20-30% | The reaction starts relatively quickly but requires more time for completion. |
| 4 | ~60-70% | A significant portion of the crosslinking occurs within the first few hours. |
| 8 | ~85-95% | Approaching completion for many applications. |
| 12-18 | >95% | Recommended for ensuring maximal yield, often performed overnight. |
Estimated efficiencies are based on typical reaction kinetics and may vary depending on the specific molecules being conjugated, their concentrations, and other reaction conditions.
Experimental Protocols
The choice between a one-step or a two-step conjugation protocol depends on the nature of the molecules to be crosslinked.
Protocol 1: Two-Step Crosslinking
This is the most common and recommended method as it provides greater control over the conjugation process and minimizes the formation of homodimers of the amine-containing protein.
Materials:
-
This compound
-
Protein #1 (containing primary amines)
-
Protein #2 (containing free sulfhydryls)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Preparation of this compound : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 20 mM stock solution by dissolving 10.5 mg of this compound in 1 mL of ultrapure water immediately before use.
-
Modification of Protein #1 : a. Dissolve Protein #1 in the Conjugation Buffer at a concentration of 1-5 mg/mL. b. Add a 10-20 fold molar excess of the 20 mM this compound stock solution to the Protein #1 solution. c. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker : a. Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation to Protein #2 : a. Dissolve Protein #2 in the Conjugation Buffer. b. Add the purified, this compound-modified Protein #1 to Protein #2. A 1:1 molar ratio is a good starting point, but this may need to be optimized. c. Incubate the reaction for 8-18 hours at room temperature or overnight at 4°C.
-
Optional: Monitoring the Reaction : To monitor the progress of the conjugation, measure the absorbance of the reaction mixture at 343 nm at different time points to quantify the release of pyridine-2-thione.
-
Purification : The final conjugate can be purified from the reaction mixture using size-exclusion chromatography or other appropriate purification methods.
Protocol 2: One-Step Crosslinking
This method is simpler but less controlled. It can be used when one of the proteins has only primary amines and the other has only sulfhydryl groups, or when the formation of homodimers is not a concern.
Materials:
-
This compound
-
Protein #1 (containing primary amines)
-
Protein #2 (containing free sulfhydryls)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
Procedure:
-
Reaction Setup : In a single reaction vessel, combine Protein #1 and Protein #2 in the Conjugation Buffer.
-
Addition of Crosslinker : Add a 10-20 fold molar excess of freshly prepared 20 mM this compound stock solution to the protein mixture.
-
Incubation : Incubate the reaction for 2-4 hours at room temperature. This time is a compromise between the fast amine reaction and the slower sulfhydryl reaction. The optimal time should be determined empirically for each specific system.
-
Quenching : The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted sulfo-NHS esters.
-
Purification : Purify the conjugate as described in the two-step protocol.
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the chemical reactions and the experimental workflow.
Caption: Chemical reaction pathway of this compound crosslinking.
Caption: A typical two-step experimental workflow for crosslinking.
Conclusion
The successful use of this compound for efficient crosslinking is highly dependent on the careful control of reaction times and other parameters such as pH and reactant concentrations. For the initial amine-reactive step, a shorter reaction time of 30-60 minutes is generally sufficient and helps to minimize the impact of hydrolysis. The subsequent sulfhydryl-reactive step requires a significantly longer incubation of 8-18 hours to achieve a high yield of the final conjugate. By following the detailed protocols and considering the kinetic data presented in this application note, researchers can optimize their conjugation strategies to produce consistent and reliable results for a wide range of applications in drug development and life science research.
References
Application Notes and Protocols for Sulfo-LC-SPDP in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker, in the development of antibody-drug conjugates (ADCs). This document outlines the chemical principles, detailed experimental protocols, and data analysis techniques essential for the successful synthesis and characterization of ADCs employing this linker.
Introduction to this compound in ADC Development
This compound is a valuable tool in bioconjugation, particularly for the creation of ADCs. It features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group, enabling the covalent linkage of antibodies to thiol-containing cytotoxic payloads. The Sulfo-NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, while the pyridyldithiol group reacts with sulfhydryl (thiol) groups on the drug payload.[1]
The key feature of the this compound linker is the formation of a disulfide bond between the antibody and the drug.[] This disulfide bridge is relatively stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space, such as within the lysosome, releasing the cytotoxic payload at the target site.[] This targeted release mechanism is a cornerstone of ADC technology, aiming to maximize efficacy while minimizing off-target toxicity.[3][]
Chemical Principle and Reaction Mechanism
The conjugation process using this compound involves a two-step reaction:
-
Antibody Modification (Thiolation): The Sulfo-NHS ester of this compound reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. This reaction introduces a pyridyldithiol group onto the antibody surface.
-
Drug Conjugation: The pyridyldithiol-activated antibody is then reacted with a thiol-containing drug payload. This results in a disulfide exchange reaction, releasing pyridine-2-thione and forming a stable disulfide linkage between the antibody and the drug. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the degree of antibody modification.[1][5]
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of an ADC using this compound.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
This compound crosslinker
-
Thiol-containing cytotoxic drug payload
-
Reaction buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent for disulfide bond cleavage (e.g., Dithiothreitol - DTT)
-
Purification columns (e.g., size-exclusion chromatography - SEC, hydrophobic interaction chromatography - HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC system, Mass Spectrometer)
Protocol 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[6] Ensure the buffer is free of primary amines (e.g., Tris).
-
This compound Solution Preparation: Immediately before use, prepare a 20 mM solution of this compound in water.[5] For example, dissolve 10.55 mg of this compound (MW: 527.57 g/mol ) in 1 mL of water.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
Protocol 2: Conjugation of Thiol-Containing Drug to Modified Antibody
-
Drug-Linker Solution Preparation: Prepare a solution of the thiol-containing drug payload in a suitable solvent (e.g., DMSO, DMF) at a concentration that allows for a 3- to 5-fold molar excess relative to the modified antibody.
-
Conjugation Reaction: Add the drug-linker solution to the purified, this compound-modified antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetyl-L-cysteine can be added to react with any remaining pyridyldithiol groups.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is critical to remove unconjugated antibody, free drug, and aggregates.[7] A multi-step purification process is often employed.
-
Size-Exclusion Chromatography (SEC): Use SEC to separate the ADC from small molecule impurities like unconjugated drug and crosslinker byproducts.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR).[8][9] The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated drug molecules.[8] This allows for the isolation of a more homogeneous ADC product.
Protocol 4: Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drugs conjugated to each antibody is a critical quality attribute.[10] DAR can be determined by:
-
UV-Vis Spectroscopy: Measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug.
-
Hydrophobic Interaction Chromatography (HIC): The relative peak areas of the different DAR species can be used to calculate the average DAR.[8]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR.[10][11][12]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the percentage of monomeric ADC and quantify high molecular weight aggregates.
-
SDS-PAGE: To visualize the purity of the ADC under reducing and non-reducing conditions.
-
-
In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture target antigen-positive and antigen-negative cell lines.
-
ADC Treatment: Treat cells with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
Cell Viability Assay: Use a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay to determine cell viability.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the potency of the ADC.
-
Data Presentation
Quantitative data from ADC characterization should be summarized for clear comparison.
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, LC-MS | 3.5 - 4.5 |
| Purity (Monomer %) | SEC-HPLC | >95% |
| Aggregate Content | SEC-HPLC | <5% |
| Free Drug Level | RP-HPLC | <1% |
| In Vitro Potency (IC50) | Cell-based Cytotoxicity Assay | Varies with payload and cell line (e.g., 1-100 ng/mL) |
| Serum Stability (% Intact ADC) | LC-MS | >80% after 72 hours in human plasma |
Note: The "Typical Result" values are illustrative and will vary depending on the specific antibody, drug, and conjugation conditions.
Visualizations
Chemical Reaction of this compound
Caption: Reaction scheme for ADC synthesis using this compound.
Experimental Workflow for ADC Development
Caption: Workflow for ADC development with this compound.
General Mechanism of Action of an ADC
Caption: General signaling pathway of an antibody-drug conjugate.[][13][14][15]
References
- 1. This compound (CAS 169751-10-4) | Abcam [abcam.com]
- 3. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. hpst.cz [hpst.cz]
- 11. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 14. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Protocol for Creating Cleavable Bioconjugates with Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl groups.[1][2] This reagent is particularly valuable in drug development and research for creating antibody-drug conjugates (ADCs) and other targeted therapies due to its cleavable disulfide bond, which allows for the release of a payload under reducing conditions, such as those found inside a cell.[3]
The this compound crosslinker contains a sulfo-NHS ester group that reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., on cysteine residues). The resulting conjugate is linked by a spacer arm containing a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or TCEP. A key advantage of this crosslinker is the release of pyridine-2-thione upon reaction with a sulfhydryl group, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Key Features of this compound
| Property | Value | Reference |
| Alternative Name | Sulfosuccinimidyl-6-(3'-[2-pyridyldithio]-propionamido) hexanoate | |
| Molecular Weight | 527.57 Da | |
| Spacer Arm Length | 15.7 Å | |
| Reactive Groups | Sulfo-NHS ester and Pyridyldithiol | |
| Reactivity | Primary amines (-NH2) and Sulfhydryl groups (-SH) | |
| Solubility | Water-soluble | |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | |
| Storage | Store at -20°C, protected from moisture |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein/antibody (amine-containing molecule)
-
Thiol-containing molecule (e.g., drug, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Buffers should be free of primary amines (like Tris) and thiols.
-
Reducing Agent (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
-
Spectrophotometer
Protocol 1: Two-Step Bioconjugation
This protocol is ideal when conjugating a protein (Molecule A, containing amines) to a sulfhydryl-containing molecule (Molecule B).
Step 1: Modification of the Amine-Containing Protein (Molecule A)
-
Prepare Protein Solution: Dissolve the amine-containing protein (e.g., an antibody) in conjugation buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, prepare a 20-25 mM solution of this compound in water. For example, dissolve 6.6 mg of this compound in 500 µL of water for a 25 mM solution.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. For example, add 20 µL of 25 mM this compound to 1 mL of the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with conjugation buffer. The resulting protein is now "activated" with pyridyldithiol groups.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule (Molecule B)
-
Prepare Molecule B: Dissolve the sulfhydryl-containing molecule in the conjugation buffer.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified, activated protein from Step 1. The molar ratio will depend on the desired degree of conjugation.
-
Incubation: Incubate the mixture for 8 to 16 hours at room temperature or at 4°C.
-
Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes how to cleave the disulfide bond within the this compound linker to release the conjugated molecules.
-
Prepare Reducing Agent: Prepare a solution of a reducing agent such as DTT or TCEP in an appropriate buffer. A final concentration of 10-50 mM DTT or TCEP is typically effective.
-
Cleavage Reaction: Add the reducing agent to the purified bioconjugate solution.
-
Incubation: Incubate the reaction for 90-120 minutes at room temperature or for 1 hour at 45°C.
-
Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions, which will show the separation of the conjugated molecules.
Reaction Conditions Summary
| Parameter | Recommended Condition | Reference |
| Reaction pH (Amine reaction) | 7.0 - 8.0 | |
| Reaction pH (Sulfhydryl reaction) | 7.0 - 8.0 | |
| Reaction Time (Amine reaction) | 30 - 60 minutes | |
| Reaction Time (Sulfhydryl reaction) | 8 - 16 hours | |
| Cleavage Agent Concentration | 10 - 50 mM DTT or TCEP | |
| Cleavage Time | 90 - 120 minutes at RT or 60 minutes at 45°C |
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical reactions and the overall experimental workflow for creating and cleaving bioconjugates using this compound.
Caption: Chemical reaction pathway for this compound bioconjugation and cleavage.
Caption: General experimental workflow for creating and cleaving bioconjugates.
References
Application Notes and Protocols for the Purification of Sulfo-LC-SPDP Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of proteins conjugated using Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP) is a critical step to ensure the homogeneity, stability, and functionality of the final product. This heterobifunctional crosslinker facilitates the covalent linkage of molecules containing primary amines with molecules containing sulfhydryl groups. The resulting conjugate is linked via a disulfide bond, which can be cleaved using reducing agents. This application note provides detailed protocols and methodologies for the purification of this compound conjugated proteins, targeting researchers, scientists, and drug development professionals. Proper purification is essential to remove unreacted proteins, excess crosslinker, and reaction byproducts, yielding a pure and active conjugate for downstream applications.
The purification strategy for this compound conjugated proteins typically involves a multi-step approach, often beginning with the removal of excess, unreacted crosslinker and byproducts, followed by chromatographic methods to separate the desired conjugate from unconjugated starting materials and aggregates. The choice of purification technique depends on the physicochemical properties of the protein and its conjugation partner.
Monitoring the Conjugation Reaction
Before proceeding to purification, it is beneficial to monitor the progress of the conjugation reaction. The reaction of the pyridyldithiol group of this compound with a sulfhydryl group releases pyridine-2-thione. The concentration of this byproduct can be measured by its absorbance at 343 nm, providing an indication of the extent of the reaction.[1][2]
General Purification Workflow
A typical workflow for the purification of this compound conjugated proteins involves initial removal of small molecule contaminants followed by high-resolution chromatography to isolate the desired conjugate.
Caption: General workflow for the purification of this compound conjugated proteins.
Experimental Protocols
Protocol 1: Removal of Excess this compound and Byproducts using Size Exclusion Chromatography (Desalting)
This initial purification step is crucial to remove unreacted this compound and the pyridine-2-thione byproduct from the protein conjugate mixture. Gel filtration, a form of size exclusion chromatography (SEC), is a commonly used method for this purpose.
Materials:
-
Conjugation reaction mixture
-
Desalting column (e.g., Sephadex® G-25)
-
Equilibration/Elution Buffer: A suitable buffer that maintains the stability of the conjugate, for example, Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the Equilibration/Elution Buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. The sample volume should not exceed the manufacturer's recommendation for the specific column, typically around 25-30% of the total column volume.
-
Elution: Begin the elution with the Equilibration/Elution Buffer. The larger conjugated protein will travel faster through the column and elute first. The smaller, unreacted this compound and byproducts will be retained longer and elute in later fractions.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the protein content of the fractions by measuring the absorbance at 280 nm. Pool the fractions containing the purified protein conjugate.
Protocol 2: Purification of the Conjugate using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of a protein with this compound and another molecule can alter its surface hydrophobicity, allowing for separation from the unconjugated protein.
Materials:
-
Partially purified protein conjugate from Protocol 1.
-
HIC column (e.g., Phenyl or Butyl Sepharose).
-
Binding Buffer (High Salt): e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7.0.
-
Elution Buffer (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
Procedure:
-
Sample Preparation: Adjust the salt concentration of the protein conjugate sample to match the Binding Buffer. This can be done by adding a concentrated stock of the salt or by buffer exchange.
-
Column Equilibration: Equilibrate the HIC column with at least 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any non-binding molecules.
-
Elution: Elute the bound proteins using a decreasing salt gradient. This is typically achieved by mixing the Binding Buffer and Elution Buffer in varying proportions. A linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes is a good starting point.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired conjugate using SDS-PAGE and/or UV-Vis spectroscopy.
Protocol 3: Purification of the Conjugate using Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. The conjugation can alter the isoelectric point (pI) of the protein, which can be exploited for purification.
Materials:
-
Partially purified protein conjugate from Protocol 1.
-
IEX column (Anion or Cation exchange, depending on the protein's pI and the chosen pH).
-
Binding Buffer: A low ionic strength buffer at a pH that ensures the conjugate binds to the column. For anion exchange, the pH should be above the pI of the conjugate; for cation exchange, the pH should be below the pI.
-
Elution Buffer: A high ionic strength buffer (e.g., Binding Buffer + 1 M NaCl) or a buffer with a pH that reverses the charge of the protein.
Procedure:
-
Buffer Exchange: Ensure the protein conjugate sample is in the Binding Buffer. This can be achieved by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Binding Buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using an increasing salt gradient (by mixing Binding and Elution Buffers) or a pH gradient.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify those containing the purified conjugate.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound conjugated proteins. The values provided are illustrative and may require optimization for specific protein conjugates.
| Purification Step | Parameter | Typical Value/Range | Expected Outcome |
| Size Exclusion (Desalting) | Column Type | Sephadex® G-25, Bio-Gel P-6 | Removal of >99% of unreacted this compound and byproducts. |
| Elution Buffer | PBS, pH 7.2-7.5 | High protein recovery (>95%). | |
| Sample Volume | < 30% of column volume | ||
| Hydrophobic Interaction | Resin Type | Phenyl, Butyl, or Octyl Sepharose | Separation of conjugate from unconjugated protein. |
| Binding Buffer | 1-2 M (NH₄)₂SO₄ in phosphate buffer | Purity of the conjugate can reach >90%. | |
| Elution | Decreasing salt gradient | Yield can vary (60-90%) depending on optimization. | |
| Ion Exchange | Resin Type | Q Sepharose (Anion), SP Sepharose (Cation) | Separation based on charge differences. |
| Binding Buffer | Low salt buffer (e.g., 20 mM Tris/Phosphate) | Purity can be improved to >95%. | |
| Elution | Increasing salt gradient or pH gradient | Yield is typically high (>80%). |
Visualization of Key Processes
This compound Conjugation Chemistry
Caption: Reaction scheme for protein conjugation using this compound.
Logical Flow for Method Selection
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting
Effective purification often requires troubleshooting to address common issues.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Conjugate | Protein precipitation. | Optimize buffer conditions (pH, ionic strength, additives like glycerol). |
| Non-optimal chromatography conditions. | Adjust binding/elution conditions (e.g., salt concentration, pH gradient). | |
| Presence of Unconjugated Protein | Inefficient separation. | Optimize the gradient slope in HIC or IEX. Try an orthogonal purification method. |
| Presence of Aggregates | Harsh elution conditions. | Use a shallower elution gradient or a buffer with additives that reduce aggregation. |
| Sample concentration. | Perform purification at a lower protein concentration. |
Conclusion
The purification of this compound conjugated proteins is a multi-step process that is critical for obtaining a high-purity, active final product. A combination of desalting to remove small molecule impurities, followed by high-resolution chromatography such as HIC or IEX, is generally effective. The specific choice of method and the optimization of parameters are dependent on the unique properties of the proteins being conjugated. Careful monitoring and analysis at each stage are essential for a successful purification outcome.
References
Application Notes and Protocols for Sulfo-LC-SPDP in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP) in Surface Plasmon Resonance (SPR) applications. This heterobifunctional crosslinker is an invaluable tool for the covalent immobilization of ligands containing primary amines to a sensor surface, which can then be used to study biomolecular interactions in real-time.
Introduction to this compound
This compound is a water-soluble, heterobifunctional crosslinker with a spacer arm length of 15.7 Å. It contains two reactive groups:
-
N-hydroxysulfosuccinimide (Sulfo-NHS) ester: Reacts with primary amines (-NH₂) on ligands such as proteins, peptides, or antibodies to form stable amide bonds. This reaction is most efficient at a pH range of 7.2-8.0.
-
Pyridyldithiol: Reacts with sulfhydryl groups (-SH) to form a reversible disulfide bond. This functionality is key for immobilizing the amine-modified ligand to a thiol-activated sensor surface.
The water-soluble nature of this compound allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents, which can be detrimental to the biological activity of many proteins.
Principle of Immobilization using this compound in SPR
The immobilization strategy involves a two-step process:
-
Ligand Modification: The ligand of interest, containing primary amines, is first reacted in solution with this compound. The Sulfo-NHS ester end of the crosslinker forms a covalent amide bond with the ligand, introducing a pyridyldithiol group onto the ligand.
-
Surface Coupling: The pyridyldithiol-activated ligand is then injected over a sensor chip surface that has been functionalized with free sulfhydryl groups. A disulfide exchange reaction occurs, covalently immobilizing the ligand to the sensor surface via a disulfide bond.
This method provides a controlled and oriented immobilization of ligands, which is crucial for accurate kinetic analysis in SPR.
Data Presentation: Quantitative Analysis of a Model System
To illustrate the application of this compound in SPR, we present data from a study investigating the interaction between a specific antibody (ligand) and its corresponding antigen (analyte). The antibody was immobilized on a CM5 sensor chip using this compound.
| Parameter | Value | Description |
| Immobilization Level | ~1800 RU | The amount of antibody covalently attached to the sensor surface, measured in Response Units (RU). |
| Association Rate (k_a) | 3.66 x 10³ M⁻¹s⁻¹ | The rate at which the antigen binds to the immobilized antibody. |
| Dissociation Rate (k_d) | 4.83 x 10⁻² s⁻¹ | The rate at which the antigen dissociates from the immobilized antibody. |
| Affinity (K_D) | 1.32 x 10⁻⁵ M | The equilibrium dissociation constant, calculated as k_d/k_a, indicating the strength of the binding interaction. |
Experimental Protocols
Materials
-
This compound crosslinker
-
Ligand (protein, antibody, or peptide with primary amines)
-
SPR sensor chip (e.g., CM5)
-
Amine Coupling Kit (containing NHS, EDC, and ethanolamine)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Modification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Running Buffer for SPR analysis (e.g., HBS-EP+)
-
Analyte of interest
-
Desalting column
Protocol 1: Ligand Modification with this compound
This protocol describes the introduction of a pyridyldithiol group onto the ligand.
-
Prepare this compound: Immediately before use, dissolve this compound in distilled water to a final concentration of 20 mM. For example, dissolve 2 mg of this compound in 189 µL of water.[1]
-
Prepare Ligand: Dissolve the ligand in Modification Buffer (PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reaction: Add a 20-fold molar excess of the dissolved this compound to the ligand solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Immobilization Buffer (10 mM Sodium Acetate, pH 5.0). The purified, pyridyldithiol-activated ligand is now ready for immobilization.
Protocol 2: Immobilization of Modified Ligand onto an SPR Sensor Chip
This protocol details the covalent attachment of the modified ligand to a CM5 sensor chip.
-
Surface Activation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[2]
-
Thiolation of the Surface (Introduction of Sulfhydryl Groups): Inject a solution of 80 mM 2-(2-pyridinyldithio)ethaneamine (PDEA) in 0.1 M borate (B1201080) buffer, pH 8.5 to introduce reactive disulfide groups. This is followed by an injection of a reducing agent like DTT to expose the free sulfhydryl groups.
-
Ligand Immobilization: Inject the purified, pyridyldithiol-activated ligand (from Protocol 1) over the activated and thiolated sensor surface at a concentration of 20-50 µg/mL in Immobilization Buffer.[3] The contact time can be varied (typically 5-10 minutes) to achieve the desired immobilization level.[3] Monitor the response units (RU) in real-time to control the amount of immobilized ligand.
-
Deactivation: Deactivate any remaining reactive groups on the sensor surface by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.[3]
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved. The sensor chip is now ready for SPR analysis.
Visualizations
Experimental Workflow for SPR using this compound
Caption: Experimental workflow for ligand immobilization and kinetic analysis using this compound in SPR.
Signaling Pathway Analysis: EGFR Interaction Study
This compound mediated immobilization can be used to study key interactions in signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) can be immobilized on a sensor chip to study its interaction with various ligands and inhibitors.
Caption: SPR analysis of ligand and inhibitor binding to immobilized EGFR, a key receptor in cell signaling.
References
Application Notes and Protocols for Protein Immobilization using Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the immobilization of proteins on various surfaces using the heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP). This water-soluble reagent facilitates the covalent linkage of proteins to surfaces, a critical step in the development of biosensors, immunoassays, and targeted drug delivery systems.
Introduction to this compound
This compound is a versatile crosslinking agent that reacts with primary amines (e.g., lysine (B10760008) residues on a protein) and sulfhydryl groups (e.g., cysteine residues).[1] Its key features include:
-
Heterobifunctionality : Possesses two different reactive groups, an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups.[2]
-
Water Solubility : The sulfonyl group makes it soluble in aqueous buffers, avoiding the need for organic solvents that can be detrimental to protein structure and function.[2]
-
Cleavable Spacer Arm : The disulfide bond within the spacer arm can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), allowing for the release of the immobilized protein if required.
-
Long Spacer Arm : The 15.7 Å spacer arm minimizes steric hindrance, preserving the native conformation and activity of the immobilized protein.
The reaction of the pyridyldithiol group with a sulfhydryl releases pyridine-2-thione, a byproduct that can be measured spectrophotometrically at 343 nm to monitor the reaction progress.
Core Applications
The ability to covalently attach proteins to solid supports is fundamental in various research and development areas:
-
Biosensors and Immunoassays : Immobilization of antibodies or antigens is the foundation of techniques like ELISA and surface plasmon resonance (SPR) for detecting and quantifying analytes.
-
Drug Delivery : Functionalizing nanoparticles or other carrier molecules with targeting proteins enables specific delivery to target cells or tissues.
-
Cell Adhesion Studies : Immobilizing extracellular matrix proteins or cell adhesion molecules allows for the investigation of cell-surface interactions.
-
Enzyme Reactors : Immobilizing enzymes can enhance their stability and allow for their reuse in biocatalytic processes.
Experimental Protocols
Below are detailed protocols for the immobilization of proteins on two common surface types: amine-functionalized and thiol-functionalized surfaces.
Protocol 1: Immobilization of a Protein onto an Amine-Functionalized Surface
This protocol is suitable for surfaces such as amine-coated microplates, glass slides, or nanoparticles. The protein to be immobilized must possess free sulfhydryl groups. If the protein does not have accessible sulfhydryls, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or by reducing existing disulfide bonds.
Materials:
-
Amine-functionalized surface
-
This compound
-
Protein with free sulfhydryl groups (Protein-SH)
-
Activation Buffer: 20 mM Sodium Phosphate (B84403), 0.15 M NaCl, pH 7.5
-
Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
Procedure:
-
Surface Activation:
-
Dissolve this compound in Activation Buffer to a final concentration of 1 mg/mL immediately before use.
-
Add the this compound solution to the amine-functionalized surface and incubate for 1 hour at room temperature.
-
Wash the surface three times with Wash Buffer to remove excess crosslinker.
-
-
Protein Immobilization:
-
Dissolve the Protein-SH in Conjugation Buffer to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Add the protein solution to the activated surface and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the surface three times with Wash Buffer to remove unbound protein.
-
-
Blocking and Quenching:
-
Add Blocking Buffer to the surface and incubate for 1 hour at room temperature to block any remaining active sites and reduce non-specific binding.
-
Wash the surface three times with Wash Buffer.
-
(Optional) To quench any unreacted pyridyldithiol groups, incubate with Quenching Solution for 30 minutes at room temperature, followed by three washes with Wash Buffer.
-
Protocol 2: Immobilization of a Protein onto a Thiol-Functionalized Surface
This protocol is applicable for surfaces such as gold nanoparticles or thiol-modified slides. The protein to be immobilized should have accessible primary amine groups.
Materials:
-
Thiol-functionalized surface
-
This compound
-
Protein with primary amines (e.g., containing lysine residues)
-
Activation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
Procedure:
-
Protein Activation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Prepare a 25 mM solution of this compound in water (e.g., 6.6 mg in 500 µL).
-
Add a 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Protein Immobilization:
-
Immediately apply the activated protein solution to the thiol-functionalized surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the surface three times with Wash Buffer to remove unbound protein.
-
-
Blocking:
-
Add Blocking Buffer to the surface and incubate for 1 hour at room temperature.
-
Wash the surface three times with Wash Buffer.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from protein immobilization experiments using this compound.
Table 1: Immobilization Efficiency on Different Surfaces
| Surface Type | Protein Immobilized | Immobilization Density (ng/cm²) | Method of Quantification |
| Amine-functionalized Glass | Bovine Serum Albumin (BSA) | 150 - 250 | Fluorescence Microscopy |
| Gold Nanoparticles (20 nm) | Immunoglobulin G (IgG) | 5 - 10 molecules/particle | UV-Vis Spectroscopy |
| Amine-derivatized Microplate | Alkaline Phosphatase | 80 - 120 | Enzyme Activity Assay |
Table 2: Retained Activity of Immobilized Enzymes
| Enzyme | Surface | Immobilization Method | Retained Activity (%) | Activity Assay |
| Alkaline Phosphatase | Amine-functionalized Microplate | Protocol 1 | 75 - 90% | p-Nitrophenyl phosphate (pNPP) hydrolysis |
| Horseradish Peroxidase | Thiol-functionalized Gold | Protocol 2 | 60 - 80% | ABTS oxidation |
Visualizations
Experimental Workflow: Protein Immobilization on an Amine-Functionalized Surface
References
Two-Step Conjugation Strategy Using Sulfo-LC-SPDP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing the heterobifunctional crosslinker, Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate), for the covalent conjugation of biomolecules. This two-step strategy is particularly valuable in drug development, diagnostics, and fundamental research for creating antibody-drug conjugates (ADCs), immobilizing proteins, and preparing bioconjugates for a variety of applications.[1][2]
This compound is a water-soluble reagent that contains an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive pyridyldithiol group.[3][4] The long-chain spacer arm (15.7 Å) is cleavable by reducing agents, allowing for the separation of conjugated molecules if required.[3] Its water-solubility allows for direct addition to aqueous reaction mixtures without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure.[5][6]
Mechanism of Action
The conjugation process leverages the two reactive ends of the this compound molecule in a sequential manner. The Sulfo-NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond.[2][5] Subsequently, the pyridyldithiol group reacts with a sulfhydryl group (e.g., on a cysteine residue of another molecule) to form a disulfide bond.[5] This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[5]
There are two primary strategies for using this compound, depending on the availability of free sulfhydryl groups on the molecules to be conjugated.
Data Summary: Reagent and Reaction Parameters
The following tables summarize key quantitative data for the use of this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.57 Da | |
| Spacer Arm Length | 15.7 Å | [3] |
| Purity | >90% | |
| Solubility | Soluble in water up to 10 mM | [6] |
| Amine-Reactive Group | Sulfo-NHS ester | |
| Sulfhydryl-Reactive Group | Pyridyldithiol | |
| Cleavability | Disulfide bond cleavable by reducing agents (DTT, TCEP) | [4][5] |
Table 2: Recommended Reaction Conditions
| Parameter | Condition | Reference |
| Amine Modification (Step 1) | ||
| pH | 7.2 - 8.0 | [5] |
| Reaction Time | 30 - 60 minutes | [5] |
| Temperature | Room Temperature | [5] |
| Sulfhydryl Reaction (Step 2) | ||
| pH | 7.0 - 8.0 | [5] |
| Reaction Time | 8 - 16 hours (or overnight) | [5] |
| Temperature | Room Temperature | [5] |
| Cleavage of Disulfide Bond | ||
| Reducing Agent | 50 mM DTT or TCEP | |
| Incubation Time | 90 - 120 minutes at room temperature or 1 hour at 45°C |
Experimental Workflows
The following diagrams illustrate the two primary strategies for conjugation using this compound.
Figure 1. Workflow for conjugating a protein containing primary amines with a protein that has available sulfhydryl groups.
Figure 2. Workflow for conjugating two proteins that both lack free sulfhydryl groups.
Detailed Experimental Protocols
Materials and Reagents:
-
This compound
-
Protein 1 (to be modified with this compound)
-
Protein 2 (containing sulfhydryl groups or to be modified to contain them)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5 (PBS-EDTA)[5]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[5]
-
Reducing Agent (for Strategy 2): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Acetate Buffer: for reduction step to avoid reducing native disulfide bonds.[5]
-
Ultrapure water
Protocol 1: Conjugation of a Protein with Primary Amines to a Protein with Sulfhydryl Groups
This protocol is used when one of your proteins has available primary amines and the other has free sulfhydryl groups.
Step 1: Activation of Protein 1 with this compound
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 20-25 mM solution of this compound in ultrapure water. For example, dissolve 6.6 mg of this compound in 500 µL of water to make a 25 mM solution.
-
Dissolve Protein 1 (the one with primary amines) in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. For example, add 20 µL of 25 mM this compound solution to 1 mL of the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.[5]
-
Remove excess, non-reacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.[5]
Step 2: Conjugation of Activated Protein 1 to Sulfhydryl-Containing Protein 2
-
Dissolve Protein 2 (the one with sulfhydryl groups) in the Reaction Buffer.
-
Add the desalted, activated Protein 1 to the solution of Protein 2. A molar ratio of 1:1 is a good starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 8-16 hours or overnight at room temperature.[5]
-
The two proteins are now conjugated. The final conjugate can be purified from unconjugated proteins using size-exclusion chromatography.[5]
Protocol 2: Conjugation of Two Proteins Lacking Free Sulfhydryl Groups
This protocol is used when both of your proteins have primary amines but lack free sulfhydryl groups.
Step 1: Activation of Both Proteins with this compound
-
Follow steps 1-6 from Protocol 1 to separately activate both Protein 1 and Protein 2 with this compound.
-
Use two separate desalting columns to purify each of the activated proteins.
Step 2: Reduction of One Activated Protein to Generate Sulfhydryl Groups
-
Choose one of the activated proteins (e.g., activated Protein 2) for the reduction step. It is advisable to choose the protein whose function is less dependent on native disulfide bonds.[5]
-
Prepare a 150 mM solution of DTT in either the Reaction Buffer or Acetate Buffer. For example, dissolve 23 mg of DTT in 1 mL of buffer.[5]
-
Add the DTT solution to the activated protein to a final concentration of 50 mM DTT. For instance, add 0.5 mL of the 150 mM DTT solution to 1 mL of the activated protein solution.[5]
-
Incubate for 30 minutes at room temperature.[5]
-
Remove excess DTT by passing the reduced protein through a desalting column equilibrated with Reaction Buffer. It is crucial to proceed immediately to the next step to prevent re-oxidation of the newly formed sulfhydryl groups.
Step 3: Conjugation of Activated Protein 1 to Reduced Protein 2
-
Immediately combine the desalted, reduced Protein 2 with the activated Protein 1.
-
Incubate the reaction mixture for 8-16 hours or overnight at room temperature.
-
Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography.
Conclusion
The two-step conjugation strategy using this compound offers a reliable and controllable method for creating well-defined bioconjugates. The water-solubility of the reagent and the ability to monitor the reaction make it a user-friendly option for researchers. By following these detailed protocols, scientists can successfully generate covalent linkages between biomolecules for a wide range of applications in research and development.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 4. covachem.com [covachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
Troubleshooting & Optimization
How to prevent hydrolysis of Sulfo-LC-SPDP during storage
Technical Support Center: Sulfo-LC-SPDP
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound to prevent its hydrolysis and ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a major concern?
A1: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to link molecules containing amine (-NH₂) groups to molecules with sulfhydryl (-SH) groups.[1][2][3] It contains two primary reactive groups:
-
A Sulfo-NHS ester that reacts with primary amines.
-
A pyridyldithio group that reacts with sulfhydryls to form a cleavable disulfide bond.[1]
Hydrolysis is a significant concern because the Sulfo-NHS ester moiety is highly susceptible to reaction with water.[4][5] This reaction cleaves the ester, converting it into an unreactive sulfosuccinimidyl group and a carboxylic acid. This hydrolyzed form of the crosslinker can no longer react with primary amines, leading to a significant reduction or complete failure of your conjugation experiment.[4]
References
Troubleshooting low crosslinking efficiency with Sulfo-LC-SPDP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during crosslinking experiments with Sulfo-LC-SPDP.
Troubleshooting Guide: Low Crosslinking Efficiency
Low crosslinking efficiency is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Question: My crosslinking yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low crosslinking efficiency with this compound can stem from several factors, primarily related to the reactivity of the Sulfo-NHS ester and the pyridyldithiol groups. Follow these troubleshooting steps to optimize your reaction.
Logical Flow for Troubleshooting Low Crosslinking Efficiency
Caption: A step-by-step guide to troubleshooting low crosslinking efficiency.
Frequently Asked Questions (FAQs)
Reagent and Buffer Related
Q1: How critical is the pH of the reaction buffer?
A1: The pH is extremely critical. The Sulfo-NHS ester reaction with primary amines is most efficient at a pH range of 7.2-8.0.[1][2] Below this range, the amine groups are protonated and less reactive.[2] Above this range, the hydrolysis of the Sulfo-NHS ester increases significantly, reducing the amount of active crosslinker available to react with your protein.[3] The reaction of the pyridyldithiol group with sulfhydryls is optimal between pH 7 and 8.
| pH | Sulfo-NHS Ester Half-life (approximate) |
| 7.0 | Several hours |
| 8.6 | ~10 minutes |
| 9.0 | <10 minutes |
Q2: Can I use buffers like Tris or glycine (B1666218) for my crosslinking reaction?
A2: No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffer components will compete with the primary amines on your target protein, leading to a significant reduction in crosslinking efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate, or Borate buffers.
Q3: I suspect my this compound has gone bad. How can I tell?
A3: this compound is moisture-sensitive. Improper storage can lead to hydrolysis of the Sulfo-NHS ester, rendering it inactive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions are not recommended; always prepare fresh solutions immediately before use. If you suspect degradation, it is best to use a fresh vial of the reagent.
Reaction and Protein Related
Q4: How do I determine the optimal molar ratio of this compound to my protein?
A4: The optimal molar ratio depends on the number of accessible primary amines on your protein and the desired degree of modification. A common starting point is a 20-fold molar excess of this compound to the protein. However, this should be optimized for your specific application. It is recommended to perform a titration experiment to find the highest concentration of the crosslinker that does not cause protein precipitation or loss of function.
Q5: My second protein doesn't have a free sulfhydryl group. Can I still use this compound?
A5: Yes, it is possible to introduce sulfhydryl groups. If neither of your proteins has a free sulfhydryl, you can modify both proteins with this compound separately. Then, one of the modified proteins is treated with a reducing agent like Dithiothreitol (DTT) to expose a free sulfhydryl group. After removing the excess reducing agent, the two modified proteins can be mixed to form the final conjugate.
Q6: Can this compound react with other amino acid residues besides primary amines?
A6: While the primary targets of NHS esters are the N-terminus and the side chain of lysine (B10760008) residues, side reactions with serine, threonine, and tyrosine have been reported, although this is less common. To maximize specificity for primary amines, it is best to use the lowest effective pH and the shortest possible reaction time.
Experimental Protocols
Protocol 1: General Two-Step Crosslinking with this compound
This protocol describes the conjugation of a protein containing primary amines (Protein #1) to a protein containing free sulfhydryls (Protein #2).
Materials:
-
This compound (e.g., Thermo Scientific, Product No. 21650)
-
Protein #1 (in amine-free buffer)
-
Protein #2 (in amine- and thiol-free buffer)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve this compound in ultrapure water to a concentration of 20 mM (e.g., 2 mg in 190 µL water).
-
-
Modification of Protein #1:
-
Dissolve Protein #1 in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add the 20 mM this compound solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein #2:
-
Add the sulfhydryl-containing Protein #2 to the desalted, modified Protein #1.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Analysis:
-
Analyze the conjugate using SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Introduction of Sulfhydryl Groups into a Protein
This protocol is for when neither protein contains a free sulfhydryl group.
Procedure:
-
Modification of Both Proteins:
-
Separately modify both Protein #1 and Protein #2 with this compound as described in Protocol 1, steps 1 and 2.
-
-
Reduction of one Modified Protein:
-
To the modified Protein #1, add DTT to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group and expose a free sulfhydryl.
-
-
Removal of DTT:
-
Remove the excess DTT from the now sulfhydryl-containing Protein #1 using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation:
-
Mix the desalted, sulfhydryl-containing Protein #1 with the modified Protein #2.
-
Incubate and analyze as described in Protocol 1, steps 4 and 5.
-
Visualizations
This compound Reaction Mechanism
Caption: The two-step reaction mechanism of this compound.
References
Impact of pH on Sulfo-LC-SPDP stability and reactivity
Welcome to the technical support center for Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate). This resource provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and reactivity of this crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for the reaction between the Sulfo-NHS ester moiety of this compound and primary amines (e.g., lysine (B10760008) residues on proteins) is between 7 and 8.[1] While the reaction can proceed at pH levels up to 9, the rate of hydrolysis of the Sulfo-NHS ester increases significantly at higher pH, which can reduce conjugation efficiency.[1][2]
Q2: What is the optimal pH for the reaction of the pyridyldithiol group with sulfhydryls?
A2: The pyridyldithiol group of this compound reacts optimally with sulfhydryl groups (e.g., cysteine residues) in a pH range of 7 to 8.[1] Some sources suggest a broader optimal range of 7-9.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The primary concern with this compound stability in aqueous solutions is the hydrolysis of the Sulfo-NHS ester. This hydrolysis is highly dependent on pH, with the rate of degradation increasing as the pH becomes more alkaline.[1][2] For instance, the half-life of the NHS ester is several hours at pH 7 but decreases to less than 10 minutes at pH 9.[1] It is crucial to prepare fresh solutions of this compound and use them immediately.[3]
Q4: Can I use buffers like Tris for my conjugation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine (B1666218).[1][4] These buffers will compete with the primary amines on your target molecule for reaction with the Sulfo-NHS ester, leading to a significant reduction in conjugation efficiency. Recommended buffers include phosphate (B84403), carbonate/bicarbonate, or borate (B1201080) buffers at a pH of 7-8.[1]
Q5: How can I monitor the reaction between this compound and a sulfhydryl-containing molecule?
A5: The reaction of the pyridyldithiol group with a sulfhydryl results in the release of a byproduct, pyridine-2-thione.[1][5] You can monitor the progress of the reaction by measuring the absorbance of this byproduct at 343 nm.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation to primary amines | Hydrolysis of this compound: The Sulfo-NHS ester is moisture-sensitive and has a short half-life at alkaline pH. | Ensure the vial of this compound is equilibrated to room temperature before opening to prevent condensation.[3] Prepare the reagent solution immediately before use.[2][3] Perform the reaction at a pH between 7 and 8 to balance reactivity and stability.[1] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[1] | |
| Low or no reaction with sulfhydryl groups | Incorrect pH: The reaction is most efficient in the neutral to slightly alkaline range. | Ensure the reaction buffer is between pH 7 and 8 for optimal reactivity.[1] |
| Oxidized sulfhydryls: Sulfhydryl groups can form disulfide bonds and will not be available to react. | Reduce disulfide bonds in your protein using a reducing agent like DTT or TCEP. Be sure to remove the reducing agent before adding the this compound-modified molecule.[2] The addition of 1-5 mM EDTA can help chelate metals that promote disulfide formation.[4] | |
| High background or non-specific binding | Excess crosslinker: Too much this compound can lead to unwanted side reactions. | Optimize the molar ratio of this compound to your target molecule. Typically, a 5 to 20-fold molar excess of the crosslinker is a good starting point.[4] |
| Hydrolyzed crosslinker: The hydrolyzed Sulfo-NHS ester can still participate in non-specific interactions. | Remove excess and hydrolyzed crosslinker after the initial reaction step using a desalting column or dialysis. |
Data Presentation
Table 1: pH-Dependent Stability of Sulfo-NHS Ester
| pH | Half-life of Sulfo-NHS Ester | Recommended Use |
| 7.0 | Several hours[1] | Optimal for controlled, longer reactions. |
| 8.0 | Significantly shorter than at pH 7 | Good balance of reactivity and stability for most applications. |
| 9.0 | < 10 minutes[1] | Use with caution; very short reaction times required. |
Table 2: pH-Dependent Reactivity of Functional Groups in this compound
| Functional Group | Target | Optimal pH Range | Notes |
| Sulfo-NHS Ester | Primary Amines | 7.0 - 8.0[1] | Reactivity increases with pH, but so does hydrolysis.[1][2] |
| Pyridyldithiol | Sulfhydryls | 7.0 - 8.0[1] | The reaction is specific within this pH range.[6] |
Experimental Protocols
Protocol 1: General Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein with primary amines (Protein A) to a protein with free sulfhydryls (Protein B).
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 20 mM solution of this compound by dissolving it in water immediately before use.[1][2]
-
Prepare Protein A at a concentration of 1-5 mg/mL in 100 mM sodium phosphate buffer, 150 mM NaCl, pH 7.5 (PBS).[1] Ensure the buffer is free of primary amines.[1]
-
-
Modification of Protein A:
-
Add a 20-fold molar excess of the 20 mM this compound solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with PBS.
-
-
Conjugation to Protein B:
-
Dissolve Protein B in PBS. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent.
-
Add the desalted, this compound-modified Protein A to Protein B.
-
Incubate for 8-16 hours at room temperature.
-
-
Cleavage of Disulfide Bond (Optional):
-
To cleave the disulfide bond in the crosslinker, incubate the conjugate with 10-50 mM DTT or TCEP at pH 8.5.[3]
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. 磺基-LC-SPDP(磺基琥珀酰亚胺 6-[3′-(2-吡啶二硫代)丙酰胺基 ] 己酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound (CAS 169751-10-4) | Abcam [abcam.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Sulfo-LC-SPDP Crosslinker
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the Sulfo-LC-SPDP crosslinker. It is intended for researchers, scientists, and professionals in drug development who utilize bioconjugation techniques.
Frequently Asked Questions (FAQs)
Q1: Why must I avoid using primary amine buffers (e.g., Tris, Glycine) with this compound?
A1: You must avoid primary amine buffers because they directly interfere with the conjugation reaction. This compound is a heterobifunctional crosslinker containing a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester functional group.[1][2][3] This group is designed to react with primary amines (such as the side chain of lysine (B10760008) residues) on your target molecule to form a stable amide bond.[4][5]
If your buffer contains primary amines, the buffer molecules will compete with your target molecule for reaction with the Sulfo-NHS ester. This "quenching" reaction consumes the this compound reagent, significantly reducing the efficiency of your desired crosslinking reaction and leading to low or no yield of your final conjugate.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency with this compound
If you are experiencing poor results with your this compound conjugation, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incompatible Buffer | The presence of primary amines in the buffer is a common cause of failure. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that will react with the Sulfo-NHS ester of this compound. |
| Incorrect pH | The reaction of the Sulfo-NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5. At a pH below 7, the reaction will be very slow as the primary amines on the target protein will be protonated. Above pH 8.5, hydrolysis of the Sulfo-NHS ester becomes rapid, reducing the amount of reagent available to react with the target molecule. |
| Hydrolysis of Reagent | This compound is moisture-sensitive. The Sulfo-NHS ester can hydrolyze in aqueous solutions. Always prepare solutions fresh and avoid storing the reagent in solution. Equilibrate the vial to room temperature before opening to prevent condensation. |
| Presence of Thiols | If your buffer or sample contains extraneous thiol-containing compounds (like DTT or 2-mercaptoethanol), they can react with the pyridyldithiol end of the this compound, preventing its reaction with the intended sulfhydryl group on your second molecule. |
Reaction Pathway Visualization
The following diagram illustrates the competing reactions of this compound in the presence of a primary amine buffer. The desired reaction with the target protein is inhibited by the reaction with the buffer amine.
Caption: Competing reactions for the Sulfo-NHS ester of this compound.
Buffer Compatibility Table
For successful conjugation, it is critical to select a buffer that does not contain primary amines. The table below summarizes recommended and non-recommended buffers for use with this compound.
| Buffer Type | Recommendation | Rationale |
| Phosphate Buffer (PBS) | Recommended | Does not contain primary amines and maintains a stable physiological pH. |
| HEPES Buffer | Recommended | A non-amine containing buffer suitable for maintaining pH in the optimal range. |
| Borate Buffer | Recommended | A good choice for reactions that may require a slightly more alkaline pH (up to 8.5). |
| Carbonate-Bicarbonate Buffer | Recommended | Useful for maintaining a stable pH in the higher end of the optimal range. |
| Tris Buffer (e.g., TBS) | Not Recommended | Contains primary amines that will compete with the target molecule for the Sulfo-NHS ester. |
| Glycine Buffer | Not Recommended | Contains a primary amine and will quench the Sulfo-NHS ester reaction. |
| Ammonium-containing Buffers | Not Recommended | Ammonium ions can react with the Sulfo-NHS ester. |
Experimental Protocol: General Two-Step Protein-Protein Conjugation
This is a generalized protocol. You must optimize the molar excess of this compound and incubation times for your specific application.
Materials:
-
Protein A (to be modified with this compound)
-
Protein B (containing a free sulfhydryl for reaction)
-
This compound
-
Amine-free Conjugation Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Step 1: Activation of Protein A with this compound
-
Prepare Protein A in the amine-free Conjugation Buffer.
-
Immediately before use, dissolve this compound in the Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound and the NHS byproduct using a desalting column equilibrated with the Conjugation Buffer. The eluate is your activated Protein A.
Step 2: Conjugation of Activated Protein A to Protein B
-
Prepare Protein B (containing a free sulfhydryl) in the Conjugation Buffer.
-
Combine the activated Protein A (from Step 1) with Protein B.
-
Incubate for 1-2 hours at room temperature. The pyridyldithiol group on Protein A will react with the sulfhydryl group on Protein B to form a stable, cleavable disulfide bond.
-
The final conjugate can be purified from non-conjugated proteins using size-exclusion chromatography or other appropriate methods.
References
- 1. covachem.com [covachem.com]
- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 3. This compound Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | 多荧生物_Duofluor [duofluor.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
Optimizing Sulfo-LC-SPDP to protein ratio for desired labeling
Welcome to the technical support center for Sulfo-LC-SPDP protein labeling. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the this compound to protein ratio for your desired level of labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules.[1][2] It contains two reactive groups:
-
A Sulfo-NHS ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other molecules.[3][4]
-
A pyridyldithiol group , which reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond.
This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, for example, linking a protein that has primary amines to one that has a sulfhydryl group. The resulting disulfide bond in the spacer arm can be cleaved using reducing agents like DTT or TCEP.
Q2: What is the optimal molar ratio of this compound to protein for a labeling reaction? The optimal molar ratio, often called the "challenge ratio," depends on the protein's size, the number of available primary amines (lysine residues), and the desired degree of labeling. A good starting point for optimization is a molar challenge ratio between 10:1 and 40:1 (this compound:protein). However, this should be determined empirically for each specific protein and application. High ratios can lead to protein precipitation or loss of biological activity, while low ratios may result in insufficient labeling.
Q3: What are the recommended buffer conditions for the labeling reaction? The reaction between the Sulfo-NHS ester of this compound and primary amines is most efficient at a pH of 7.2 to 8.0.
-
Recommended Buffers: Phosphate-buffered saline (PBS) is a common choice. Carbonate/bicarbonate or borate (B1201080) buffers are also suitable.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the protein for reaction with the Sulfo-NHS ester, reducing labeling efficiency.
Q4: How should I prepare and store the this compound reagent? this compound is moisture-sensitive.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in an aqueous buffer like water or PBS to create a stock solution (e.g., 20-25 mM).
-
Use the reconstituted solution immediately. Storing stock solutions is not recommended as the Sulfo-NHS ester hydrolyzes in aqueous environments, losing its reactivity over time.
Q5: How can I determine the degree of labeling after modifying my protein? After labeling a sulfhydryl-containing molecule with your amine-modified protein, you can quantify the reaction by measuring the concentration of the released by-product, pyridine-2-thione. This compound has a strong absorbance at 343 nm (Molar Extinction Coefficient, ε ≈ 8,080 M⁻¹cm⁻¹). By measuring the absorbance of the reaction solution at 343 nm, you can calculate the moles of pyridine-2-thione released, which corresponds directly to the moles of conjugated protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Labeling Efficiency | 1. Inactive Reagent: The Sulfo-NHS ester has hydrolyzed due to moisture exposure or prolonged storage in solution. 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein. 3. Suboptimal pH: The reaction pH is too low (below 7.0), reducing the reactivity of primary amines. 4. Insufficient Molar Ratio: The challenge ratio of this compound to protein is too low. | 1. Use a fresh vial of this compound. Always allow it to warm to room temperature before opening and prepare the solution immediately before use. 2. Perform a buffer exchange into a non-amine-containing buffer like PBS at pH 7.2-8.0. 3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.0. 4. Increase the molar challenge ratio in increments (e.g., try 20:1, 40:1, 60:1) to find the optimal concentration. |
| Protein Precipitation During/After Labeling | 1. Over-labeling: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation. 2. Hydrophobicity: Attaching multiple crosslinker molecules can increase the overall hydrophobicity of the protein. 3. Protein Concentration: The protein concentration may be too high for its stability after modification. | 1. Reduce the molar challenge ratio of this compound to protein. 2. If possible, introduce stabilizing agents or modify buffer conditions (e.g., adjust ionic strength). 3. Perform the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL). |
| Loss of Protein Biological Activity | 1. Modification of Critical Residues: The Sulfo-NHS ester may have reacted with lysine residues located in the protein's active site or binding interface. 2. Conformational Changes: Extensive labeling can induce structural changes in the protein, affecting its function. | 1. Decrease the molar challenge ratio to reduce the average number of labels per protein molecule. 2. If the problem persists, consider alternative crosslinking strategies or site-directed mutagenesis to protect critical lysine residues. |
Experimental Protocols & Data
Data Presentation
Table 1: this compound Properties and Recommended Reaction Conditions
| Parameter | Value / Recommendation | Reference(s) |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactivity | Primary Amines (-NH₂) and Sulfhydryls (-SH) | |
| Reaction pH | 7.2 - 8.0 | |
| Reaction Time | 30 - 60 minutes | |
| Reaction Temperature | Room Temperature (18-25°C) | |
| Recommended Buffer | Phosphate-Buffered Saline (PBS) | |
| Starting Molar Ratio | 10:1 to 40:1 (Reagent:Protein) |
Protocol 1: General Procedure for Protein-Amine Labeling
This protocol describes the first step of a two-step conjugation: modifying a protein with this compound.
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Protein Preparation: Dissolve your protein (e.g., an antibody) in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column.
-
This compound Preparation: Allow the vial of this compound to reach room temperature. Prepare a 20 mM stock solution by dissolving 2 mg of the reagent in 189 µL of ultrapure water. Note: This solution must be used immediately.
-
Reaction: Add the calculated volume of 20 mM this compound stock solution to your protein solution to achieve the desired molar challenge ratio.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Remove excess, non-reacted this compound and reaction by-products by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer for the next step or for storage. The modified protein is now ready for conjugation to a sulfhydryl-containing molecule.
Visualizations
References
- 1. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound (sulfosuccinimidyl 6-[3′-(2-pyridyldithio)propionamido]hexanoate) [sigmaaldrich.com]
Technical Support Center: Removing Unreacted Sulfo-LC-SPDP
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing unreacted Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) from protein samples after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
Removing excess, unreacted this compound is essential for several reasons. The unreacted crosslinker can interfere with downstream applications by binding to other molecules in your assay, leading to false positives or ambiguous results.[1][2] Furthermore, if the purified conjugate is used in a subsequent reaction step involving sulfhydryls, the remaining pyridyldithiol groups on the unreacted crosslinker will compete for binding, reducing the efficiency of the desired reaction.
Q2: What are the primary methods for removing small molecules like this compound from protein samples?
The most common and effective methods leverage the significant size difference between the protein conjugate and the small this compound molecule (MW: 527.57 Da).[3][4] These techniques include:
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size, allowing small molecules to diffuse away while retaining the larger protein.[1][5]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this method separates molecules based on their size as they pass through a column packed with a porous resin.[5][6][7]
-
Protein Precipitation: This method involves making the protein insoluble using reagents like acetone (B3395972) or trichloroacetic acid (TCA), allowing for the separation of the protein pellet from the soluble, unreacted crosslinker.[8][9]
Q3: How do I choose the best removal method for my experiment?
The choice depends on your specific protein, sample volume, and downstream application requirements.
-
For sensitive proteins that require native conformation: Dialysis or Size Exclusion Chromatography are the gentlest methods.
-
For rapid processing: Size Exclusion Chromatography (specifically with desalting spin columns) is the fastest option.[6]
-
To concentrate a dilute sample: Protein precipitation is an effective choice as it both purifies and concentrates the sample.[9]
-
For large sample volumes: Dialysis is often the most practical and scalable method.
Q4: What is the molecular weight of this compound and why is it important?
This compound has a molecular weight of 527.57 Daltons.[3][4] Knowing this is crucial for selecting the appropriate materials for purification. For dialysis, you must choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than ~528 Da but much smaller than your protein of interest (e.g., a 10K MWCO membrane for a 50 kDa protein) to ensure retention of the protein while allowing the crosslinker to be removed.[10] Similarly, for size exclusion chromatography, the resin's fractionation range should be chosen to effectively separate the small crosslinker from your large protein.[6]
Purification Method Comparison
The following table summarizes the key characteristics of the recommended purification methods to help you select the most appropriate technique for your needs.
| Feature | Dialysis | Size Exclusion Chromatography (Desalting) | Protein Precipitation |
| Principle | Passive diffusion across a semi-permeable membrane based on molecular size.[2][11] | Separation based on molecular size as molecules pass through a porous resin.[6][7][12] | Altering solvent conditions to reduce protein solubility, causing it to precipitate.[8] |
| Speed | Slow (several hours to overnight).[1][5] | Fast (minutes). | Moderate (30-60 minutes). |
| Protein Recovery | High (>90%) | High (>90%) | Variable (can be lower due to incomplete resolubilization).[9] |
| Denaturation Risk | Very Low | Very Low | Moderate to High (TCA can cause denaturation).[9] |
| Sample Dilution | Yes (slight increase in volume) | Yes (can be significant depending on column format) | No (sample is concentrated) |
| Best For | Sensitive proteins, large sample volumes, thorough buffer exchange.[5] | Rapid cleanup, buffer exchange, sensitive proteins.[5][6] | Concentrating dilute samples, removing interfering substances like detergents.[9] |
Experimental Workflow for Post-Conjugation Cleanup
The following diagram outlines the decision-making process for selecting a purification method after your this compound conjugation reaction.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Method 1: Dialysis
This method is ideal for gently removing unreacted crosslinker and performing buffer exchange.
-
Prepare Dialysis Membrane: Select a dialysis membrane (tubing or cassette) with a molecular weight cut-off (MWCO) well below your protein's molecular weight (e.g., 10K MWCO for a >30 kDa protein). Prepare the membrane according to the manufacturer's instructions, which often involves rinsing with water to remove preservatives.
-
Load Sample: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends with clips.
-
First Dialysis Step: Submerge the loaded device in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[2][11] Stir the buffer gently on a magnetic stir plate. Perform this step for 1-2 hours at room temperature or 4°C.[11]
-
Buffer Change 1: Discard the dialysis buffer (dialysate) and replace it with an equal volume of fresh, cold buffer. Continue dialysis for another 1-2 hours.[11]
-
Buffer Change 2 (Overnight): Change the buffer one more time and allow the dialysis to proceed overnight at 4°C to ensure maximum removal of the unreacted crosslinker.[1][11]
-
Sample Recovery: Carefully remove the device from the buffer, gently dry the outside, and recover your purified protein sample.
Method 2: Size Exclusion Chromatography (Desalting Column)
This is the fastest method for removing small molecules from a protein sample.[6]
-
Column Preparation: Select a desalting column (e.g., Sephadex® G-25) with a bed volume appropriate for your sample size.
-
Equilibration: Remove the storage buffer from the column. Equilibrate the resin by passing 3-5 column volumes of your desired final buffer through it. This can be done by gravity flow or centrifugation, depending on the column format.
-
Sample Application: Apply your protein sample to the top of the equilibrated resin bed. Be careful not to disturb the resin surface.
-
Elution:
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The larger protein conjugate will elute, while the smaller this compound molecules are retained in the resin.[6]
-
For Gravity-Flow Columns: Add elution buffer to the column and begin collecting fractions. Your purified protein will be in the initial fractions (the void volume), while the unreacted crosslinker will elute in later fractions.
-
-
Protein Collection: Combine the protein-containing fractions. You can monitor the protein content of the fractions by measuring absorbance at 280 nm.
Method 3: Acetone Precipitation
This method is useful for concentrating the sample while removing contaminants.[9] Note that this can cause protein denaturation and is not suitable for all proteins.
-
Chill Acetone: Pre-chill high-purity acetone to -20°C.
-
Add Precipitant: Add at least 4 volumes of the cold acetone to your protein sample in a centrifuge tube suitable for organic solvents.[9] Mix gently by inverting the tube.
-
Incubate: Incubate the mixture at -20°C for at least 60 minutes to allow the protein to fully precipitate.
-
Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Wash Pellet: Carefully decant and discard the supernatant, which contains the soluble unreacted this compound. Add cold acetone to wash the pellet, gently break it up, and centrifuge again. This wash step is crucial to remove residual contaminants.[9]
-
Dry Pellet: After removing the supernatant from the wash, allow the protein pellet to air-dry for a short period to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilize: Resuspend the protein pellet in a suitable buffer for your downstream application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Dialysis: Protein precipitated on the membrane; sample loss during handling. | Ensure buffer conditions (pH, ionic strength) maintain protein solubility. Use a device with a low-binding membrane. |
| SEC: Non-specific binding of the protein to the column resin; sample dilution below detection limits. | Use a different type of resin or add a non-ionic detergent to the buffer if compatible. Pool fractions carefully. | |
| Precipitation: Protein pellet was not fully resolubilized.[9] | Use a stronger solubilization buffer (e.g., containing urea (B33335) or guanidine-HCl if denaturation is acceptable). Vortex or sonicate gently to aid resuspension. | |
| Incomplete Removal of this compound | Dialysis: Insufficient dialysis time or too few buffer changes; dialysate volume was too small.[10] | Increase dialysis time and perform at least three buffer changes. Ensure the buffer volume is at least 200x the sample volume.[2][11] |
| SEC: Incorrect column size for the sample volume; poor separation between protein and crosslinker. | Ensure the sample volume does not exceed the column's recommended capacity (typically <30% of the bed volume).[6] Use a resin with the appropriate fractionation range. | |
| Precipitation: Insufficient washing of the protein pellet. | Perform a second wash step with cold acetone to more thoroughly remove soluble contaminants. | |
| Protein is Inactive or Denatured | Precipitation: The use of organic solvent (acetone) or acid (TCA) denatured the protein. | Avoid precipitation. Use a gentler method like dialysis or size exclusion chromatography. |
| General: Extended exposure to non-optimal pH or temperature during the purification process. | Perform all steps at 4°C and use buffers that are known to maintain your protein's stability and activity. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. medkoo.com [medkoo.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protein precipitation - Wikipedia [en.wikipedia.org]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. goldbio.com [goldbio.com]
Side reactions of Sulfo-LC-SPDP and how to minimize them
Welcome to the technical support center for Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this crosslinker.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
A1: The primary side reactions involve the two reactive ends of the this compound molecule: the Sulfo-NHS ester and the pyridyldithio group.
-
For the Sulfo-NHS Ester: The main side reaction is hydrolysis , where the ester reacts with water, rendering it inactive. This reaction is highly pH-dependent. Other less common side reactions include reactions with non-target nucleophiles on the protein, such as the hydroxyl groups of serine and threonine, or the sulfhydryl group of cysteine.
-
For the Pyridyldithio Group: The primary side reaction is disulfide exchange with non-target sulfhydryl groups. This can lead to the formation of unintended disulfide bonds with other molecules in the reaction mixture or within the same molecule if it contains free thiols. Premature reduction of the pyridyldithio group by contaminating reducing agents is also a concern.
Q2: How can I minimize the hydrolysis of the Sulfo-NHS ester?
A2: To minimize hydrolysis, it is crucial to control the reaction conditions. The rate of hydrolysis increases significantly with pH.[1][2][3] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to under 10 minutes at pH 9.[1][2] Therefore, performing the reaction at a pH between 7.2 and 8.0 is a good compromise between efficient amine coupling and minimal hydrolysis. Additionally, always prepare fresh this compound solutions immediately before use and avoid storing them in aqueous buffers.
Q3: My protein is precipitating after conjugation with this compound. What could be the cause and how can I prevent it?
A3: Protein aggregation and precipitation can occur for several reasons. The conjugation process can alter the surface charge and hydrophobicity of your protein, leading to insolubility. Using a high concentration of the crosslinker can also contribute to this issue. To mitigate aggregation, consider optimizing the molar ratio of this compound to your protein, screening different buffer conditions (e.g., ionic strength), and including solubility-enhancing excipients in your reaction mixture.
Q4: I am observing low conjugation efficiency. What are the possible reasons?
A4: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of this compound: As mentioned, if the reagent is not handled properly or the reaction pH is too high, a significant portion may be hydrolyzed before it can react with your protein.
-
Inactive Protein: Ensure that the primary amines on your protein are available and not blocked.
-
Presence of Competing Nucleophiles: Your protein solution may contain other nucleophilic molecules (e.g., Tris buffer, azide) that compete with the protein's primary amines for reaction with the Sulfo-NHS ester. It is essential to use a non-amine-containing buffer like PBS.
-
Insufficient Molar Excess: The molar ratio of this compound to your protein may be too low. An optimization of this ratio is often necessary.
Q5: How can I confirm that the reaction between the pyridyldithio group and my sulfhydryl-containing molecule has occurred?
A5: The reaction of the pyridyldithio group with a sulfhydryl group results in the release of a byproduct, pyridine-2-thione. The release of this molecule can be monitored spectrophotometrically by measuring the absorbance at 343 nm. This allows for the quantification of the number of sulfhydryl groups that have reacted.
Troubleshooting Guides
Issue 1: Low Yield of Desired Conjugate
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfo-NHS Ester | Prepare this compound solution fresh in an anhydrous solvent like DMSO before diluting into the aqueous reaction buffer. Maintain the reaction pH between 7.2 and 8.0. |
| Presence of Amine-Containing Buffers (e.g., Tris, Glycine) | Perform a buffer exchange into an amine-free buffer such as PBS before adding this compound. |
| Suboptimal Molar Ratio of Crosslinker to Protein | Titrate the molar excess of this compound to find the optimal ratio that maximizes conjugation without causing protein aggregation. |
| Premature Reduction of Pyridyldithio Group | Ensure all buffers are free from reducing agents (e.g., DTT, TCEP) until the disulfide cleavage step is intended. |
| Low Protein Concentration | Increase the concentration of the protein to favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the Sulfo-NHS ester. |
Issue 2: Unwanted Crosslinking (Intra- and Intermolecular)
| Possible Cause | Recommended Solution |
| High Molar Excess of this compound | Reduce the molar ratio of this compound to the protein to minimize the chances of one crosslinker molecule reacting with two sites on the same or different protein molecules. |
| Protein Contains Both Accessible Amines and Sulfhydryls | Employ a two-step conjugation strategy. First, react the this compound with the amine-containing protein, then purify to remove excess crosslinker before adding the sulfhydryl-containing molecule. |
| Disulfide Exchange with Non-Target Sulfhydryls | If your protein contains non-target, reactive sulfhydryls, consider protecting them with a reversible blocking agent before the conjugation reaction. |
Quantitative Data Summary
The stability of the Sulfo-NHS ester is critically dependent on the pH of the reaction buffer. The following table summarizes the approximate half-life of NHS esters at different pH values.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | <10 minutes |
Experimental Protocols
Protocol 1: Standard Two-Step Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Molecule
Objective: To conjugate a protein with accessible primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 20 mM.
-
Reaction with Protein-NH₂:
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Pass the reaction mixture through a desalting column equilibrated with PBS to remove unreacted this compound.
-
-
Conjugation to Molecule-SH:
-
Immediately add the purified, SPDP-activated protein to the Molecule-SH solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching reagent that reacts with the remaining pyridyldithio groups, such as L-cysteine.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted molecules.
-
Protocol 2: Minimizing Hydrolysis of this compound
Objective: To optimize the reaction conditions to minimize the hydrolysis of the Sulfo-NHS ester.
Procedure:
-
Buffer Preparation: Prepare a phosphate (B84403) buffer at pH 7.2. Ensure the buffer is free of any primary amine contaminants.
-
Reagent Preparation:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO immediately before starting the reaction.
-
-
Reaction Setup:
-
Perform the reaction at a controlled temperature, preferably room temperature, to avoid acceleration of hydrolysis at higher temperatures.
-
Maintain the reaction pH strictly at 7.2.
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Work with the highest feasible concentration of your protein to favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction.
-
-
Reaction Time:
-
Limit the reaction time to the minimum required for sufficient conjugation, typically 30-60 minutes.
-
Visualizations
Caption: Reaction pathway of this compound conjugation and the primary side reaction of hydrolysis.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
References
Issues with Sulfo-LC-SPDP moisture sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Sulfo-LC-SPDP, with a particular focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to moisture?
A1: this compound contains a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This functional group is highly reactive towards primary amines, which is its intended function. However, it is also susceptible to hydrolysis, a chemical reaction where water molecules cleave the ester bond. This hydrolysis reaction is the primary reason for the moisture sensitivity of this compound and other NHS-ester crosslinkers.[1][2] The rate of hydrolysis increases significantly with rising pH.[1] Once hydrolyzed, the Sulfo-NHS ester is no longer able to react with primary amines, rendering the crosslinker inactive for conjugation.
Q2: What are the visible signs that my this compound reagent has been compromised by moisture?
A2: this compound is a solid powder. While there may not be obvious visual signs like color change, moisture contamination can lead to clumping or a change in the texture of the powder. The most definitive sign of compromised reagent, however, is poor performance in your experiments, such as low or no conjugation efficiency.
Q3: How should I properly store and handle this compound to prevent moisture contamination?
A3: Proper storage and handling are critical for maintaining the reactivity of this compound.
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Storage: Upon receipt, store the vial at -20°C in a desiccated environment.[3][4] Storing it with a desiccant helps to absorb any ambient moisture.
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Handling: Before opening the vial, it is crucial to allow it to fully equilibrate to room temperature. This prevents condensation from forming inside the vial when the cold surface is exposed to warmer, humid air. After taking the desired amount of reagent, tightly seal the vial and store it again at -20°C under desiccating conditions.
Q4: For how long is a stock solution of this compound stable?
A4: Stock solutions of this compound in aqueous buffers are not stable and should be prepared fresh immediately before use.[2] The Sulfo-NHS ester group will hydrolyze over time in an aqueous environment. If you must prepare a stock solution, use an anhydrous, water-miscible organic solvent like DMSO or DMF, although for this compound, direct dissolution in the reaction buffer is recommended due to its water solubility.[1][2] Even in anhydrous solvents, storage is not recommended as residual moisture can cause hydrolysis.[2]
Q5: What is the optimal pH for reactions involving this compound?
A5: There is a trade-off between reaction efficiency and hydrolysis rate concerning pH.
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Amine Reaction (Sulfo-NHS ester): The reaction with primary amines is most efficient at a pH range of 7.2 to 8.0.[1]
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Sulfhydryl Reaction (Pyridyldithiol): The reaction with sulfhydryl groups is optimal between pH 7 and 8.[1] However, the rate of hydrolysis of the Sulfo-NHS ester also increases with pH.[1] For example, the half-life of an NHS ester is several hours at pH 7 but drops to less than 10 minutes at pH 9.[1] Therefore, a pH of 7.2-7.5 is a good starting point for most applications, balancing reactivity with stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Hydrolyzed this compound: The reagent was compromised by moisture before or during the experiment. | • Ensure the vial was warmed to room temperature before opening. • Prepare the this compound solution immediately before adding it to the reaction.[2] • Use a fresh vial of the crosslinker. |
| 2. Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols. | • Use a non-amine, non-thiol containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.[1] | |
| 3. Insufficient Molar Excess of Crosslinker: The amount of this compound is too low to achieve the desired level of modification. | • Increase the molar ratio of this compound to the protein. A 20-fold molar excess is a common starting point. | |
| 4. Inactive Protein: The primary amines or sulfhydryl groups on the proteins are not available for reaction. | • Confirm the presence of reactive groups on your proteins. • For sulfhydryl reactions, ensure that any existing disulfide bonds are reduced (e.g., using DTT or TCEP) and the reducing agent is removed before adding the pyridyldithiol-activated protein.[1] | |
| High Background or Non-Specific Binding | 1. Excess Crosslinker Not Removed: Unreacted this compound or its derivatives were not adequately removed after the first reaction step. | • Use a desalting column or dialysis to efficiently remove excess crosslinker before proceeding to the second step of the conjugation.[1] |
| 2. Reaction Time Too Long: Allowing the reaction to proceed for an extended period can sometimes lead to non-specific interactions. | • Optimize the reaction time. For the amine reaction, 30-60 minutes at room temperature is typically sufficient. | |
| Precipitation of Protein During Reaction | 1. Solvent Incompatibility: If using an organic solvent to dissolve the crosslinker, it may cause the protein to precipitate. | • this compound is water-soluble; dissolve it directly in the aqueous reaction buffer to avoid using organic solvents.[1][2] |
| 2. High Degree of Modification: Excessive crosslinking can alter the protein's solubility properties. | • Reduce the molar excess of this compound used in the reaction. |
Quantitative Data Summary
The stability of the amine-reactive Sulfo-NHS ester is highly dependent on the pH of the aqueous solution.
| pH | Half-life of NHS Ester | Implication for Experiments |
| 7.0 | Several Hours | Provides a good balance between reactivity and stability for most applications. |
| 8.0 | ~1-2 Hours | Increased reaction rate with amines, but the reagent hydrolyzes more quickly. |
| 9.0 | < 10 Minutes | Very rapid hydrolysis; generally unsuitable for this compound conjugations.[1] |
| (Data is generalized based on typical NHS-ester chemistry).[1] |
Experimental Protocols
Key Protocol: Two-Step Heterobifunctional Crosslinking
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing sulfhydryl groups (Protein B).
Materials:
-
This compound (e.g., Thermo Scientific™, Cat. No. 21650)
-
Protein A (contains primary amines, no free sulfhydryls)
-
Protein B (contains free sulfhydryl groups)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Activation of Protein A with this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 20 mM solution of this compound by dissolving it in the Reaction Buffer.[1] For example, dissolve 10.55 mg in 1 mL of buffer.
-
Dissolve Protein A in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of the 20 mM this compound solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
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Remove excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.[1] The eluate is now Protein A activated with pyridyldithiol groups.
Step 2: Conjugation of Activated Protein A to Protein B
-
Dissolve Protein B in the Reaction Buffer.
-
Add the activated Protein A to Protein B. The molar ratio will depend on the desired final conjugate. A 1:1 molar ratio is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The progress of this reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at an absorbance of 343 nm.[1]
-
The resulting solution contains the desired Protein A - Protein B conjugate. This conjugate can be purified from unreacted proteins using size exclusion chromatography or other appropriate methods.
Visualizations
Caption: Hydrolysis of this compound due to moisture.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online [thermofisher.com]
Technical Support Center: Sulfo-LC-SPDP Handling and Preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling and preparing Sulfo-LC-SPDP for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker.[1][2][3] It is used to conjugate molecules containing primary amines (like lysine (B10760008) residues in proteins) to molecules with sulfhydryl groups (like cysteine residues).[1] This reagent is particularly useful for creating reversible conjugates, such as antibody-drug conjugates, because the resulting disulfide bond can be cleaved. Its water-solubility makes it ideal for reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.
Q2: How should I store this compound?
Upon receipt, this compound should be stored at -20°C and protected from moisture. It is shipped at ambient temperature but requires cold storage for long-term stability. The vial should be kept in a desiccated environment.
Q3: How do I prepare a stock solution of this compound?
Due to its susceptibility to hydrolysis, it is recommended to prepare this compound solutions immediately before use. To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. The reagent is soluble in water up to 10 mM. For a 20 mM stock solution, you can dissolve 2 mg of this compound in 200 µL of ultrapure water.
Q4: What buffers are compatible with this compound reactions?
Phosphate, carbonate/bicarbonate, or borate (B1201080) buffers at a pH range of 7-8 are commonly used for the reaction with primary amines. It is crucial that the buffer does not contain primary amines (e.g., Tris) or sulfhydryl-containing reagents. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.
Q5: How can I monitor the reaction of this compound with a sulfhydryl-containing molecule?
The reaction of the pyridyldithio group with a sulfhydryl group releases a byproduct, pyridine-2-thione. The progression of the reaction can be monitored by measuring the absorbance of this byproduct at 343 nm.
Q6: How can I cleave the disulfide bond formed by this compound?
The disulfide bond is readily cleaved by reducing agents. Commonly used reagents include 10-50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at pH 8.5.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound: The NHS ester is moisture-sensitive and has a short half-life at high pH. | Always allow the reagent vial to come to room temperature before opening. Prepare stock solutions fresh for each experiment. Perform the reaction with amines at a pH between 7 and 8. |
| Inactive protein/molecule: The primary amine or sulfhydryl groups on the target molecules may not be available for reaction. | Ensure your protein or molecule of interest has accessible primary amines or free sulfhydryls. For proteins without free sulfhydryls, these can be introduced using a reducing agent like DTT to break existing disulfide bonds, followed by removal of the reducing agent. | |
| Incorrect buffer composition: The presence of primary amines (e.g., Tris buffer) or sulfhydryls in the reaction buffer will compete with the target molecules. | Use a non-amine, non-sulfhydryl containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. | |
| Precipitation of protein during conjugation | High concentration of crosslinker: Excessive amounts of the crosslinker can lead to protein aggregation. | Optimize the molar ratio of this compound to your protein. A common starting point is a 20-fold molar excess of the crosslinker. |
| Solvent incompatibility: Although this compound is water-soluble, the molecule it is reacting with may have lower solubility. | Ensure all components are soluble in the chosen aqueous buffer. | |
| Unexpected cleavage of the disulfide bond | Presence of reducing agents: Contamination of buffers or reagents with reducing agents will cleave the disulfide bond. | Use fresh, high-purity reagents and ensure buffers are free from any reducing agents until the cleavage step is desired. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Solubility in Water | Up to 10 mM | |
| Optimal pH for Amine Reaction | 7.0 - 8.0 | |
| Optimal pH for Sulfhydryl Reaction | 7.0 - 8.0 | |
| Pyridine-2-thione Absorbance Max | 343 nm | |
| DTT Concentration for Cleavage | 10 - 50 mM |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).
Materials:
-
This compound
-
Protein 1 (with accessible primary amines)
-
Protein 2 (with accessible sulfhydryl groups)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting column
-
Reducing Agent (optional, for cleavage): 50 mM DTT
Procedure:
-
Preparation of this compound: Allow the this compound vial to equilibrate to room temperature. Prepare a 20 mM stock solution by dissolving 2 mg in 200 µL of ultrapure water immediately before use.
-
Modification of Protein 1:
-
Dissolve Protein 1 in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add a 20-fold molar excess of the 20 mM this compound solution to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Protein 2:
-
Dissolve Protein 2 in the Reaction Buffer.
-
Add the sulfhydryl-containing Protein 2 to the purified, SPDP-modified Protein 1. The molar ratio can be optimized, but a 1:1 ratio is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Cleavage of Disulfide Bond (Optional): To cleave the conjugate, add DTT to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
Visualizations
Caption: Two-step protein conjugation workflow using this compound.
References
Preventing aggregation of proteins during Sulfo-LC-SPDP conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during Sulfo-LC-SPDP conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: a Sulfo-NHS ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) on one protein, and a pyridyldithiol group that reacts with sulfhydryl groups (like the side chain of cysteine residues) on another protein.[1] This allows for the specific and covalent linking of two different biomolecules. The resulting linkage contains a disulfide bond, which can be cleaved using reducing agents like DTT.[2]
Q2: What are the primary causes of protein aggregation during this compound conjugation?
A2: Protein aggregation during this process can be triggered by several factors:
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High Protein Concentration: Increased proximity of protein molecules enhances the chances of intermolecular interactions and aggregation.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) can minimize solubility and lead to aggregation.[3]
-
Over-modification: An excessive molar ratio of this compound to the protein can lead to extensive modification of surface amines, altering the protein's charge and surface properties, which can in turn expose hydrophobic patches and induce aggregation.
-
Hydrophobicity of the Crosslinker: While this compound is water-soluble, extensive modification can still increase the overall hydrophobicity of the protein, promoting self-association.[4]
-
Presence of Unwanted Reactive Groups: If a protein contains both accessible primary amines and free sulfhydryls, intermolecular crosslinking can occur, leading to aggregation.
Q3: How can I detect protein aggregation?
A3: Protein aggregation can be detected using several methods:
-
Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in your solution.[4]
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[5]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. Aggregates will appear as earlier eluting peaks compared to the monomeric protein.[5][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
SDS-PAGE: Under non-reducing conditions, disulfide-linked aggregates will appear as higher molecular weight bands.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent protein aggregation during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity during the reaction. | High protein concentration. | Reduce the protein concentration to a range of 1-5 mg/mL.[7] |
| Suboptimal buffer pH. | Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI).[3] The optimal pH for the Sulfo-NHS ester reaction is 7-8.[2] | |
| Incorrect buffer composition. | Use common conjugation buffers like phosphate, carbonate/bicarbonate, or borate (B1201080) buffers. Avoid buffers containing primary amines (e.g., Tris).[2] | |
| Low yield of conjugated protein and presence of high molecular weight species on SEC. | Excessive molar ratio of this compound. | Perform a titration to determine the optimal molar excess of the crosslinker. Start with a lower ratio (e.g., 5-10 fold molar excess) and gradually increase. |
| Intermolecular crosslinking. | If your protein contains both amines and free sulfhydryls, consider a two-step conjugation process where one protein is activated with this compound first, purified, and then reacted with the second protein. | |
| Conjugate appears soluble initially but aggregates upon storage. | Inappropriate storage buffer. | Formulate a storage buffer that ensures long-term stability. This may include additives. |
| Freeze-thaw cycles. | Aliquot the conjugated protein into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3] |
Optimizing Reaction Conditions to Prevent Aggregation
To proactively prevent aggregation, careful optimization of the reaction parameters is crucial. The following table provides recommended starting conditions and ranges for key parameters.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| Protein Concentration | 2 mg/mL | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[7] |
| Molar Excess of this compound | 10-fold | 5 to 20-fold | A higher excess may be needed for dilute protein solutions, but increases the risk of over-modification and aggregation.[7] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | pH 7.0 - 8.0 | Maintains protein stability and is optimal for the Sulfo-NHS ester reaction. Avoid buffers with primary amines.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C | Lower temperatures can slow down the reaction but may improve the stability of some proteins. |
| Reaction Time | 30-60 minutes | 30 minutes to 2 hours | Monitor the reaction to avoid prolonged incubation times which can increase the chance of aggregation. |
| Additives/Excipients | None | See table below | Can be included to improve protein solubility and stability. |
Buffer Additives for Enhanced Stability
If aggregation persists after optimizing the core reaction parameters, consider including stabilizing additives in your buffer.
| Additive | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as cryoprotectants and thermodynamic stabilizers.[3] |
| Polyols (e.g., Glycerol, Sorbitol) | 10-20% (v/v) | Stabilize proteins by preferential hydration.[3] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[3] |
| Non-ionic Detergents (e.g., Polysorbate 20, Triton X-100) | 0.01-0.1% (v/v) | Can prevent aggregation by disrupting hydrophobic interactions, but use with caution as they can interfere with some downstream applications. |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation
This protocol is recommended when one or both proteins are prone to aggregation, as it allows for better control over the reaction.
Materials:
-
Protein A (to be modified with this compound)
-
Protein B (containing a free sulfhydryl group)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Desalting columns
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein A Preparation: Dissolve Protein A in Conjugation Buffer to a concentration of 2-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in water to a concentration of 20 mM.[2]
-
Activation of Protein A: Add a 10 to 20-fold molar excess of the this compound solution to the Protein A solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein B: Add the sulfhydryl-containing Protein B to the activated Protein A. A 1:1 molar ratio is a good starting point.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent that reacts with the remaining pyridyldithiol groups can be added.
-
Purification: Purify the final conjugate using size exclusion chromatography to separate the conjugate from unreacted proteins.
Protocol 2: Post-Conjugation Aggregate Removal
If aggregates have formed, they can often be removed using size exclusion chromatography (SEC).
Materials:
-
Aggregated conjugate solution
-
SEC column with an appropriate molecular weight cutoff
-
SEC Running Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Sample Loading: Centrifuge your aggregated sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet large, insoluble aggregates. Carefully load the supernatant onto the SEC column.
-
Chromatography: Run the chromatography at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute in the void volume or as early, broad peaks, while the desired monomeric conjugate will elute later as a sharper peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the conjugate.
Visualizations
Caption: Workflow for a two-step this compound conjugation.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. approcess.com [approcess.com]
- 6. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Choosing Your Crosslinker: A Head-to-Head Comparison of Sulfo-LC-SPDP and SPDP
In the realm of bioconjugation, the choice of a crosslinking reagent is paramount to the success of an experiment. For researchers aiming to create cleavable linkages between amine- and sulfhydryl-containing molecules, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its sulfonated, long-chain analog, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP), are two prominent options. While both share a common reactive mechanism, their distinct physicochemical properties dictate their suitability for different applications. This guide provides a detailed comparison to inform your selection process.
The fundamental difference between this compound and SPDP lies in their solubility and cell permeability. The addition of a sulfonate group (SO₃⁻) to the N-hydroxysuccinimide (NHS) ester ring makes this compound highly water-soluble and membrane-impermeable. This characteristic is ideal for reactions conducted entirely in aqueous buffers and for targeting proteins on the outer surface of cells. In contrast, the original SPDP reagent lacks this sulfo group, rendering it water-insoluble and membrane-permeable[1]. Consequently, SPDP must first be dissolved in an organic solvent, such as DMSO or DMF, before being added to an aqueous reaction, and it can be used to target intracellular molecules[1].
Another key distinction is the length of the spacer arm that connects the two reactive ends. This compound features a longer spacer arm of 15.7 Å (or 15.6 Å), which can help to reduce steric hindrance between large conjugated molecules. SPDP, on the other hand, has a significantly shorter spacer arm of 6.8 Å.
Performance and Properties: A Quantitative Look
To facilitate a direct comparison, the key quantitative properties of this compound and SPDP are summarized in the table below.
| Property | This compound | SPDP | Source(s) |
| Full Chemical Name | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
| Molecular Weight | 527.57 g/mol | 312.37 g/mol | |
| Spacer Arm Length | 15.7 Å | 6.8 Å | |
| Water Solubility | Soluble (up to 10 mM) | Insoluble (must be dissolved in organic solvent) | |
| Cell Permeability | No (impermeable) | Yes (permeable) | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldisulfide | NHS ester, Pyridyldisulfide | |
| Reactive Towards | Primary amines (-NH₂), Sulfhydryls (-SH) | Primary amines (-NH₂), Sulfhydryls (-SH) |
Visualizing the Key Differences
The structural differences that underpin the distinct properties of these two crosslinkers are illustrated below.
The Reaction Mechanism: A Shared Pathway
Both this compound and SPDP utilize the same two-step heterobifunctional reaction chemistry. The NHS (or Sulfo-NHS) ester end reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond. The pyridyldithio group at the other end reacts with a sulfhydryl group (e.g., on a cysteine residue) to form a cleavable disulfide bond. This reaction releases pyridine-2-thione, which can be measured spectrophotometrically at 343 nm to monitor the reaction progress.
Which Crosslinker Should You Choose?
The decision between this compound and SPDP hinges on the specifics of your experimental design. The following decision tree can guide your choice.
Experimental Protocols
Below are generalized protocols for a two-step conjugation of two proteins (Protein A with amines, Protein B with sulfhydryls).
Protocol 1: Conjugation using this compound (Water-Soluble Method)
This protocol is suitable for crosslinking proteins in aqueous solutions, such as for cell surface labeling.
-
Reagent Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 20 mM solution of this compound by dissolving it in ultrapure water (e.g., 2 mg in 189 µL of water).
-
-
Modification of Protein A (Amine-containing) :
-
Dissolve Protein A to a concentration of 2-5 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.5).
-
Add a 20-fold molar excess of the 20 mM this compound solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker :
-
Remove non-reacted this compound and the NHS byproduct using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with the reaction buffer.
-
-
Conjugation to Protein B (Sulfhydryl-containing) :
-
Add the sulfhydryl-containing Protein B to the purified, activated Protein A. A molar ratio of 1:1 is a good starting point, but may need optimization.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Cleavage of Disulfide Bond (Optional) :
-
To cleave the disulfide bond, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Protocol 2: Conjugation using SPDP (Organic Solvent Method)
This protocol is necessary when using the water-insoluble SPDP crosslinker, often for intracellular applications.
-
Reagent Preparation :
-
Allow the vial of SPDP to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 20 mM stock solution of SPDP by dissolving it in an anhydrous organic solvent like DMSO or DMF (e.g., 2 mg in 320 µL of DMSO).
-
-
Modification of Protein A (Amine-containing) :
-
Dissolve Protein A to a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.5).
-
Add the required volume of the 20 mM SPDP stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker :
-
Remove non-reacted SPDP and byproducts using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Protein B (Sulfhydryl-containing) :
-
Add the sulfhydryl-containing Protein B to the purified, activated Protein A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Cleavage of Disulfide Bond (Optional) :
-
To reverse the crosslink, add DTT to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Conclusion
The choice between this compound and SPDP is a critical step in experimental design. This compound is the reagent of choice for applications requiring high water solubility and for targeting cell surface molecules without penetrating the cell membrane. Its ease of use in aqueous buffers simplifies protocols. SPDP , on the other hand, is essential for intracellular crosslinking due to its membrane permeability, though it requires the use of organic solvents for initial dissolution. The longer spacer arm of this compound may also be advantageous when conjugating large biomolecules. By carefully considering the properties outlined in this guide, researchers can select the optimal crosslinker to achieve their specific bioconjugation goals.
References
A Head-to-Head Comparison of Sulfo-LC-SPDP and Sulfo-SMCC for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and functionality of the final conjugate. Among the plethora of available reagents, Sulfo-LC-SPDP and Sulfo-SMCC stand out as two widely utilized heterobifunctional crosslinkers. This guide provides an objective, in-depth comparison of their performance, supported by experimental data, to empower you in selecting the optimal reagent for your specific application.
At their core, both this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) and Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are designed to connect molecules containing primary amines (e.g., proteins, antibodies) with molecules bearing sulfhydryl groups (e.g., thiolated peptides, enzymes). They both feature a water-soluble sulfonylated N-hydroxysuccinimide (Sulfo-NHS) ester for reacting with amines. The key distinction lies in their sulfhydryl-reactive moieties and the nature of the resulting linkage, a difference that dictates the stability and potential applications of the final bioconjugate.
Executive Summary: Key Differences at a Glance
| Feature | This compound | Sulfo-SMCC |
| Sulfhydryl-Reactive Group | 2-Pyridyldithiol | Maleimide (B117702) |
| Resulting Linkage | Disulfide Bond (-S-S-) | Thioether Bond (-S-) |
| Cleavability | Cleavable by reducing agents | Stable, non-cleavable bond |
| Spacer Arm Length | 15.7 Å | 8.3 Å[1] |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm.[2] | No inherent real-time monitoring |
| Primary Applications | Reversible conjugations, drug delivery systems requiring payload release, affinity purification. | Stable and irreversible conjugations, antibody-drug conjugates (ADCs) with stable payloads, diagnostic reagents.[3][4] |
Delving Deeper: A Performance-Based Comparison
The choice between this compound and Sulfo-SMCC hinges on the desired characteristics of the final bioconjugate, particularly its stability and whether the linkage needs to be reversible.
Conjugation Efficiency and Yield
While direct head-to-head studies on conjugation efficiency are scarce, the reactivity of both the Sulfo-NHS ester and the respective sulfhydryl-reactive groups are generally high under optimal conditions. The yield of the final conjugate is influenced by several factors including the concentration of the reactants, buffer composition, pH, and reaction time.[3]
For This compound , the reaction of the 2-pyridyldithiol group with a sulfhydryl proceeds efficiently at neutral pH (7.0-8.0).[5] A significant advantage of this crosslinker is the ability to monitor the reaction progress by measuring the release of the pyridine-2-thione byproduct at 343 nm, allowing for real-time assessment of the conjugation reaction.[2]
Sulfo-SMCC , on the other hand, utilizes a maleimide group that reacts specifically with sulfhydryls at a slightly more acidic to neutral pH range (6.5-7.5) to form a stable thioether bond.[3] The reaction is typically rapid and efficient.[6] However, the maleimide group can be susceptible to hydrolysis at higher pH, which can reduce conjugation efficiency.[3]
Stability of the Conjugate
The most significant difference between the two crosslinkers lies in the stability of the bond they form.
-
This compound creates a disulfide bond , which is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This inherent cleavability is a key feature for applications where the release of a conjugated molecule is desired, such as in drug delivery systems designed to release a therapeutic payload within the reducing environment of a cell. However, this also means that conjugates formed with this compound may be less stable in biological environments where reducing agents are present.
-
Sulfo-SMCC forms a highly stable thioether bond . This covalent linkage is resistant to cleavage by reducing agents and is generally considered permanent. This makes Sulfo-SMCC the preferred choice for applications requiring long-term stability of the conjugate, such as in the development of antibody-drug conjugates with non-cleavable linkers, diagnostic assays, and for immobilizing proteins onto surfaces.[4] A study on the immobilization of oligonucleotides onto magnetic nanobeads using Sulfo-SMCC demonstrated good initial surface coverage, although some detachment was observed over an eight-week period, highlighting the importance of long-term stability assessments for specific applications.[7]
Experimental Protocols
Below are generalized protocols for a two-step bioconjugation using this compound and Sulfo-SMCC. It is crucial to optimize these protocols for your specific biomolecules and application.
General Two-Step Conjugation Workflow
Caption: A general workflow for a two-step bioconjugation process.
Protocol 1: Bioconjugation using this compound
Materials:
-
Protein to be modified (in an amine-free buffer, e.g., PBS)
-
This compound
-
Molecule with a free sulfhydryl group
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Immediately before use, dissolve this compound in water to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
Add the sulfhydryl-containing molecule to the purified, activated protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the activated protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules.
Protocol 2: Bioconjugation using Sulfo-SMCC
Materials:
-
Protein to be modified (in an amine-free buffer, e.g., PBS)
-
Sulfo-SMCC
-
Molecule with a free sulfhydryl group
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Immediately before use, dissolve Sulfo-SMCC in water to a concentration of approximately 10 mg/mL.[8] Gentle warming may be required for complete dissolution.[8]
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution.[8] The optimal molar ratio should be determined empirically.[3]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
If necessary, reduce any disulfide bonds in the sulfhydryl-containing molecule using a reducing agent like TCEP, followed by removal of the reducing agent.[9]
-
Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein solution. A 1.1- to 5-fold molar excess is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules.
Visualizing the Chemistry: Reaction Mechanisms
This compound Reaction Pathway
Caption: Reaction scheme of this compound bioconjugation.
Sulfo-SMCC Reaction Pathway
Caption: Reaction scheme of Sulfo-SMCC bioconjugation.
Conclusion: Making the Right Choice
The selection between this compound and Sulfo-SMCC is fundamentally a choice between a cleavable and a non-cleavable linkage.
-
Choose this compound when:
-
Reversible conjugation is required.
-
The application involves the controlled release of a conjugated molecule.
-
Real-time monitoring of the sulfhydryl-coupling reaction is beneficial.
-
A longer spacer arm is needed to overcome potential steric hindrance.
-
-
Choose Sulfo-SMCC when:
-
A stable, permanent linkage is essential.
-
The bioconjugate will be used in environments with reducing agents.
-
The application demands high stability, such as in many therapeutic and diagnostic uses.
-
A shorter, more rigid spacer is appropriate for the application.
-
By carefully considering the specific requirements of your project and the inherent properties of each crosslinker, you can confidently select the optimal reagent to achieve your bioconjugation goals, leading to the development of robust and effective biomolecular tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Evaluation of the sulfo-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate coupling chemistry for attachment of oligonucleotides to magnetic nanobeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Clear Advantage: Why Water-Soluble Sulfo-LC-SPDP Outperforms LC-SPDP in Bioconjugation
In the intricate world of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein-protein conjugates, antibody-drug conjugates (ADCs), and other vital biomolecular tools. For researchers and drug development professionals, the decision between Sulfo-LC-SPDP and LC-SPDP can significantly impact experimental outcomes. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of the water-soluble variant, this compound.
At its core, the primary distinction lies in the addition of a sulfonate group (–SO₃⁻) to the N-hydroxysuccinimide (NHS) ester ring of this compound. This seemingly minor chemical modification confers a significant advantage in aqueous environments, directly addressing a key limitation of its predecessor, LC-SPDP.
At a Glance: this compound vs. LC-SPDP
| Feature | This compound | LC-SPDP | Advantage of this compound |
| Solubility | Water-soluble (>95 mg/ml in water)[1] | Water-insoluble; requires organic solvents (DMSO or DMF)[2][3][4] | Eliminates the need for potentially disruptive organic solvents, simplifying protocols and preserving protein integrity. |
| Cell Membrane Permeability | Impermeable | Permeable | Enables targeted crosslinking of cell surface proteins without affecting intracellular components. |
| Reactive Groups | NHS ester (amine-reactive) and Pyridyldithiol (sulfhydryl-reactive) | NHS ester (amine-reactive) and Pyridyldithiol (sulfhydryl-reactive) | Both are heterobifunctional, allowing for specific, controlled conjugation. |
| Spacer Arm Length | 15.7 Å | 15.7 Å | Both have an identical long-chain spacer, providing flexibility. |
| Cleavability | Cleavable disulfide bond (reducible by DTT or TCEP) | Cleavable disulfide bond (reducible by DTT or TCEP) | Both allow for the separation of conjugated molecules for analysis. |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored at 343 nm | Release of pyridine-2-thione can be monitored at 343 nm | Both allow for tracking the progress of the sulfhydryl reaction. |
The Critical Advantage of Water Solubility
The most significant benefit of this compound is its inherent water solubility. LC-SPDP, being water-insoluble, must first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous protein solution. This step introduces a potential complication, as organic solvents can perturb protein structure, leading to denaturation, aggregation, or loss of biological activity.
By eliminating the need for organic solvents, this compound offers a more biocompatible approach to crosslinking. This is particularly crucial when working with sensitive proteins or in applications where maintaining the native conformation and function of the biomolecules is essential. The direct dissolution of this compound in aqueous buffers simplifies the experimental workflow and reduces the risk of introducing artifacts.
Targeting the Cell Surface with Precision
Another key advantage of this compound is its inability to cross cell membranes. The negatively charged sulfonate group renders the molecule hydrophilic and prevents its passive diffusion into the cytoplasm. This property is invaluable for researchers aiming to specifically label or crosslink proteins on the exterior of a cell. For instance, in studying cell surface receptor interactions or developing targeted therapies, this compound allows for precise modification of the cell surface without interfering with intracellular machinery. In contrast, the hydrophobicity of LC-SPDP allows it to permeate cell membranes, leading to non-specific crosslinking of intracellular proteins.
Experimental Protocols: A Streamlined Workflow with this compound
The following protocols highlight the simplified procedure for using this compound compared to LC-SPDP.
General Protocol for Protein-Protein Conjugation using this compound
This protocol outlines the steps for conjugating a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).
Materials:
-
This compound
-
Protein 1 (amine-containing)
-
Protein 2 (sulfhydryl-containing)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare this compound Solution: Directly dissolve this compound in the reaction buffer to the desired concentration (e.g., 20 mM) immediately before use.
-
Activate Protein 1: Add the this compound solution to the solution of Protein 1. Incubate at room temperature for 30-60 minutes.
-
Remove Excess Crosslinker: Pass the reaction mixture through a desalting column to remove non-reacted this compound.
-
Conjugation: Add the purified, activated Protein 1 to the solution of Protein 2.
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Cleavage (Optional): To cleave the disulfide bond, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10-50 mM.
General Protocol for Protein-Protein Conjugation using LC-SPDP
Materials:
-
LC-SPDP
-
Anhydrous DMSO or DMF
-
Protein 1 (amine-containing)
-
Protein 2 (sulfhydryl-containing)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare LC-SPDP Stock Solution: Dissolve LC-SPDP in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).
-
Activate Protein 1: Add the LC-SPDP stock solution to the solution of Protein 1. Ensure the final concentration of the organic solvent is low enough to not affect protein stability. Incubate at room temperature for 30-60 minutes.
-
Remove Excess Crosslinker: Pass the reaction mixture through a desalting column to remove non-reacted LC-SPDP and the organic solvent.
-
Conjugation: Add the purified, activated Protein 1 to the solution of Protein 2.
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Cleavage (Optional): To cleave the disulfide bond, add DTT to a final concentration of 10-50 mM.
Visualizing the Workflow Advantage
The following diagram illustrates the streamlined experimental workflow when using the water-soluble this compound compared to the organic solvent-dependent LC-SPDP.
The Reaction Mechanism: A Shared Pathway
Despite their differences in solubility, both this compound and LC-SPDP utilize the same fundamental reaction chemistry. The NHS ester end reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond. The pyridyldithiol group at the other end reacts with a sulfhydryl group (e.g., from a cysteine residue) to form a disulfide bond, releasing a pyridine-2-thione byproduct which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.
Conclusion: A Clear Choice for Modern Bioconjugation
For researchers, scientists, and drug development professionals seeking a reliable, efficient, and biocompatible crosslinking strategy, this compound presents clear advantages over LC-SPDP. Its water solubility simplifies experimental protocols and mitigates the risks associated with organic solvents, while its membrane impermeability allows for precise targeting of cell surface molecules. While both reagents share the same core chemistry, the enhanced properties of this compound make it the superior choice for a wide range of modern bioconjugation applications, ultimately contributing to more robust and reproducible results.
References
Cleavable vs. Non-Cleavable Crosslinkers: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and conjugation, the choice between a cleavable and a non-cleavable crosslinker is a critical decision. This guide provides an objective comparison to inform the selection of the most appropriate tool for your research needs.
The fundamental purpose of a chemical crosslinker is to covalently link two or more molecules. The key distinction between the two major classes of crosslinkers lies in the reversibility of this linkage. Non-cleavable crosslinkers establish a permanent bond, whereas cleavable crosslinkers contain a spacer arm that can be broken under specific conditions.[1] This difference has profound implications for experimental workflows, data analysis, and the biological questions that can be addressed.
At a Glance: Key Differences
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Bond Stability | Reversible under specific chemical, enzymatic, or MS-fragmentation conditions. | Permanent, stable covalent bond. |
| Primary Applications | Protein-protein interaction (PPI) studies, crosslinking-mass spectrometry (XL-MS), affinity purification.[2] | Creating stable conjugates (e.g., antibody-drug conjugates), protein immobilization, stabilizing protein complexes for SDS-PAGE.[3][4][5] |
| Advantages | Simplifies mass spectrometry data analysis, allows for the recovery of interacting partners, enables multi-stage MS analysis.[2][6][7] | High stability, straightforward protocols, lower risk of premature payload release in ADCs.[4][8][9] |
| Disadvantages | Potentially less stable, cleavage conditions may affect the sample. | Can complicate the analysis of cross-linked products, irreversible linkage.[5] |
| Common Examples | DSP (Dithiobis(succinimidyl propionate)), DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), DSSO (Disuccinimidyl sulfoxide).[6] | DSS (Disuccinimidyl suberate), BS3 (Bis(sulfosuccinimidyl) suberate), SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1][10] |
Decision Guide: Choosing the Right Crosslinker
The selection of a crosslinker is dictated by the experimental objective. The following decision tree illustrates a logical approach to choosing the appropriate type.
Applications and Experimental Data
Cleavable Crosslinkers in Proteomics
Application: Identifying protein-protein interactions (PPIs) using Crosslinking-Mass Spectrometry (XL-MS).
Cleavable crosslinkers are highly advantageous for XL-MS studies.[11] The ability to cleave the crosslinker within the mass spectrometer simplifies the identification of the cross-linked peptides. For example, MS-cleavable crosslinkers like Disuccinimidyl sulfoxide (B87167) (DSSO) produce characteristic "signature" ion doublets upon fragmentation, which directly reveal the masses of the individual peptides in the cross-linked pair.[6][7][12] This significantly simplifies data analysis and increases the confidence of peptide identification compared to non-cleavable crosslinkers.[6][7][13]
Experimental Data Summary:
| Crosslinker Type | Experiment | Number of Cross-linked Peptide Spectrum Matches (CSMs) | Sequence Coverage | Confidence of Identification |
| Cleavable (DSSO) | XL-MS analysis of protein complexes | High (e.g., ~7,200 in a study)[6] | Significantly higher for link site-containing fragments[6] | High, due to signature doublet ions[6][7] |
| Non-Cleavable (BS3) | XL-MS analysis of protein complexes | Lower (e.g., ~1,900 in the same study)[6] | Lower, especially for link site-containing fragments[6] | Moderate, requires more complex spectral analysis |
This table represents a summary of findings from a comparative study between DSSO and BS3.[6]
Experimental Workflow: PPI Discovery using a Cleavable Crosslinker
Non-Cleavable Crosslinkers in Drug Development
Application: Generation of stable Antibody-Drug Conjugates (ADCs).
In the development of ADCs, stability in circulation is paramount to ensure the cytotoxic payload is delivered specifically to the target tumor cells, minimizing off-target toxicity.[8][9] Non-cleavable linkers provide this stability.[3][4][5] The release of the drug from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[3][4][9][10] This mechanism ensures that the potent drug is not prematurely released into the bloodstream. An example is the ADC Kadcyla® (T-DM1), which utilizes the non-cleavable SMCC linker.[8][10]
Experimental Workflow: Creating a Stable Conjugate
Detailed Experimental Protocols
Protocol 1: Protein Crosslinking with DSP (Cleavable)
This protocol is a general guideline for intracellular crosslinking to capture protein interactions.
-
Cell Preparation: Wash cultured cells twice with phosphate-buffered saline (PBS), pH 7.5, to remove any amine-containing media.[14]
-
Crosslinker Preparation: Immediately before use, dissolve Dithiobis(succinimidyl propionate) (DSP) in an organic solvent like DMSO to make a 100 mM stock solution.[15] Then, dilute this stock solution into warm PBS to a final working concentration (e.g., 0.1-2 mM).[14][16][17] The optimal concentration should be determined empirically.[17]
-
Crosslinking Reaction: Add the DSP working solution to the cells and incubate for 30 minutes at 37°C or for 2 hours on ice.[16][17]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 20 mM Tris-HCl, pH 7.5) and incubating for 15 minutes at room temperature.[14][15][16] This step neutralizes any unreacted crosslinker.
-
Cell Lysis and Downstream Processing: Proceed with cell lysis using a suitable buffer. The captured protein complexes can then be purified via immunoprecipitation.[15]
-
Cleavage: To separate the cross-linked proteins, the disulfide bond in the DSP spacer arm can be cleaved by incubating the sample with a reducing agent like 50 mM Dithiothreitol (DTT) at 37°C for 30 minutes.[16] The released proteins can then be analyzed by SDS-PAGE or mass spectrometry.
Protocol 2: Antibody-Protein Conjugation with BS3 (Non-Cleavable)
This protocol provides a general method for creating a stable conjugate between two proteins.
-
Buffer Preparation: Prepare proteins in a non-amine-containing buffer, such as 100 mM sodium phosphate, 0.15 M NaCl, pH 7-9.[18][19]
-
Crosslinker Preparation: Allow the Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) vial to equilibrate to room temperature before opening to prevent moisture contamination.[20][21] Dissolve BS3 in the reaction buffer immediately before use to a desired stock concentration (e.g., 50 mM).[20]
-
Crosslinking Reaction: Add the BS3 solution to the protein mixture. A common starting point is a 20-fold molar excess of crosslinker to the protein.[20][21] The final concentration of BS3 is typically in the range of 0.25-5 mM.[18][20] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[18][19][21]
-
Quenching: Add a quenching buffer (e.g., 25-60 mM Tris) to stop the reaction and incubate for 15 minutes.[18][20][21]
-
Purification: Remove excess, unreacted crosslinker and quenching buffer from the sample using dialysis or gel filtration.[18][20][21]
Conclusion
The decision to use a cleavable versus a non-cleavable crosslinker is fundamentally driven by the desired outcome of the experiment.
-
Choose a cleavable crosslinker when the objective is to identify unknown protein-protein interactions, especially when using mass spectrometry for analysis. The ability to separate the cross-linked partners simplifies analysis and enhances the depth of data obtained.
-
Choose a non-cleavable crosslinker when the goal is to create a highly stable and permanent linkage. This is the preferred choice for applications like the development of antibody-drug conjugates, immobilizing proteins onto surfaces for assays, or stabilizing known protein complexes for structural analysis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. purepeg.com [purepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fgsc.net [fgsc.net]
- 17. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 18. interchim.fr [interchim.fr]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. covachem.com [covachem.com]
A Researcher's Guide to Amine-to-Sulfhydryl Crosslinking: Evaluating Alternatives to Sulfo-LC-SPDP
For researchers and drug development professionals engaged in bioconjugation, the precise and efficient linking of molecules is paramount. Amine-to-sulfhydryl crosslinking is a cornerstone technique, enabling the creation of everything from antibody-drug conjugates (ADCs) to immobilized enzyme systems. For years, Sulfo-LC-SPDP has been a widely used reagent for this purpose. However, a newer generation of crosslinkers offers significant advantages in terms of stability, efficiency, and flexibility. This guide provides an objective comparison of this compound and its modern alternatives, supported by key performance data and detailed experimental protocols to inform your selection process.
The fundamental chemistry of these crosslinkers typically involves a two-step process. First, an N-hydroxysuccinimide (NHS) ester reacts with primary amines on one molecule. After purification, a sulfhydryl-reactive group on the other end of the crosslinker, such as a maleimide (B117702) or a pyridyldithiol, reacts with a sulfhydryl group on the second molecule.[1] This directed approach minimizes the formation of unwanted homodimers.[1]
Performance Comparison of Key Amine-to-Sulfhydryl Crosslinkers
The choice of crosslinker can significantly impact the outcome of a conjugation experiment. Factors such as spacer arm length, cleavability, water solubility, and the stability of the resulting bond are critical considerations. The following table summarizes the key characteristics of this compound and several popular alternatives.
| Crosslinker | Full Chemical Name | Spacer Arm (Å) | Cleavable? | Water Soluble? | Key Features & Considerations |
| This compound | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | 15.7[2][3] | Yes (Disulfide bond) | Yes | Forms a cleavable disulfide bond, allowing for the release of conjugated molecules. The reaction with a sulfhydryl group releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm. |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | No | A widely used non-cleavable crosslinker. The cyclohexane (B81311) ring provides stability to the maleimide group. Its hydrophobicity can sometimes lead to protein precipitation. |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | Yes | The sulfonated version of SMCC, offering water solubility and making it suitable for reactions with proteins that are sensitive to organic solvents. It is also membrane-impermeable. |
| SM(PEG)n | Succinimidyl-[(N-maleimidopropionamido)-polyethylene glycol] ester | Variable | No | Yes | PEGylated crosslinkers offer enhanced water solubility and can reduce aggregation and immunogenicity of the conjugate. The PEG spacer arm length is variable (n=2, 4, 8, 12, 24). |
| Next-Generation Maleimides (NGMs) | e.g., Maleimide-PEGn-NHS | Variable | No | Yes | Designed to form a more stable thioether bond by promoting hydrolysis of the succinimide (B58015) ring after conjugation, which reduces the potential for retro-Michael reactions and deconjugation. |
Visualizing the Crosslinking Process
To better understand the mechanics of these crosslinkers, the following diagrams illustrate the chemical structures and the general workflow of an amine-to-sulfhydryl conjugation experiment.
Caption: Chemical structures of common amine-to-sulfhydryl crosslinkers.
References
A Head-to-Head Comparison of Amine-to-Sulfhydryl Crosslinker Performance Based on Spacer Arm Length
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), protein-protein conjugates, and immobilized proteins. Amine-to-sulfhydryl crosslinkers, which form stable covalent bonds between primary amines and sulfhydryl groups, are among the most widely used reagents for these applications. A key feature differentiating these crosslinkers is the length of their spacer arm, which can significantly influence conjugation efficiency, as well as the stability and biological activity of the final conjugate.
This guide provides an objective comparison of the performance of amine-to-sulfhydryl crosslinkers with varying spacer arm lengths. We will delve into the experimental data that highlights the impact of linker length on conjugation outcomes and provide detailed protocols for key experimental procedures.
The Influence of Spacer Arm Length on Conjugation Performance
The spacer arm of a crosslinker dictates the distance between the two conjugated molecules. This distance can have profound effects on the physicochemical and biological properties of the resulting bioconjugate. Key performance parameters influenced by linker length include conjugation efficiency, solubility, stability, and biological activity.
Non-PEGylated Crosslinkers
Crosslinkers with simple alkyl or cycloalkane spacer arms, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its longer counterpart LC-SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)), are widely used. While the inherent reactivity of the NHS ester and maleimide (B117702) functional groups is identical for both, the length of the spacer arm can play a crucial role in overcoming steric hindrance. In cases where the amine or sulfhydryl groups on the biomolecules are not readily accessible, a longer and more flexible spacer arm may lead to a higher degree of conjugation.[1] However, direct quantitative, head-to-head comparisons of conjugation efficiency in the published literature are not extensive.[1]
PEGylated Crosslinkers
Polyethylene glycol (PEG) linkers have gained significant attention for their ability to improve the properties of bioconjugates. The inclusion of PEG units in the spacer arm can enhance the hydrophilicity of the crosslinker, which in turn can improve the solubility of the final conjugate and reduce aggregation, particularly when working with hydrophobic payloads.[2] The length of the PEG chain has been shown to directly impact conjugation efficiency and the drug-to-antibody ratio (DAR) in ADCs.
Quantitative Data Summary
The following tables summarize the physicochemical properties of common amine-to-sulfhydryl crosslinkers and the impact of linker length on conjugation yield.
Table 1: Physicochemical Properties of Common Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Full Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 | Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[1] |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 | Water-soluble |
| LC-SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate) | 447.48 | 16.2 | Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[1] |
| SM(PEG)₂ | Succinimidyl-[(N-maleimidopropionamido)-diethyleneglycol] ester | 453.41 | 17.6 | Water-soluble |
| SM(PEG)₄ | Succinimidyl-[(N-maleimidopropionamido)-tetraethyleneglycol] ester | 541.52 | 25.1 | Water-soluble |
| SM(PEG)₈ | Succinimidyl-[(N-maleimidopropionamido)-octaethyleneglycol] ester | 717.73 | 39.1 | Water-soluble |
| SM(PEG)₁₂ | Succinimidyl-[(N-maleimidopropionamido)-dodecaethyleneglycol] ester | 893.94 | 53.1 | Water-soluble |
| SM(PEG)₂₄ | Succinimidyl-[(N-maleimidopropionamido)-tetraicosaethyleneglycol] ester | 1422.57 | 95.2 | Water-soluble |
Table 2: Effect of Linker Length on Protein-Polymer Conjugation Yield
| Linker (Number of Ethylene (B1197577) Glycol Units) | Conjugation Yield with Bovine Serum Albumin (BSA) (%) | Conjugation Yield with Beta-Lactoglobulin (βLG) (%) |
| 1 | 10 | 9 |
| 3 | 24 | Not Reported |
| 4 | 24 | Not Reported |
| 6 | Not Reported | 33 |
Data adapted from a study investigating the conjugation of branched PEG polymers to proteins. The linker length was systematically increased to overcome steric hindrance. For BSA, the conjugation yield increased significantly when the linker was extended from 1 to 3 ethylene glycol units, with no further improvement observed with 4 units. In the case of βLG, the yield gradually increased up to 6 ethylene glycol units.
Experimental Protocols
The following are detailed protocols for a general two-step amine-to-sulfhydryl conjugation and the subsequent characterization of the conjugate.
Protocol 1: Two-Step Heterobifunctional Crosslinking
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, HEPES, Borate (B1201080) buffer) at pH 7.2-8.5.
-
Sulfhydryl-containing molecule (Molecule-SH).
-
Amine-to-sulfhydryl crosslinker (e.g., SMCC, Sulfo-SMCC, SM(PEG)n).
-
Anhydrous DMSO or DMF (if using a water-insoluble crosslinker).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting columns or dialysis equipment.
-
Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.
-
Reaction Buffer B (sulfhydryl-reactive step): PBS or other suitable buffer, pH 6.5-7.5.
Procedure:
-
Preparation of Protein-NH₂:
-
Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the NHS-ester reaction.
-
-
Crosslinker Activation of Protein-NH₂:
-
If using a water-insoluble crosslinker, dissolve it in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). For water-soluble crosslinkers, dissolve them directly in Reaction Buffer A immediately before use.
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column or dialysis against Reaction Buffer B. This step is crucial to prevent the formation of homodimers of the sulfhydryl-containing molecule in the next step.
-
-
Conjugation to Molecule-SH:
-
If Molecule-SH contains disulfide bonds, they may need to be reduced to generate free sulfhydryls. This can be achieved using reducing agents like TCEP or DTT. If DTT is used, it must be removed before proceeding.
-
Add the sulfhydryl-containing molecule to the maleimide-activated Protein-NH₂.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in Reaction Buffer B (pH 6.5-7.5).
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
Protocol 2: Characterization of the Bioconjugate
A. SDS-PAGE Analysis:
-
Sample Preparation: Prepare samples of the starting Protein-NH₂, Molecule-SH (if it's a protein), and the purified conjugate.
-
Electrophoresis: Run the samples on a polyacrylamide gel under reducing and/or non-reducing conditions.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Successful conjugation will be indicated by the appearance of a new band with a higher molecular weight corresponding to the sum of the molecular weights of the two conjugated molecules. Densitometry can be used to estimate the conjugation efficiency.
B. HIC-HPLC for Drug-to-Antibody Ratio (DAR) Determination:
-
Column: Use a hydrophobic interaction chromatography (HIC) column.
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol).
-
-
Gradient: Run a gradient from high to low salt concentration to elute the different drug-loaded species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs, which are more hydrophobic. The weighted average DAR can be calculated from the peak areas of the different species.
C. Mass Spectrometry:
-
Sample Preparation: Prepare the conjugate for mass spectrometry analysis. This may involve buffer exchange and, for ADCs, deglycosylation and reduction to separate heavy and light chains.
-
Analysis: Use a mass spectrometer (e.g., ESI-MS or MALDI-TOF) to determine the molecular weight of the conjugate and its components.
-
Data Interpretation: The mass difference between the unconjugated and conjugated species will confirm the successful conjugation and can be used to determine the number of molecules conjugated per protein.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
References
Validating Sulfo-LC-SPDP Crosslinking Efficiency: A Comparative Guide for Researchers
In the realm of protein interaction analysis and drug conjugate development, the ability to efficiently and reliably crosslink molecules is paramount. Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a widely utilized water-soluble, heterobifunctional crosslinker. Its design allows for the conjugation of amine-containing molecules to sulfhydryl-containing molecules, featuring a cleavable disulfide bond within its spacer arm that facilitates the separation of crosslinked products for downstream analysis. This guide provides a comprehensive comparison of this compound with common alternative crosslinkers, supported by experimental protocols and data visualization to aid researchers in making informed decisions for their specific applications.
Comparative Analysis of Crosslinker Performance
The selection of an appropriate crosslinker is critical and depends on factors such as the reactive groups on the target molecules, the desired spacer arm length, and whether a cleavable linkage is required. The efficiency of a crosslinking reaction can be qualitatively and quantitatively assessed by SDS-PAGE, where a successful crosslinking event results in a shift to a higher molecular weight band.
| Crosslinker | Type | Reactive Toward | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Relative Efficiency | Key Features |
| This compound | Heterobifunctional | Amine, Sulfhydryl | 15.7 | Yes (DTT, TCEP) | Yes | High | Cleavable disulfide bond allows for recovery of interacting proteins. The release of pyridine-2-thione during the reaction can be monitored spectrophotometrically at 343 nm.[1][2] |
| Sulfo-SMCC | Heterobifunctional | Amine, Sulfhydryl | 8.3 | No | Yes | High | Forms a stable thioether bond. The cyclohexane (B81311) ring in the spacer arm provides stability to the maleimide (B117702) group, reducing hydrolysis.[2][3][4] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Amine | 11.4 | No | Yes | Medium-High | Reacts with primary amines. Useful for linking proteins that have available lysine (B10760008) residues. Prone to polymerization if not controlled. |
| DSS (Disuccinimidyl suberate) | Homobifunctional | Amine | 11.4 | No | No | Medium-High | The water-insoluble counterpart to BS3, requiring an organic solvent for dissolution. Can permeate cell membranes. |
Note on Efficiency: The relative efficiency of crosslinking is dependent on several factors, including the specific proteins being crosslinked, their concentrations, the buffer conditions, and the molar ratio of crosslinker to protein. The efficiencies listed are based on general performance and may vary.
Experimental Protocols
Accurate validation of crosslinking efficiency requires meticulous adherence to established protocols. Below are detailed methodologies for crosslinking using this compound and subsequent analysis by SDS-PAGE.
Protocol 1: Two-Step Crosslinking using this compound
This protocol is designed for conjugating a protein with primary amines (Protein 1) to a protein with sulfhydryl groups (Protein 2).
Materials:
-
This compound
-
Protein 1 (amine-containing)
-
Protein 2 (sulfhydryl-containing)
-
Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Desalting column
-
Reducing agent (e.g., DTT or TCEP) for cleaving crosslinks (optional)
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 20 mM solution of this compound in water. For example, dissolve 10.56 mg of this compound in 1 mL of water.
-
Modification of Protein 1:
-
Dissolve Protein 1 in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of the this compound solution to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the sulfhydryl-containing Protein 2 to the purified, modified Protein 1. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule containing a free sulfhydryl, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.
Protocol 2: SDS-PAGE Analysis of Crosslinking Efficiency
Materials:
-
Crosslinked protein sample
-
Non-crosslinked control samples (Protein 1 and Protein 2 alone)
-
Laemmli sample buffer (2X) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gel (appropriate percentage to resolve the monomeric and crosslinked species)
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or silver stain
-
Densitometer for quantitative analysis
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the crosslinking reaction with an equal volume of 2X Laemmli sample buffer. Prepare two sets of samples: one with reducing agent and one without.
-
Prepare control samples of Protein 1 and Protein 2 in the same manner.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples and molecular weight markers onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel using Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
-
Data Analysis:
-
Image the gel and identify the bands corresponding to the monomeric proteins and the higher molecular weight crosslinked conjugates.
-
Quantify the intensity of the bands using a densitometer or gel analysis software.
-
Calculate the crosslinking efficiency by comparing the decrease in the intensity of the monomer bands to the increase in the intensity of the crosslinked bands.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution. The following diagram, generated using Graphviz, illustrates the workflow for validating this compound crosslinking efficiency.
Caption: Workflow for this compound crosslinking and SDS-PAGE validation.
This guide provides a foundational understanding of validating this compound crosslinking efficiency. For optimal results, it is recommended to empirically determine the ideal reaction conditions for your specific proteins of interest.
References
A Researcher's Guide to Mass Spectrometry Analysis of Sulfo-LC-SPDP Crosslinked Peptides
For researchers, scientists, and drug development professionals, understanding the intricacies of protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein structures and interaction networks. Among the diverse array of crosslinking reagents, Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) offers unique advantages due to its amine-to-sulfhydryl reactivity and cleavable disulfide bond. This guide provides a comprehensive comparison of this compound with other commonly used crosslinkers, supported by experimental protocols and data analysis considerations.
This guide will delve into the specifics of this compound, compare it with alternative crosslinking reagents, and provide detailed experimental workflows and data interpretation strategies to aid researchers in designing and executing successful XL-MS experiments.
Comparing Crosslinking Chemistries: this compound vs. Alternatives
The choice of crosslinking reagent is critical and depends on the specific research question, the nature of the protein(s) under investigation, and the available mass spectrometry instrumentation. This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an NHS ester that reacts with primary amines (like the side chain of lysine) and a pyridyldithiol group that reacts with sulfhydryls (like the side chain of cysteine). This allows for targeted, two-step crosslinking strategies.[1][2] The spacer arm of this compound is 15.7 Å.[3] A key feature of the pyridyldithiol group is that it forms a disulfide bond, which can be cleaved under reducing conditions, a property that can be exploited during mass spectrometry analysis.[4]
Here, we compare this compound with other popular crosslinkers:
| Feature | This compound | DSS (Disuccinimidyl suberate) / BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) | Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) |
| Reactivity | Amine to Sulfhydryl (Heterobifunctional) | Amine to Amine (Homobifunctional) | Amine to Amine (Homobifunctional) | Amine to Any Residue (Heterobifunctional, Photo-activatable) |
| Spacer Arm Length | 15.7 Å | 11.4 Å | 10.1 Å | Variable upon activation |
| Cleavability | Reducible Disulfide Bond | Non-cleavable | MS-cleavable (CID) | Non-cleavable linker, but photo-activation offers temporal control |
| Water Solubility | Yes (Sulfo- version) | BS3 is water-soluble, DSS is not | No | Yes (Sulfo- version) |
| Key Advantage | Targeted conjugation of specific functional groups; cleavable for simplified analysis. | Well-established, simple one-step reaction for lysine-rich proteins. | MS-cleavability simplifies data analysis by generating characteristic fragmentation patterns.[5] | Can capture interactions involving any amino acid, providing high-density crosslinking data. |
| Considerations | Requires accessible sulfhydryl groups, which may be less abundant than primary amines. | Can lead to a high number of intra-peptide and dead-end modifications. | Requires specific MS acquisition methods (MS2-MS3) for optimal performance. | Non-specific nature can make data analysis more complex; requires UV activation. |
Experimental Workflow for this compound Crosslinking and MS Analysis
The following diagram illustrates a typical workflow for a crosslinking experiment using this compound followed by mass spectrometry analysis.
Detailed Experimental Protocols
Protocol 1: Two-Step Crosslinking using this compound
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Protein A (containing primary amines) in a suitable buffer (e.g., PBS, HEPES at pH 7.2-8.0).
-
Protein B (containing free sulfhydryls) in a suitable buffer.
-
This compound.
-
DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) for reducing native disulfides if necessary.
-
Desalting columns.
Procedure:
-
Preparation of this compound: Immediately before use, dissolve this compound in water to a concentration of 20 mM.
-
Modification of Protein A:
-
Add a 20-fold molar excess of the this compound solution to Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with the reaction buffer.
-
-
Crosslinking to Protein B:
-
If Protein B has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT and subsequently remove the reducing agent using a desalting column.
-
Mix the this compound-modified Protein A with Protein B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a small molecule with a free sulfhydryl (e.g., cysteine or β-mercaptoethanol) to react with any remaining pyridyldithiol groups.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked protein complex, reduce the disulfide bonds (including the one in the crosslinker) with DTT, and alkylate the free cysteines with iodoacetamide.
-
Enzymatic Digestion: Digest the protein sample with a protease, typically trypsin, overnight at 37°C.
-
Enrichment of Crosslinked Peptides: Due to their low abundance, it is often necessary to enrich for crosslinked peptides. Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) are commonly used methods.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, typically selecting for precursor ions with a charge state of +3 or higher, as crosslinked peptides are often larger and more highly charged.
Data Analysis and Interpretation
The identification of crosslinked peptides from complex MS/MS spectra is a significant challenge. Specialized software is required to handle the combinatorial complexity of searching for two peptides linked by a crosslinker.
Data Analysis Workflow:
References
- 1. クロスリンクのアプリケーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]
- 4. Thermo Scientific LC-SPDP (succinimidyl 6-(3(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Antibody-Drug Conjugates Fabricated with Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) synthesized using the cleavable linker, Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), against ADCs made with the non-cleavable linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This comparison is supported by a summary of experimental data, detailed methodologies for key characterization assays, and visualizations of relevant workflows and mechanisms.
Executive Summary
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, mechanism of drug release, and overall efficacy. This compound, a cleavable linker, and SMCC, a non-cleavable linker, represent two distinct strategies in ADC design.
-
This compound contains a disulfide bond that is susceptible to cleavage in the reducing environment of the cell, releasing the payload in its native form. This characteristic can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. However, this susceptibility can also result in premature drug release in circulation, potentially leading to off-target toxicity.
-
SMCC forms a stable thioether bond, and the payload is released only after the complete lysosomal degradation of the antibody. This approach generally offers greater plasma stability and reduced off-target toxicity but may have limited efficacy against heterogeneous tumors due to the absence of a significant bystander effect.
This guide will delve into the quantitative differences in their performance, provide detailed protocols for their characterization, and illustrate the underlying principles of their function.
Quantitative Performance Comparison
The following table summarizes representative data from various studies to highlight the performance differences between ADCs constructed with this compound (cleavable disulfide linker) and SMCC (non-cleavable thioether linker). It is important to note that these values are illustrative and can vary significantly based on the specific antibody, payload, and experimental conditions.
| Performance Metric | ADC with this compound (Cleavable) | ADC with SMCC (Non-cleavable) | Key Insights |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | Typically 3-4 | Both linkers can achieve therapeutically relevant DARs. The conjugation strategy (cysteine vs. lysine) has a greater impact on DAR homogeneity. |
| Plasma Stability (Half-life) | Generally lower (e.g., ~5.5 days for some disulfide-linked ADCs)[1][2] | Generally higher (e.g., ~9.3 days for some non-cleavable ADCs)[1][2] | The thioether bond of SMCC is more stable in circulation than the disulfide bond of this compound. |
| In Vitro Cytotoxicity (IC50) | Potentially higher potency (lower IC50) due to efficient payload release.[3] | Potent, but the released payload is an amino acid-linker-drug adduct which may have altered potency. | The nature of the released payload influences the in vitro potency. |
| Bystander Killing Effect | Significant, as the released payload can diffuse across cell membranes. | Minimal to none, as the released payload-adduct is typically membrane-impermeable. | A key advantage of cleavable linkers in treating heterogeneous tumors. |
| In Vivo Efficacy | Can be highly effective, especially in heterogeneous tumor models. | Can be highly effective, particularly in models with high, uniform antigen expression. | The optimal linker choice is context-dependent on the tumor biology. |
Experimental Protocols
Detailed methodologies for the characterization of ADCs are crucial for obtaining reliable and comparable data.
Protocol 1: ADC Conjugation with this compound
This protocol describes the conjugation of a thiol-containing drug to an antibody via the amine-reactive this compound linker.
Materials:
-
Antibody (1-10 mg/mL in PBS, pH 7.2-8.0)
-
This compound
-
Thiol-containing cytotoxic drug
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
This compound Activation of Antibody:
-
Dissolve this compound in the reaction buffer immediately before use.
-
Add a 5-20 fold molar excess of this compound to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess this compound using a desalting column.
-
-
Conjugation with Thiol-containing Drug:
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add a 1.5-5 fold molar excess of the drug to the activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Purify the ADC using SEC to remove unconjugated drug and linker.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.8 M ammonium (B1175870) sulfate, 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 75% 25 mM sodium phosphate, pH 7.0, 25% isopropanol
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20 minutes) to elute the different ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and each drug-loaded species.
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of DARn * n)) / (Σ % Peak Area of all species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
Protocol 4: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the change in DAR over time.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
Method for ADC capture (e.g., protein A/G beads)
-
HIC-HPLC or LC-MS system for DAR analysis
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma/ADC mixture.
-
ADC Capture: Capture the ADC from the plasma using protein A/G beads.
-
Elution: Elute the captured ADC from the beads.
-
DAR Analysis: Determine the DAR of the eluted ADC at each time point using HIC-HPLC or LC-MS.
-
Data Analysis: Plot the average DAR over time to determine the stability profile and half-life of the ADC in plasma.
Visualizations
Logical Relationships and Workflows
Caption: Comparative workflow of ADC synthesis with this compound and SMCC.
Caption: Signaling pathways of ADC action for cleavable and non-cleavable linkers.
Caption: Experimental workflow for ADC characterization.
Conclusion
The selection of a linker is a critical decision in the development of an ADC, with this compound and SMCC representing two viable but distinct strategies. This compound, as a cleavable linker, offers the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors. However, this comes with a potential trade-off in plasma stability. Conversely, the non-cleavable SMCC linker provides greater stability, which can translate to a better safety profile, but its efficacy may be more limited in tumors with varied antigen expression.
Ultimately, the optimal choice of linker depends on the specific therapeutic application, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. A thorough in vitro and in vivo characterization, using the methodologies outlined in this guide, is essential for the rational design and selection of the most promising ADC candidate for clinical development.
References
A Head-to-Head Comparison of Sulfo-LC-SPDP and Other Cleavable Crosslinking Reagents
In the landscape of bioconjugation and proteomics, the ability to reversibly link molecules is paramount for a multitude of applications, from studying protein-protein interactions to the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs). Cleavable crosslinking reagents are central to these endeavors, offering the unique advantage of being able to separate the conjugated molecules after a specific stimulus. This guide provides an in-depth comparison of Sulfo-LC-SPDP, a widely used disulfide-containing crosslinker, with other major classes of cleavable reagents, namely hydrazone-based (pH-sensitive) and peptide-based (protease-sensitive) linkers.
Overview of Cleavable Crosslinking Chemistries
Cleavable crosslinkers can be broadly categorized based on the nature of the labile bond within their spacer arm. Each class of linker responds to a different cleavage stimulus, making them suitable for distinct experimental and therapeutic contexts.
This compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate)) is a heterobifunctional crosslinker featuring an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive pyridyldithiol group. The key feature of this compound is the disulfide bond in its spacer arm, which can be readily cleaved by reducing agents. Its water-solubility, conferred by the sulfo group, makes it particularly suitable for reactions in aqueous buffers without the need for organic solvents, and its membrane impermeability allows for specific cell surface protein modification.[1][2]
Hydrazone linkers are formed by the reaction of a hydrazide with an aldehyde or ketone. These linkers are characterized by their pH-sensitivity; they are stable at neutral pH but are hydrolyzed under acidic conditions, such as those found in endosomes and lysosomes. This property is extensively exploited in the design of ADCs for intracellular drug release.
Peptide linkers , typically di- or tetrapeptides, are designed to be substrates for specific proteases that are abundant in the target environment, such as the lysosomal protease cathepsin B. The valine-citrulline (Val-Cit) dipeptide is a well-established example, known for its high stability in plasma and efficient cleavage within tumor cells.
Quantitative Comparison of Performance
Direct quantitative comparisons of crosslinking efficiency can be challenging to find in literature as it is highly dependent on the specific proteins and reaction conditions. However, we can compare these linkers based on their cleavage kinetics and stability.
| Feature | This compound (Disulfide) | Hydrazone Linkers | Peptide Linkers (e.g., Val-Cit) |
| Cleavage Stimulus | Reducing agents (e.g., DTT, TCEP, glutathione) | Acidic pH (e.g., pH 4.5-6.5) | Specific proteases (e.g., Cathepsin B) |
| Typical Cleavage Environment | Cytosol, reducing intracellular compartments | Endosomes, lysosomes | Lysosomes |
| Plasma Stability | Generally good, but can be susceptible to thiol-disulfide exchange. Steric hindrance near the disulfide bond can improve stability. | Stability is pH-dependent and can vary significantly with the structure of the hydrazone. Acylhydrazones are generally more stable at neutral pH than alkylhydrazones. | Excellent plasma stability. |
| Cleavage Kinetics | Cleavage with 0.5 mM DTT can be complete within 10 minutes for unsubstituted disulfide linkers. | Half-life of drug release at pH ~5.0 can be as short as 2.4 minutes for some acylhydrazone-linked ADCs. | The Phe-Lys dipeptide is cleaved more rapidly than Val-Cit, with a half-life of 3.6 hours in the presence of cathepsin B. |
| Bystander Effect | Can induce a bystander effect if the released payload is membrane-permeable. | Can induce a bystander effect. | Can induce a bystander effect. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinking reagents. Below are representative protocols for protein-protein conjugation using this compound, and for the cleavage of hydrazone and peptide linkers.
Protocol 1: Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins, one with available primary amines and the other with free sulfhydryl groups.
Materials:
-
This compound
-
Protein 1 (with primary amines)
-
Protein 2 (with free sulfhydryls)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Preparation of this compound: Immediately before use, dissolve this compound in water to a concentration of 25 mM (e.g., 6.6 mg in 500 µL water).
-
Modification of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of the 25 mM this compound solution to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound from the modified Protein 1 using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Dissolve Protein 2 in Conjugation Buffer.
-
Add the desalted, this compound-modified Protein 1 to Protein 2 in a desired molar ratio (e.g., 1:1).
-
Incubate for 8-16 hours at room temperature or 4°C.
-
-
Cleavage of the Disulfide Bond (for analysis):
-
To cleave the conjugate, incubate the crosslinked product with 50 mM DTT or TCEP for 90-120 minutes at room temperature.
-
Protocol 2: pH-Mediated Cleavage of a Hydrazone Linker
This protocol outlines a general procedure to assess the pH-dependent cleavage of a hydrazone-linked conjugate.
Materials:
-
Hydrazone-linked conjugate
-
Phosphate Buffer (pH 7.4)
-
Acetate Buffer (pH 5.0)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare stock solutions of the hydrazone-linked conjugate in a suitable solvent.
-
Incubation:
-
Dilute the conjugate stock solution into Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0) to a final concentration suitable for HPLC analysis.
-
Incubate the samples at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each incubation mixture.
-
Analysis:
-
Immediately analyze the aliquots by reverse-phase HPLC to separate the intact conjugate from the released payload.
-
Quantify the peak areas corresponding to the intact conjugate and the released payload.
-
-
Data Analysis: Calculate the percentage of payload release at each time point for both pH conditions to determine the cleavage kinetics.
Protocol 3: Enzymatic Cleavage of a Val-Cit Linker in an ADC
This protocol describes the in vitro cleavage of a Val-Cit linker in an ADC using Cathepsin B.
Materials:
-
Val-Cit linked ADC
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS system for analysis
Procedure:
-
Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing a reducing agent.
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC (at a final concentration of e.g., 10 µM) with the activated Cathepsin B (e.g., at a 1:10 enzyme to substrate molar ratio) in the Cathepsin B Assay Buffer.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by acidifying the sample (e.g., with formic acid).
-
Analysis:
-
Analyze the samples by LC-MS to identify and quantify the intact ADC and the released payload.
-
-
Data Analysis: Determine the rate of payload release by plotting the concentration of the released payload over time.
Visualizing the Landscape of Cleavable Crosslinkers
Diagrams can effectively illustrate the relationships between different crosslinkers and the workflows in which they are used.
References
Unveiling the Stability of Disulfide Bonds in Sulfo-LC-SPDP Conjugates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability of the linkage between a biomolecule and its payload is paramount. The Sulfo-LC-SPDP crosslinker, which forges a cleavable disulfide bond, is a widely utilized tool. However, understanding its stability profile in comparison to other common crosslinking strategies is crucial for the rational design of effective bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of disulfide bonds in this compound conjugates against common alternatives, supported by experimental data and detailed methodologies.
Comparative Stability of Crosslinker Conjugates
The stability of a linker is often evaluated by its half-life in a biological matrix, such as plasma. This metric indicates the time it takes for half of the conjugate to degrade or lose its payload. The following table summarizes quantitative data on the stability of disulfide-based linkers, like those formed by this compound, and thioether-based linkers, commonly generated from maleimide-containing crosslinkers such as SMCC. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[1]
| Linker Type | Linkage | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Disulfide-based (e.g., from SPDP) | Disulfide | ADC in human plasma | 1 | ~20% | [1] |
| Disulfide-based (sterically hindered) | Disulfide | ADC in mouse plasma | 7 | >80% | [2] |
| Maleimide-based (Thioether) | Thioether | ADC in human plasma | 7 | ~50% | [1] |
| "Bridging" Disulfide | Thioether | ADC in human plasma | 7 | >95% | [1] |
| Thiol-ene | Thioether | ADC in human plasma | 7 | >90% |
Key Observations:
-
Standard Disulfide Linkers: Traditional disulfide linkers, such as those formed by SPDP reagents, can exhibit relatively low stability in plasma due to exchange with endogenous thiols like albumin and glutathione.
-
Steric Hindrance: The stability of disulfide bonds can be significantly enhanced by introducing steric hindrance around the bond, which protects it from nucleophilic attack by reducing agents.
-
Maleimide-based Linkers: Maleimide linkers form a thioether bond that is generally more stable than a standard disulfide bond. However, they can be susceptible to a retro-Michael reaction, leading to payload loss over time.
-
Advanced Linkers: Newer "bridging" disulfide technologies and thiol-ene chemistries offer substantially improved plasma stability by forming more robust thioether linkages.
Experimental Protocols for Assessing Disulfide Bond Stability
Accurate assessment of disulfide bond stability is critical for the development of robust bioconjugates. The following are detailed protocols for key experiments used to evaluate the integrity of this compound conjugates.
In Vitro Plasma Stability Assay
This assay determines the stability of the conjugate in a biologically relevant matrix by measuring the amount of intact conjugate over time.
Objective: To quantify the rate of payload deconjugation from an antibody in plasma.
Materials:
-
Antibody-drug conjugate (ADC) with a this compound linker
-
Human, mouse, or rat plasma (citrate- or heparin-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Protocol:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to stop the degradation process.
-
Analyze the samples to determine the concentration of the intact ADC. This can be done using methods such as:
-
ELISA: To quantify the amount of antibody that still has the drug conjugated.
-
LC-MS/MS: To quantify the amount of free payload that has been released into the plasma.
-
Reducing vs. Non-Reducing SDS-PAGE
This qualitative technique is used to visualize the cleavage of the disulfide bond in the this compound conjugate.
Objective: To qualitatively assess the cleavability of the disulfide bond by a reducing agent.
Materials:
-
This compound conjugate
-
SDS-PAGE loading buffer (with and without a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol)
-
Polyacrylamide gel
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or other protein stain
Protocol:
-
Prepare two samples of the conjugate.
-
To the first sample, add non-reducing SDS-PAGE loading buffer.
-
To the second sample, add reducing SDS-PAGE loading buffer (containing DTT or β-mercaptoethanol).
-
Heat both samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Expected Results:
-
In the non-reducing lane, the conjugate should run as a single, high-molecular-weight band.
-
In the reducing lane, the disulfide bond will be cleaved, and the conjugate will separate into its constituent protein chains, resulting in lower-molecular-weight bands.
-
Mass Spectrometry for Disulfide Bond Mapping
Mass spectrometry (MS) provides a highly accurate and detailed analysis of the conjugate, confirming the presence and location of the disulfide bond.
Objective: To confirm the covalent linkage and identify the specific cysteine residues involved in the disulfide bond.
Protocol:
-
Sample Preparation: The conjugate is typically digested with a protease (e.g., trypsin) under non-reducing conditions to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is analyzed to identify peptides that are linked by a disulfide bond. This is achieved by searching for pairs of peptides whose combined mass corresponds to the mass of the disulfide-linked species.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for assessing the stability of this compound conjugates.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Sulfo-LC-SPDP
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. Adherence to these procedures will help mitigate risks and ensure the responsible management of chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Moisture Sensitivity: this compound is sensitive to moisture. Vials should be brought to room temperature before opening to prevent condensation.
-
Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.
-
Byproduct Consideration: The reaction of this compound with sulfhydryl groups releases pyridine-2-thione.[1] This byproduct should also be handled with care.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and accurate record-keeping.
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Form | Solid powder | |
| Solubility | Soluble in water (>95 mg/ml) | |
| Storage Temperature | -20°C, desiccated | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound and its associated waste streams.
I. Waste Segregation and Containerization
-
Designated Waste Container: All waste generated from the use of this compound, including unused reagent, reaction mixtures, and contaminated materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate)". Also, indicate the approximate concentration and solvent if in solution.
-
Container Compatibility: Use a container that is compatible with the chemical waste. High-density polyethylene (B3416737) (HDPE) is a suitable option. Ensure the container has a secure, leak-proof lid.
II. Disposal of Unused or Expired Solid this compound
-
Collection: The original vial containing the solid this compound should be placed directly into the designated hazardous waste container.
-
Do Not Discard as Regular Trash: Solid chemical waste should never be disposed of in the regular trash.
III. Disposal of Aqueous Solutions Containing this compound
-
Quenching the Reactive NHS Ester: Before disposal, it is best practice to quench the reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester to reduce its reactivity.
-
Adjust the pH of the aqueous solution to between 7.0 and 8.5 using a suitable buffer (e.g., sodium phosphate).
-
Allow the solution to stand at room temperature for several hours (or overnight) to facilitate the hydrolysis of the sulfo-NHS ester.
-
-
Collection: After quenching, transfer the solution to the designated aqueous hazardous waste container.
-
No Drain Disposal: Never dispose of solutions containing this compound down the drain.
IV. Disposal of Contaminated Labware and Debris
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be collected in a designated solid hazardous waste container.
-
Rinsing: Glassware should be rinsed with a suitable solvent (e.g., water, followed by ethanol), and the rinsate collected as hazardous waste.
V. Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container. Provide a complete and accurate description of the waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-LC-SPDP
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]propionamido)hexanoate). Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This information is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Precautions
This compound is a moisture-sensitive reagent. Proper handling and storage are critical to maintain its activity and ensure user safety. While it is not classified as a hazardous substance, standard laboratory precautions should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes of solutions or contact with the powder. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If handling large quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of inhaling the powder. |
Storage and Handling
Proper storage is crucial to prevent the degradation of this compound, which is sensitive to moisture.
| Parameter | Specification | Rationale |
| Storage Temperature | -20°C.[1][2][3] | Ensures the stability of the reagent. |
| Storage Conditions | Store in a desiccated environment.[1][2] The vial should be kept in a resealable bag with a desiccant. | Protects the reagent from moisture, which can cause hydrolysis and inactivation. |
| Handling | Before use, allow the vial to equilibrate to room temperature before opening. | Prevents condensation of moisture inside the vial, which can compromise the reagent. |
Step-by-Step Handling and Disposal Protocol
This protocol outlines the safe operational procedures for this compound from receipt to disposal.
Receiving and Inspection
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify Documentation: Ensure the product name and catalog number on the vial match the accompanying documentation.
-
Don PPE: Before handling the vial, put on the required personal protective equipment.
-
Transfer to Storage: Immediately transfer the vial to a -20°C freezer for storage.
Preparation of Stock Solutions
-
Equilibrate Vial: Remove the vial from the freezer and allow it to reach room temperature before opening to prevent condensation.
-
Work in a Ventilated Area: Conduct all weighing and solution preparation in a chemical fume hood or a well-ventilated area.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: this compound is soluble in water. Prepare the solution immediately before use, as storage of stock solutions is not recommended.
Experimental Use
Follow your specific experimental protocol for crosslinking reactions. A general protocol is provided for reference.
General Protein Crosslinking Protocol
-
Prepare a 25 mM this compound solution by dissolving 6.6 mg in 500 µL of water.
-
Dissolve the protein to be modified in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA).
-
Add the this compound solution to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using gel filtration.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For a powder spill, gently sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan
All waste materials containing this compound should be handled as chemical waste.
-
Solid Waste: Place unused this compound powder, contaminated gloves, and other solid waste in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled chemical waste container.
-
Disposal Route: Dispose of all waste through your institution's hazardous waste management program. Do not pour solutions down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
